Product packaging for cis-Nerolidol(Cat. No.:CAS No. 142-50-7)

cis-Nerolidol

Cat. No.: B092582
CAS No.: 142-50-7
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6Z)-nerolidol is a nerolidol in which the double bond at position 6 adopts a cis-configuration.
cis-Nerolidol has been reported in Artemisia thuscula, Thulinella chrysantha, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B092582 cis-Nerolidol CAS No. 142-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLCLSUCSAZDY-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047239
Record name cis-Nerolidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol)
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.872-0.879
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3790-78-1, 142-50-7
Record name cis-Nerolidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3790-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nerolidol cis-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Nerolidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nerolidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEROLIDOL, (6Z)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K23DEF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of cis-Nerolidol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cis-nerolidol in plants. It covers the core metabolic pathways, enzymatic catalysis, regulatory mechanisms, and detailed experimental protocols for the study of this important sesquiterpenoid. The information is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

The Biosynthetic Pathway of this compound

This compound, a sesquiterpene alcohol, is synthesized in plants through the cytosolic mevalonate (MVA) pathway. This pathway provides the universal C5 precursor, isopentenyl diphosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP).

The biosynthesis commences with the condensation of acetyl-CoA and culminates in the formation of farnesyl diphosphate (FPP), the direct precursor for all sesquiterpenoids. The key enzymatic step in the formation of this compound is the conversion of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPSs), specifically nerolidol synthases (NES). While many nerolidol synthases produce the trans (E) isomer, certain enzymes exhibit stereospecificity for the synthesis of the cis (Z) isomer.[1]

The subcellular localization of nerolidol synthases is crucial in determining the final product. Cytosolic localization of these enzymes provides access to the FPP pool generated by the MVA pathway, leading to the synthesis of nerolidol.[2] In contrast, plastid-localized terpene synthases utilize geranyl diphosphate (GPP) from the methylerythritol phosphate (MEP) pathway to produce monoterpenes. Some nerolidol synthases are bifunctional and can utilize both FPP and GPP as substrates to produce nerolidol and linalool, respectively.[2][3]

This compound Biosynthesis Pathway cluster_cytosol Cytosol (MVA Pathway) AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase cisNerolidol This compound FPP->cisNerolidol This compound Synthase (NES)

Caption: The cytosolic mevalonate (MVA) pathway leading to the biosynthesis of this compound.

Regulation of this compound Biosynthesis by Jasmonate Signaling

The production of this compound in plants is often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in regulating the expression of genes involved in terpene biosynthesis, including nerolidol synthases.

Methyl jasmonate (MeJA), a key signaling molecule in this pathway, can trigger a transcriptional cascade that upregulates the expression of terpene synthase genes. The core of this signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in their resting state, inhibit the activity of transcription factors. Upon MeJA perception, JAZ proteins are targeted for degradation, releasing transcription factors such as MYC2. Activated MYC2 can then bind to the promoter regions of target genes, including nerolidol synthase genes, to initiate their transcription.[4][5]

Jasmonate Signaling Pathway for Terpene Synthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MeJA Methyl Jasmonate (MeJA) COI1 COI1 MeJA->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2_inactive Inactive MYC2 JAZ->MYC2_inactive represses MYC2_active Active MYC2 MYC2_inactive->MYC2_active activation NES_Gene Nerolidol Synthase Gene MYC2_active->NES_Gene activates transcription NES_mRNA NES mRNA NES_Gene->NES_mRNA transcription NES_Protein Nerolidol Synthase NES_mRNA->NES_Protein translation FPP FPP cisNerolidol This compound FPP->cisNerolidol catalysis

Caption: Simplified jasmonate signaling pathway regulating nerolidol synthase gene expression.

Quantitative Data on Nerolidol Synthases

The kinetic properties of nerolidol synthases vary between plant species and enzyme isoforms. This table summarizes key kinetic parameters for several characterized nerolidol synthases. Note that many studies focus on the production of (E)-nerolidol.

EnzymePlant SourceSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Product(s)Reference
AcNES1Actinidia chinensis (Kiwifruit)FPP1.1 ± 0.10.01210909(S)-(E)-Nerolidol[6]
AmNES/LIS-1Antirrhinum majus (Snapdragon)FPP2.8 ± 0.30.0196786(S)-(E)-Nerolidol[3]
AmNES/LIS-2Antirrhinum majus (Snapdragon)FPP3.1 ± 0.40.0175484(S)-(E)-Nerolidol[3]
PamTps1Plectranthus amboinicusFPP40.5 ± 4.20.092222Nerolidol[7][8]
TwNESTripterygium wilfordiiFPP12.7-29000(E)-Nerolidol[9]
SaTPSSantalum albumFPP---(E)-Nerolidol, (Z)-Nerolidol[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Cloning of a Nerolidol Synthase Gene

This protocol outlines the steps for isolating and cloning a nerolidol synthase gene from plant tissue.

Materials:

  • Plant tissue (e.g., flowers, leaves)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)

  • Degenerate or gene-specific primers for nerolidol synthase

  • High-fidelity DNA polymerase (e.g., Phusion, NEB)

  • PCR purification kit

  • Cloning vector (e.g., pGEM-T Easy Vector, Promega)

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic selection

Protocol:

  • RNA Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Design degenerate primers based on conserved regions of known nerolidol synthase genes or gene-specific primers if sequence information is available.

    • Perform PCR using the synthesized cDNA as a template and the designed primers. A typical PCR program is: 98°C for 30s, followed by 35 cycles of 98°C for 10s, 55-65°C for 30s (annealing temperature depends on primers), and 72°C for 1-2 min (extension time depends on expected product size), with a final extension at 72°C for 10 min.

    • Analyze the PCR products by agarose gel electrophoresis.

  • Cloning and Sequencing:

    • Excise the PCR product of the expected size from the gel and purify it using a gel extraction kit.

    • Ligate the purified PCR product into a suitable cloning vector.

    • Transform the ligation product into competent E. coli cells.

    • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

    • Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

    • Sequence the inserted DNA to confirm the identity of the nerolidol synthase gene.

Heterologous Expression and Purification of Recombinant Nerolidol Synthase

This protocol describes the expression of the cloned nerolidol synthase gene in E. coli and the purification of the recombinant protein.

Materials:

  • Expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

  • SDS-PAGE reagents

Protocol:

  • Subcloning into Expression Vector:

    • Subclone the full-length coding sequence of the nerolidol synthase gene into an expression vector.

  • Protein Expression:

    • Transform the expression construct into a suitable E. coli expression strain.

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged nerolidol synthase with elution buffer.

    • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

    • Analyze the purified protein by SDS-PAGE to assess its purity and size.

In Vitro Nerolidol Synthase Enzyme Assay

This protocol details the procedure for determining the enzymatic activity of the purified recombinant nerolidol synthase.

Materials:

  • Purified recombinant nerolidol synthase

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)

  • Farnesyl diphosphate (FPP) substrate

  • Pentane or hexane for extraction

  • Internal standard (e.g., tetradecane)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Enzyme Reaction:

    • Set up the reaction in a glass vial by combining the assay buffer, purified enzyme (1-5 µg), and FPP (10-50 µM) in a final volume of 500 µL.

    • Overlay the reaction mixture with a layer of pentane or hexane (500 µL) containing an internal standard.

    • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction:

    • Stop the reaction by vortexing vigorously for 30 seconds.

    • Separate the phases by centrifugation.

    • Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Analyze 1 µL of the organic extract by GC-MS.

    • A typical GC temperature program is: initial temperature of 50°C for 2 min, then ramp at 5°C/min to 150°C, then at 15°C/min to 250°C, and hold for 5 min.

    • The mass spectrometer can be operated in full scan mode (e.g., m/z 40-350) for product identification.

    • Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.

    • Quantify the product based on the peak area relative to the internal standard.

Experimental Workflow for Nerolidol Synthase Characterization PlantTissue Plant Tissue RNA_Extraction RNA Extraction PlantTissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification of NES Gene cDNA_Synthesis->PCR Cloning Cloning into Vector PCR->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification EnzymeAssay In Vitro Enzyme Assay with FPP Purification->EnzymeAssay GCMS GC-MS Analysis EnzymeAssay->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: A typical experimental workflow for the characterization of a nerolidol synthase.

Conclusion

The biosynthesis of this compound in plants is a complex process involving the MVA pathway, the enzymatic activity of specific nerolidol synthases, and tight regulation by signaling pathways such as the jasmonate cascade. A thorough understanding of these molecular mechanisms is essential for the metabolic engineering of plants to enhance the production of this valuable sesquiterpenoid for applications in the fragrance, flavor, and pharmaceutical industries. The detailed protocols provided in this guide offer a practical framework for researchers to investigate and manipulate this compound biosynthesis in various plant species.

References

A Technical Guide to the Natural Sources of cis-Nerolidol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: cis-Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant attention within the scientific community for its therapeutic potential, including its anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data, experimental protocols for extraction and analysis, and the molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Analysis of this compound

This compound is found in a variety of plants, contributing to their characteristic aroma and defense mechanisms. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method. Below is a summary of its presence in several key natural sources.

Plant SourcePlant PartThis compound ConcentrationAnalytical MethodReference(s)
Cannabis sativa (Mint Chocolate Chip chemovar)Flower25.4 µg/gLI-Syringe-GC-MS[1]
Cannabis sativaInflorescence0.005–0.07 mg/gGC-MS[2]
Mentha piperita (Peppermint)Oil0.19%GC-MS[3]
Salvia runcinata (African alpine sage)Essential OilPresent (qualitative)GC-MS[4]
Zingiber zerumbetFlower Oil36.3%GC-MS[5]

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical steps for research and development. The following sections detail common methodologies employed for these purposes.

Extraction of this compound

Several methods can be utilized to extract this compound from plant matrices, each with its own advantages and limitations.

1. Steam Distillation: This is a common method for extracting essential oils from plant material.

  • Principle: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The vapor is then condensed and collected.

  • Protocol:

    • Weigh the fresh or dried plant material and place it in the distillation flask.

    • Add water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile oils.

    • The steam and oil vapor mixture is then passed through a condenser to cool and liquefy.

    • Collect the distillate, which will consist of an aqueous layer (hydrosol) and the essential oil layer containing this compound.

    • Separate the essential oil from the hydrosol using a separatory funnel.

2. Soxhlet Extraction: This method is suitable for extracting compounds from solid materials with a limited solubility in a particular solvent.

  • Principle: A solvent is repeatedly passed through the plant material to extract the desired compounds.

  • Protocol:

    • Place the ground plant material in a thimble within the Soxhlet extractor.

    • The extractor is placed onto a flask containing the extraction solvent (e.g., ethanol or hexane).

    • The solvent is heated, and its vapor travels up a distillation arm and condenses, dripping into the thimble containing the plant material.

    • Once the liquid level in the thimble reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the flask.

    • This process is repeated, allowing for a thorough extraction.

    • After extraction, the solvent is evaporated to yield the crude extract containing this compound.[6]

3. Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[1][7]

  • Principle: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that break down cell walls, facilitating the release of intracellular contents.[1]

  • Protocol:

    • Mix the powdered plant material with a suitable solvent in a vessel.

    • Insert an ultrasonic probe into the mixture.

    • Apply ultrasonic waves for a specified duration and power.

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Evaporate the solvent to obtain the crude extract.

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of this compound.

  • Principle: GC separates the volatile components of a sample based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

  • GC-MS Protocol:

    • Sample Preparation: Dilute the essential oil or plant extract in a suitable solvent (e.g., hexane or ethanol).

    • Injection: Inject a small volume of the prepared sample into the GC inlet.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a high temperature (e.g., 240°C) to separate compounds with different boiling points.

      • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

    • Mass Spectrometry:

      • Ionization: Use electron ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).

    • Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a certified reference standard. Quantify the concentration by creating a calibration curve using known concentrations of the standard.[8][9]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

MAP Kinase and NF-κB Signaling Pathways

This compound has demonstrated anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11][12]

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK cis_Nerolidol cis_Nerolidol MAPK MAPK cis_Nerolidol->MAPK inhibits NF-κB NF-κB cis_Nerolidol->NF-κB inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK IκBα IκBα MAPK->IκBα phosphorylates IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates Gene Expression Pro-inflammatory Gene Expression NF-κB_active->Gene Expression

Caption: this compound inhibits inflammatory responses by blocking the MAPK and NF-κB signaling pathways.

Endoplasmic Reticulum (ER) Stress-Mediated Cell Death

In cancer cells, this compound has been shown to induce cell death by triggering endoplasmic reticulum (ER) stress.[13]

ER_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis cis_Nerolidol cis_Nerolidol ER Endoplasmic Reticulum cis_Nerolidol->ER induces stress UPR Unfolded Protein Response ER->UPR activates CHOP CHOP UPR->CHOP induces Bcl2_family Bcl-2 family (e.g., Bax, Bak) CHOP->Bcl2_family upregulates Cytochrome_c Cytochrome c Bcl2_family->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activate Cell_Death Cell Death Caspases->Cell_Death

Caption: this compound induces apoptosis in cancer cells through the ER stress pathway.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound, methods for its extraction and quantification, and its mechanisms of action at the molecular level. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this promising natural compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of cis-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Nerolidol, a naturally occurring sesquiterpene alcohol, is a compound of significant interest in the fields of pharmacology and drug development. Possessing a unique molecular architecture, it exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways and mechanisms of action. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound, with the IUPAC name (Z)-3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a colorless to pale yellow liquid with a characteristic woody and fresh bark aroma.[1] It is one of the four stereoisomers of nerolidol.[1] Much of the commercially available nerolidol is a mixture of its cis and trans isomers.[2] The following table summarizes the key chemical and physical properties of this compound. It is important to note that some reported values are for a mixture of cis- and trans-nerolidol, as specified in the table.

PropertyValueNotesSource(s)
Molecular Formula C₁₅H₂₆O[1][2][3]
Molecular Weight 222.37 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid/oil[1]
Odor Woody, fresh bark[1]
Boiling Point 122 °C at 3 mmHg~70 °C at 0.1 mmHg114 °C at 1 mmHg (cis/trans mixture)Varies with pressure.[2][3][4]
Melting Point -75 °C (cis/trans mixture)Data for pure this compound is not readily available.[5]
Density 0.872 g/cm³0.876 g/mL at 20 °C[2][3]
Refractive Index 1.4898 (nD)1.478 (n20D)[2][3]
Solubility Very slightly soluble in water. Soluble in alcohol, oils, and organic solvents like DMSO and chloroform.[4]
Vapor Pressure 0.001 mmHg at 25 °C (estimated for mixture)
pKa ~14.44 (Predicted)

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a cornerstone technique for the analysis of volatile compounds like sesquiterpene alcohols.[2]

  • Objective: To identify this compound, distinguish it from its isomers, and determine its purity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Method:

    • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.[6]

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operating in split mode to prevent column overloading.[6]

    • GC Separation:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating sesquiterpene isomers.

      • Oven Program: An initial temperature of around 60°C, held for a few minutes, followed by a temperature ramp of 3-5°C per minute up to approximately 240-250°C.[6][7]

    • MS Detection:

      • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[6]

      • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 300-400 m/z).[6]

  • Data Analysis: The retention time of the peak corresponding to this compound can be compared to a known standard. The mass spectrum will show a characteristic fragmentation pattern, which can be compared to library spectra (e.g., NIST, Wiley) for confirmation. The purity is determined by the relative area of the this compound peak compared to other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the stereochemistry of the double bond.

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[6]

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to assign all proton and carbon signals and to confirm the (Z)-configuration of the double bond at the C6 position, which is characteristic of this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property. The Thiele tube method is a common and efficient way to determine the boiling point of a small amount of liquid.

  • Objective: To determine the boiling point of this compound at a specific pressure.

  • Apparatus: Thiele tube, thermometer, capillary tube, rubber band, heating source (Bunsen burner or hot plate).

  • Method:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The test tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Note: Since the boiling point is pressure-dependent, the atmospheric pressure should be recorded. For vacuum distillation, the pressure is controlled and recorded.

Determination of Density

Density is a measure of mass per unit volume. For a liquid like this compound, a pycnometer or a digital density meter can be used for accurate measurement.

  • Objective: To determine the density of this compound.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance, and a constant temperature water bath.

  • Method:

    • The empty pycnometer is weighed.

    • It is then filled with distilled water and placed in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium. The weight is recorded.

    • The pycnometer is dried and then filled with this compound, brought to the same constant temperature, and weighed.

    • The density of this compound is calculated using the formula: Density = (mass of this compound) / (volume of the pycnometer). The volume of the pycnometer is determined from the mass and known density of water at that temperature.

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a particular solvent.

  • Objective: To determine the solubility of this compound in various solvents.

  • Apparatus: Sealed containers (vials or flasks), shaker or stirrer, centrifuge, filters, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

  • Method:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

    • The container is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then centrifuged to separate the undissolved solute.

    • A sample of the supernatant is carefully filtered.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method like GC-MS or HPLC, against a calibration curve of known concentrations.

    • The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of MAP Kinase and NF-κB Signaling

In the context of inflammation, this compound has been shown to inhibit the MAP Kinase and NF-κB signaling pathways. These pathways are central to the production of pro-inflammatory cytokines.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines cis_Nerolidol This compound cis_Nerolidol->MAPK cis_Nerolidol->NF_kB

Inhibition of MAPK and NF-κB pathways by this compound.
Anticancer Activity: Induction of ER Stress and Apoptosis

In bladder carcinoma cells, this compound has been demonstrated to induce cell death through a mechanism involving the cAMP, Ca²⁺, and MAPK axis, which leads to endoplasmic reticulum (ER) stress and subsequent apoptosis. This process involves two distinct cell death pathways: an early, caspase-dependent pathway and a later, caspase-independent pathway.

anticancer_pathway cluster_signaling_cascade Signaling Cascade cluster_cell_death Cell Death Pathways cis_Nerolidol This compound cAMP cAMP cis_Nerolidol->cAMP Ca2 Ca²⁺ cAMP->Ca2 MAPK MAPK Ca2->MAPK ER_Stress ER Stress MAPK->ER_Stress Early_Death Early Cell Death (Caspase-Dependent) ER_Stress->Early_Death Late_Death Late Cell Death (Caspase-Independent) ER_Stress->Late_Death

Anticancer mechanism of this compound via ER stress.
Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to disrupt the integrity of the bacterial cell membrane. This disruption leads to increased permeability and ultimately cell death.

antimicrobial_mechanism cis_Nerolidol This compound Cell_Membrane Cell Membrane cis_Nerolidol->Cell_Membrane interacts with Bacterial_Cell Bacterial Cell Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Antimicrobial mechanism of this compound.

Conclusion

This compound is a sesquiterpene alcohol with well-defined chemical and physical properties that underpin its significant biological activities. Its ability to modulate key signaling pathways, such as the MAP Kinase, NF-κB, and ER stress pathways, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and cancer. Furthermore, its antimicrobial properties suggest its potential use as an alternative or adjunct to conventional antibiotics. This guide provides a foundational resource for researchers and professionals working with this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physical properties, particularly the melting point of the pure cis-isomer.

References

A Comprehensive Technical Guide to the Biological Activities of cis-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

This compound has demonstrated promising cytotoxic and antiproliferative effects against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of endoplasmic reticulum (ER) stress and the modulation of key signaling pathways, leading to distinct forms of cell death.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of this compound against different cancer cell lines, as indicated by IC50 values.

Cell LineCancer TypeAssayIC50 (µM)Reference
HepG2/C3AHuman Hepatocellular CarcinomaMTT Assay100-250[1]
T24Human Bladder CarcinomaTrypan Blue ExclusionNot explicitly calculated, but significant cell death observed at 50-100 mg/L (approx. 225-450 µM)[2]
TCCSUPHuman Bladder CarcinomaTrypan Blue ExclusionNot explicitly calculated, but significant cell death observed at 50-100 mg/L (approx. 225-450 µM)[2]
Hep 2Human Laryngeal CarcinomaMTT Assay134[3][4]
Signaling Pathways and Mechanisms of Action

This compound-Induced Cell Death in Bladder Carcinoma:

In bladder cancer cells, this compound triggers two distinct cell death pathways initiated by a common signaling cascade. This cascade begins with the activation of a yet-unidentified receptor, leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA-mediated signaling results in the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, which in turn activates Mitogen-Activated Protein Kinases (MAPKs). This cascade culminates in ER stress, leading to either an early, caspase-dependent apoptosis or a late, caspase-independent cell death characterized by cytoplasmic vacuolization.[2][5][6][7][8]

cis_Nerolidol_Anticancer_Pathway cluster_cell Bladder Cancer Cell cis_Nerolidol This compound Receptor Receptor (?) cis_Nerolidol->Receptor cAMP ↑ cAMP Receptor->cAMP PKA PKA cAMP->PKA Ca_Release ↑ Cytosolic Ca²⁺ PKA->Ca_Release MAPK MAPK Activation Ca_Release->MAPK ER_Stress ER Stress MAPK->ER_Stress Early_Death Early Cell Death (Caspase-Dependent, Membrane Blebbing) ER_Stress->Early_Death Late_Death Late Cell Death (Caspase-Independent, Vacuolization) ER_Stress->Late_Death

This compound induced signaling cascade in bladder cancer cells.

This compound-Induced Cell Death in Hepatocellular Carcinoma:

In human hepatocellular carcinoma (HepG2/C3A) cells, this compound induces cytotoxicity, alters mitochondrial membrane potential, and causes cell cycle arrest at the G1 phase.[1] This is associated with the upregulation of genes involved in the ER stress response (EIF2AK3, ERN1) and the downregulation of genes related to apoptosis (BAK1, BAX, CASP8, CASP9, PARP1, TP53) and cell cycle progression (CCND1, CCNE1, CDK1, CDK2).[1] The upregulation of CYP1A2 and CYP2C19 suggests that metabolic activation within the ER may contribute to the observed ER stress and subsequent caspase-independent cell death, potentially through a mechanism like paraptosis.[1]

cis_Nerolidol_HepG2_Workflow cluster_workflow Experimental Workflow: HepG2/C3A Cells cis_Nerolidol This compound Treatment (100-250 µM) MTT_Assay MTT Assay for Cytotoxicity cis_Nerolidol->MTT_Assay Mito_Potential Mitochondrial Membrane Potential Assay cis_Nerolidol->Mito_Potential Cell_Cycle Flow Cytometry for Cell Cycle Analysis cis_Nerolidol->Cell_Cycle RT_qPCR RT-qPCR for Gene Expression Analysis cis_Nerolidol->RT_qPCR Results Results: - Cytotoxicity - Altered Mitochondrial Potential - G1 Phase Arrest - ER Stress Gene Up-regulation - Apoptosis & Cell Cycle  Gene Down-regulation MTT_Assay->Results Mito_Potential->Results Cell_Cycle->Results RT_qPCR->Results

Workflow for assessing this compound's effect on HepG2/C3A cells.
Experimental Protocols

1.3.1. Cell Viability Assessment (Trypan Blue Exclusion Assay for T24 and TCCSUP Cells)

  • Cell Seeding: Plate T24 or TCCSUP cells in 24- or 12-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 25, 50, 75, and 100 mg/L) for specified time points (e.g., 4, 24, 48, and 72 hours).

  • Cell Harvesting: Detach cells using trypsin-EDTA, centrifuge, and resuspend the cell pellet in phosphate-buffered saline (PBS).

  • Staining: Mix one part of the cell suspension with one part of 0.4% trypan blue solution and incubate for 3 minutes at room temperature.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.

1.3.2. Cytotoxicity Assessment (MTT Assay for HepG2/C3A Cells)

  • Cell Seeding: Seed HepG2/C3A cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Expose cells to various concentrations of this compound for 48 hours.

  • MTT Addition: Remove the treatment medium and add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well. Incubate for 4 hours at 37°C in a 5% CO₂ atmosphere.

  • Solubilization: Remove the MTT reagent and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

1.3.3. DNA Damage Assessment (Alkaline Comet Assay)

  • Cell Preparation: Prepare a single-cell suspension of treated and untreated cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium sarcosinate, with 1% Triton X-100 and 10% DMSO added fresh) at 4°C to remove cell membranes and proteins.

  • Unwinding: Place the slides in an electrophoresis tank with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a period to allow DNA unwinding.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for a specific duration (e.g., 20 minutes) to allow the migration of fragmented DNA.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software to measure parameters like tail length and tail moment.

1.3.4. Western Blot Analysis of ER Stress and DNA Damage Markers

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., γH2Ax, GRP78, HSP90, ATF4, CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria, including antibiotic-resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of nerolidol against several bacterial species.

BacteriumStrain TypeMIC (mg/mL)Reference
Staphylococcus aureusStandard Strain1[5][9]
Staphylococcus aureusMethicillin-Susceptible (MSSA)2[5][9]
Staphylococcus aureusMethicillin-Resistant (MRSA)2[5][9]
Pseudomonas aeruginosaStandard Strain0.5[5][9]
Pseudomonas aeruginosaMultidrug-Resistant0.5[5][9]
Klebsiella pneumoniaeStandard Strain0.5[5][9]
Klebsiella pneumoniaeCarbapenemase-producing0.5[5][9]
Streptococcus mutansStandard Strain4[5][9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways.

Signaling Pathway and Mechanism of Action

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines. This effect is mediated by the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

cis_Nerolidol_Anti_inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Cytokines NFkB->Cytokines cis_Nerolidol This compound cis_Nerolidol->MAPK cis_Nerolidol->NFkB

Inhibition of inflammatory pathways by this compound.
Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which contribute to its overall biological effects.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound can be assessed using various assays, with the DPPH radical scavenging assay being a common method. One study reported a total antioxidant activity of 93.94% for nerolidol.[9]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Radical Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to induce cancer cell death through unique mechanisms, combat microbial infections, mitigate inflammation, and exert antioxidant effects makes it a compelling candidate for drug development. The data and protocols presented in this guide are intended to facilitate future research into the pharmacological applications of this compound.

References

Discovery and history of nerolidol isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Nerolidol Isomers

Abstract

Nerolidol, a sesquiterpene alcohol naturally present in the essential oils of numerous plants, is a molecule of significant interest in various scientific and commercial fields.[1][2] It exists as four distinct stereoisomers, arising from a chiral center and a double bond, each with potentially unique biological activities.[1][3] This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of nerolidol isomers, intended for researchers, scientists, and professionals in drug development. It details classical and modern experimental protocols, presents key physicochemical data, and illustrates complex relationships and workflows through standardized diagrams.

Discovery and Historical Context

The history of nerolidol is intrinsically linked to the broader exploration of terpenes in the late 19th and early 20th centuries. The groundwork was laid by chemists like Otto Wallach, who systematically classified terpenes from essential oils.[4] While the exact date of its first isolation is cited as 1923, its characterization is part of the extensive work on terpene chemistry during that era.[5]

A pivotal figure in terpene chemistry, Leopold Ružička, who was awarded the Nobel Prize in 1939 for his work on polymethylenes and higher terpenes, significantly advanced the understanding of these compounds.[4] His development of the "biogenetic isoprene rule" provided a logical framework for the complex structures of terpenes like nerolidol.[4] Early research on nerolidol and related compounds was foundational for the synthesis of other important molecules, including vitamins E and K₁.[2][3]

Chemical Structure and Isomerism

Nerolidol, chemically known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a 15-carbon sesquiterpene alcohol.[1] Its structure features a hydroxyl group on a chiral carbon (C3) and a double bond at the C6-C7 position, which gives rise to its isomerism.[1][3]

This results in four stereoisomers:

  • Two Geometric Isomers (Diastereomers): Based on the arrangement of substituents around the C6-C7 double bond.

    • trans-Nerolidol

    • cis-Nerolidol

  • Two Enantiomers for each Geometric Isomer: Based on the stereoconfiguration at the C3 chiral center.

    • (3R)-trans-nerolidol and (3S)-trans-nerolidol

    • (3R)-cis-nerolidol and (3S)-cis-nerolidol

The dextrorotatory form of trans-nerolidol is a major component of Cabreuva oil (up to 84%).[5] Synthetic nerolidol is typically a mixture of all four isomers.[5]

G cluster_geo Geometric Isomers (C6=C7 Double Bond) cluster_enant_trans Enantiomers (C3 Chiral Center) cluster_enant_cis Enantiomers (C3 Chiral Center) Nerolidol Nerolidol (C₁₅H₂₆O) Trans trans-Nerolidol Nerolidol->Trans Cis This compound Nerolidol->Cis R_Trans (3R)-trans-Nerolidol Trans->R_Trans S_Trans (3S)-trans-Nerolidol Trans->S_Trans R_Cis (3R)-cis-Nerolidol Cis->R_Cis S_Cis (3S)-cis-Nerolidol Cis->S_Cis

Caption: Isomeric relationships of Nerolidol.

Physicochemical Data

The isomers of nerolidol share the same molecular formula and weight but differ in their spatial arrangement, leading to distinct physicochemical properties that are crucial for their separation and identification.

PropertyDataIsomer Specificity
Molecular Formula C₁₅H₂₆OAll Isomers
Molecular Weight 222.37 g/mol All Isomers
Appearance Colorless LiquidAll Isomers
Boiling Point ~276 °CMixture/General
Flash Point 125 °CMixture/General
Aroma Woody, fresh barkAll Isomers (subtle differences exist)

Table 1: Summary of Quantitative Data for Nerolidol.

Experimental Protocols

The methodologies for studying nerolidol have evolved significantly, from classical extraction and degradation techniques to modern, high-resolution analytical methods.

Isolation from Natural Sources

The traditional approach for isolating nerolidol from plant essential oils involves multi-step physical separation processes.[6][7] Leaves are the most common source for nerolidol extraction.[1]

G A Plant Material (e.g., Flowers, Leaves, Bark) B Steam Distillation or Solvent Extraction A->B Extraction C Crude Essential Oil B->C D Fractional Distillation (under reduced pressure) C->D Separation by Boiling Point E Sesquiterpene Alcohol Fraction D->E F Chromatography (e.g., Column, MPLC, HPLC) E->F Purification / Isomer Separation G Separated Nerolidol Isomers F->G

Caption: General experimental workflow for nerolidol isolation.

Methodology Details:

  • Extraction: Steam distillation is the most common method, where steam is passed through macerated plant material to volatilize the essential oils.[6][7] Alternatively, extraction with volatile solvents can be used.[6]

  • Fractional Distillation: The collected essential oil, a complex mixture, is distilled. Monoterpenes distill first, followed by oxygenated derivatives, leaving sesquiterpenoids in the residue.[6] Distillation under reduced pressure is then used to separate the sesquiterpene fraction containing nerolidol.[6]

  • Chromatography: For high purity and separation of isomers, chromatographic techniques are essential. Medium Pressure Liquid Chromatography (MPLC) can be used to separate diastereomers.[3] Analytical methods like Gas Chromatography (GC), often on a chiral column, are required to resolve all four stereoisomers.[3]

Structural Elucidation

Historically, determining terpene structures was a laborious process involving chemical degradation reactions like oxidation.[8] Modern structure elucidation relies entirely on spectroscopic techniques, which are non-destructive and provide unambiguous structural details.[9]

G cluster_sample Analysis cluster_data Data Interpretation A Purified Isomer B Spectroscopic Techniques A->B MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern B->MS IR Infrared (IR) Spectroscopy - Functional Groups (e.g., -OH, C=C) B->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) - Carbon Skeleton - Connectivity - Stereochemistry B->NMR C Confirmed Chemical Structure MS->C IR->C NMR->C

Caption: Modern workflow for structural elucidation.

Methodology Details:

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition.[9] GC-MS is commonly used to identify nerolidol in complex mixtures.[1]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, confirming the presence of the hydroxyl (-OH) group and carbon-carbon double bonds (C=C).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for complete structure determination.[9] 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon, while 2D NMR techniques (like COSY and HMBC) establish the precise connectivity of the atoms in the molecule, allowing for the definitive assignment of the cis or trans configuration.[9][10]

Biological Activity and Signaling Pathways

Nerolidol isomers have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and sedative properties.[11][12] While the precise molecular targets are still under investigation for many of these effects, the interaction with cellular signaling pathways is a key area of research. Below is a representative diagram of a common signaling pathway that lipophilic molecules like nerolidol could modulate.

G Nerolidol Nerolidol Receptor Membrane Receptor (e.g., GPCR) Nerolidol->Receptor Binds/Modulates Membrane Cell Membrane Transducer Signal Transducer (e.g., G-Protein) Receptor->Transducer Activates Enzyme Effector Enzyme Transducer->Enzyme Activates Messenger Second Messenger (e.g., cAMP, Ca²⁺) Enzyme->Messenger Generates Kinase Protein Kinase Cascade (e.g., MAPK) Messenger->Kinase Activates Response Cellular Response (e.g., Gene Expression, Apoptosis) Kinase->Response Phosphorylates Targets

Caption: A representative cell signaling pathway.

Conclusion

From its initial discovery as a fragrant component of essential oils to its current status as a molecule with multifaceted pharmacological potential, nerolidol has a rich scientific history. The evolution of analytical chemistry has been paramount in resolving its complex isomerism, enabling researchers to move from studying crude mixtures to investigating the specific biological effects of each of the four stereoisomers. This detailed understanding of its discovery, chemistry, and experimental analysis provides a solid foundation for future research and development in medicine and biotechnology.

References

Olfactory Properties of cis-Nerolidol Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is a significant component in the essential oils of numerous plants and is valued in the fragrance and flavor industries for its woody and floral aroma.[1][2][3] It exists as four stereoisomers due to a chiral center at the C3 position and a double bond at the C6 position, resulting in (E)- and (Z)-diastereomers, each with a pair of enantiomers ((R) and (S)). This guide focuses on the olfactory properties of the cis-nerolidol stereoisomers, providing a technical overview of their distinct scent characteristics, the methodologies used for their analysis, and the underlying biochemical pathways of their perception.

Olfactory Characteristics of Nerolidol Stereoisomers

The stereochemistry of nerolidol plays a crucial role in its olfactory perception. While nerolidol, in general, is described as having a woody aroma reminiscent of fresh bark, the individual stereoisomers possess distinct scent profiles. The separation of all four stereoisomers and the characterization of their odors were notably achieved by Schubert, Dietrich, Ulrich, and Mosandl in 1992. Their findings, particularly for the cis-(Z)-nerolidol enantiomers, are summarized below.

Data Presentation: Odor Descriptors of Nerolidol Stereoisomers
StereoisomerChemical NameOdor Description
(+)-(Z)-Nerolidol (3S,6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-olWoody, floral, slightly green
(-)-(Z)-Nerolidol (3R,6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-olGreen, herbaceous, slightly woody
(+)-(E)-Nerolidol(3S,6E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-olLily of the valley, floral, mild
(-)-(E)-Nerolidol(3R,6E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-olWoody, green, slightly floral

Experimental Protocols

The determination of the olfactory properties of volatile compounds like nerolidol stereoisomers involves sophisticated analytical and sensory evaluation techniques.

Separation and Identification of Stereoisomers

A crucial first step is the separation of the individual stereoisomers from a mixture. A representative method, based on the work of Schubert et al. (1992), is outlined below.[5]

1. Derivatization: The racemic nerolidol mixture is reacted with a chiral resolving agent, such as (1S,4R)-camphanoic acid chloride, to form diastereomeric esters.

2. Chromatographic Separation: The resulting diastereomeric esters are separated using Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.

3. Saponification: The separated diastereomeric esters are then saponified (e.g., using methanolic potassium hydroxide) to yield the individual, optically pure nerolidol stereoisomers.

4. Analytical Verification: The enantiomeric purity of the separated isomers is confirmed using enantioselective gas chromatography, for instance, with a chiral cyclodextrin stationary phase.[5]

G cluster_workflow Stereoisomer Separation Workflow racemic Racemic Nerolidol Mixture derivatization Derivatization with Chiral Resolving Agent racemic->derivatization diastereomers Diastereomeric Esters derivatization->diastereomers mplc MPLC Separation diastereomers->mplc separated_esters Separated Diastereomeric Esters mplc->separated_esters saponification Saponification separated_esters->saponification pure_isomers Optically Pure Nerolidol Stereoisomers saponification->pure_isomers gc_analysis Enantioselective GC Analysis for Purity Check pure_isomers->gc_analysis

Stereoisomer Separation Workflow Diagram
Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.

1. Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a chiral stationary phase for enantiomer separation) is used. The column effluent is split between a chemical detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS) and an olfactometry port.

2. Sample Preparation and Injection: The purified nerolidol stereoisomers are diluted in an appropriate solvent. A small volume of the sample is injected into the GC.

3. Sensory Analysis: Trained sensory panelists sniff the effluent from the olfactometry port as the separated compounds elute from the column. Panelists record the time of odor detection and provide a detailed description of the perceived aroma.

4. Data Correlation: The retention times of the detected odors are correlated with the peaks from the chemical detector to identify the compound responsible for each scent.

G cluster_gco Gas Chromatography-Olfactometry (GC-O) Workflow sample Diluted Nerolidol Isomer Sample injection GC Injection sample->injection separation Chromatographic Separation injection->separation effluent_split Effluent Splitting separation->effluent_split fid_ms FID/MS Detection effluent_split->fid_ms olfacto_port Olfactometry Port effluent_split->olfacto_port data_correlation Data Correlation and Odor Identification fid_ms->data_correlation panelist Sensory Panelist olfacto_port->panelist panelist->data_correlation

GC-O Experimental Workflow

Olfactory Signaling Pathway

The perception of odors, including those of this compound stereoisomers, is initiated by the interaction of the odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to nerolidol stereoisomers have not yet been fully identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na+ and Ca2+ ions and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

G cluster_pathway Canonical Olfactory Signaling Pathway odorant This compound Stereoisomer or Olfactory Receptor (GPCR) odorant->or Binds to g_protein G-protein (Gαolf) Activation or->g_protein Activates ac Adenylyl Cyclase Activation g_protein->ac Activates camp cAMP Production ac->camp Catalyzes cng Cyclic Nucleotide-Gated Ion Channel Opening camp->cng Opens ion_influx Na+/Ca2+ Influx cng->ion_influx Allows depolarization Neuron Depolarization ion_influx->depolarization Causes signal Signal to Olfactory Bulb depolarization->signal Transmits

Olfactory Signal Transduction Cascade

Conclusion

The stereoisomers of this compound exhibit distinct olfactory properties, highlighting the importance of stereochemistry in scent perception. While qualitative descriptions of their aromas are available, further research is needed to determine quantitative odor thresholds and to identify the specific olfactory receptors involved in their detection. The methodologies outlined in this guide provide a framework for the continued investigation of these and other chiral fragrance molecules, which is essential for advancements in flavor chemistry, perfumery, and drug development where olfactory characteristics can be a significant factor.

References

cis-Nerolidol: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in numerous plants, plays a significant role as a secondary metabolite. This technical guide provides an in-depth analysis of its biosynthesis, ecological functions, and multifaceted biological activities. The document summarizes quantitative data on its distribution in the plant kingdom and its efficacy as an antimicrobial and insecticidal agent. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are provided to facilitate further research. Furthermore, key signaling pathways involved in its induction in plants and its mode of action in insects are visualized using Graphviz diagrams. This guide serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a sesquiterpenoid alcohol that contributes to the characteristic aroma of many plants.[1] As a plant secondary metabolite, it is not directly involved in the primary processes of growth, development, or reproduction. Instead, it mediates crucial ecological interactions, acting as a defense compound against herbivores and pathogens.[2] The growing interest in this compound stems from its wide range of documented biological activities, including antioxidant, antibacterial, antifungal, and insecticidal properties.[3] This guide aims to provide a detailed technical overview of the current scientific understanding of this compound, with a focus on its role in plants and its potential applications.

Biosynthesis of this compound in Plants

This compound, like all sesquiterpenes, is synthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. The final step in this compound synthesis is catalyzed by a specific terpene synthase, nerolidol synthase (NES), which converts FPP to nerolidol. The expression of NES genes can be induced by various biotic and abiotic stresses, including herbivore attack and pathogen infection.[4]

Quantitative Distribution of this compound in Plants

The concentration of this compound varies significantly among different plant species and even within different tissues of the same plant. Environmental factors and the developmental stage of the plant can also influence its abundance. The following table summarizes the percentage of nerolidol (cis and trans isomers) found in the essential oils of various plants.

Plant SpeciesPlant PartPercentage of Nerolidol (%)Reference(s)
Piper claussenianumLeavesup to 81.4 (trans)[1]
Populus balsamiferaBuds64.0 (E-nerolidol)[5]
Baccharis dracunculifoliaLeaves16.8–51.0 (E-nerolidol)[6]
Salvia macilentaAerial parts6.5 (E-nerolidol)[7]
Myrocarpus fastigiatusWood80.0 (cis)[2]

Ecological Role of this compound

This compound plays a crucial role in plant defense. It can act as a direct deterrent to herbivores due to its toxicity or unpleasant taste. Furthermore, as a volatile organic compound (VOC), it can be released into the atmosphere upon herbivore damage, serving as a signal to attract natural enemies of the attacking insects, a phenomenon known as "indirect defense".[2][8] The emission of nerolidol can also warn neighboring plants of an impending threat, allowing them to prime their own defense systems.[8]

Herbivore-Induced Signaling Pathway

The production and release of this compound are often triggered by herbivore feeding. This process is primarily regulated by the jasmonic acid (JA) signaling pathway. Mechanical damage and elicitors from the herbivore's oral secretions initiate a signaling cascade that leads to the biosynthesis of JA. JA then activates transcription factors that upregulate the expression of genes involved in defense, including nerolidol synthase.

Herbivore_Induced_Signaling herbivore Herbivore Feeding damage Mechanical Damage & Elicitors herbivore->damage membrane Plasma Membrane damage->membrane phospholipase Phospholipase membrane->phospholipase activates linolenic_acid α-Linolenic Acid phospholipase->linolenic_acid releases lox LOX linolenic_acid->lox hpote 13-HPOTE lox->hpote aos AOS hpote->aos aoc AOC aos->aoc opda OPDA aoc->opda opr3 OPR3 opda->opr3 ja_biosynthesis β-oxidation opr3->ja_biosynthesis ja Jasmonic Acid (JA) ja_biosynthesis->ja jar1 JAR1 ja->jar1 ja_ile JA-Ile jar1->ja_ile coi1 COI1 ja_ile->coi1 binds to jims JAZ Repressors coi1->jims promotes degradation of myc2 MYC2 (Transcription Factor) jims->myc2 represses tps_genes Terpene Synthase (e.g., NES) Gene Expression myc2->tps_genes activates nerolidol This compound Production tps_genes->nerolidol

Herbivore-induced jasmonic acid signaling pathway leading to this compound production.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for pharmaceutical and agricultural applications.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The lipophilic nature of this compound is thought to facilitate its interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis. The following table presents the Minimum Inhibitory Concentration (MIC) values of nerolidol against various microorganisms.

MicroorganismMIC (mg/mL)Reference(s)
Bacillus cereus ATCC 117780.1[9]
Citrobacter diversus (clinical isolate)0.2[9]
Escherichia coli ATCC 87390.2[9]
Candida albicans-[10]
Insecticidal Activity

This compound is toxic to a variety of insect pests. Its mechanism of action can involve neurotoxicity and disruption of insect development by interfering with hormonal regulation. One proposed mechanism is the disruption of the juvenile hormone (JH) signaling pathway, which is critical for insect metamorphosis and reproduction.[11][12] The following table summarizes the lethal concentration (LC50) values of nerolidol against different insect species.

Insect SpeciesLC50Reference(s)
Sitophilus zeamais0.48 mg/L (fumigant, as part of a mixture)[2]
Drosophila melanogaster11.5 µmol/mL of diet[13]
Disruption of Insect Juvenile Hormone Signaling

This compound's structural similarity to insect juvenile hormone (JH) suggests it may act as a JH analog, disrupting the normal development of insects. By interfering with the expression of genes responsible for JH degradation, such as juvenile hormone esterase (JHE), nerolidol can cause hormonal imbalances that lead to developmental abnormalities and mortality.[12]

Insect_JH_Signaling_Disruption nerolidol This compound jh_receptor Juvenile Hormone (JH) Receptor Complex nerolidol->jh_receptor acts as analog, binds to disrupted_development Disrupted Development & Mortality nerolidol->disrupted_development jhe_gene Juvenile Hormone Esterase (JHE) Gene Expression jh_receptor->jhe_gene modulates jhe_enzyme JHE Enzyme jhe_gene->jhe_enzyme produces jhe_gene->disrupted_development jh Juvenile Hormone (JH) jhe_enzyme->jh degrades jh_degradation JH Degradation development Normal Insect Development (Metamorphosis, Reproduction) jh->development regulates

Proposed mechanism of this compound disrupting insect juvenile hormone signaling.

Experimental Protocols

Extraction of this compound by Hydrodistillation

This protocol describes the extraction of essential oils containing this compound from plant material using a Clevenger-type apparatus.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh a known amount of plant material (e.g., 100 g of fresh leaves). If the material is coarse, grind it to a smaller particle size to increase the surface area for extraction.

  • Place the plant material into the round-bottom flask of the hydrodistillation apparatus.

  • Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.

  • Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

  • Connect the condenser to a cold water supply.

  • Begin heating the flask using the heating mantle. Bring the water to a boil.

  • Continue the distillation for a set period, typically 2-4 hours. The steam will carry the volatile essential oils through the condenser, where they will cool and separate from the water.

  • Collect the essential oil layer from the collection vessel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed glass vial in a cool, dark place.

Hydrodistillation_Workflow start Start prepare_plant Prepare Plant Material (Weigh, Grind) start->prepare_plant load_flask Load Round-Bottom Flask with Plant Material and Water prepare_plant->load_flask assemble Assemble Clevenger Apparatus load_flask->assemble heat Heat the Flask to Boiling assemble->heat distill Distill for 2-4 hours heat->distill collect Collect Essential Oil and Hydrosol distill->collect separate Separate Essential Oil collect->separate dry Dry Essential Oil with Anhydrous Sodium Sulfate separate->dry store Store Essential Oil dry->store end End store->end

Workflow for the extraction of essential oils via hydrodistillation.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the identification and quantification of this compound in an essential oil sample.

Materials and Equipment:

  • Essential oil sample

  • Solvent (e.g., hexane, ethanol)

  • Internal standard (optional, for quantification)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • Autosampler vials

  • Microsyringe

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent to a concentration appropriate for GC-MS analysis (e.g., 1% v/v). If using an internal standard for quantification, add a known concentration to the sample.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C. Use a split or splitless injection mode depending on the sample concentration.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a high temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source and Transfer Line Temperatures: Typically set around 230°C and 280°C, respectively.

  • Analysis: Inject the prepared sample into the GC-MS system. The compounds will be separated in the GC column and then detected by the mass spectrometer.

  • Data Analysis:

    • Identification: Identify this compound by comparing its mass spectrum and retention time to that of a known standard or by matching its mass spectrum to a library (e.g., NIST).

    • Quantification: If an internal standard was used, calculate the concentration of this compound based on the peak area ratio of this compound to the internal standard and a calibration curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific bacterium.

Materials:

  • This compound

  • Solvent (e.g., DMSO, ethanol)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plate

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with sterile nutrient broth to achieve a range of concentrations.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in nutrient broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Conclusion

This compound is a plant secondary metabolite with significant ecological and biological relevance. Its role in plant defense mechanisms, coupled with its broad-spectrum antimicrobial and insecticidal activities, highlights its potential for development into novel biopesticides and therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and professionals to further explore the properties and applications of this versatile natural compound. Future research should focus on elucidating the precise molecular mechanisms of its action, optimizing its extraction and synthesis, and evaluating its efficacy and safety in field and clinical settings.

References

Unveiling the Antioxidant Potential of cis-Nerolidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its antioxidant properties are particularly noteworthy, suggesting its potential as a therapeutic agent against oxidative stress-mediated pathologies. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

In Vitro Antioxidant Activities of this compound

The antioxidant capacity of this compound has been evaluated through various in vitro assays, which collectively demonstrate its ability to neutralize free radicals and inhibit lipid peroxidation.

Free Radical Scavenging Activity

This compound has shown direct scavenging effects against stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydroxyl radical scavenging assays are commonly employed to assess this activity.

AssayCompoundIC50 Value / % InhibitionReference
DPPH Radical ScavengingThis compoundExhibited scavenging activity (quantitative data not specified in the provided abstract)[1]
Hydroxyl Radical ScavengingThis compound1.48 mM[1]

Table 1: Free Radical Scavenging Activity of this compound. This table summarizes the free radical scavenging capacity of this compound as determined by DPPH and hydroxyl radical scavenging assays.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key event in oxidative damage to cellular membranes. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major end product of lipid peroxidation.

Assay ModelCompoundConcentration% MDA ReductionReference
Hepatocytes (physiological conditions)This compound1 mM25.60% ± 0.98%[1]
Hepatocytes (tert-BuOOH-induced oxidative stress)This compound1 mM36.50% ± 4.47%[1]

Table 2: Inhibition of Lipid Peroxidation by this compound. This table presents the inhibitory effect of this compound on lipid peroxidation in hepatocytes under both normal and oxidative stress conditions.

In Vivo Antioxidant Effects of Nerolidol

In vivo studies, often using a mixture of cis- and trans-nerolidol, have substantiated the antioxidant effects observed in vitro. These studies highlight the ability of nerolidol to modulate the endogenous antioxidant defense system.

Modulation of Antioxidant Enzyme Activity

Nerolidol has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing markers of oxidative damage.

Animal ModelNerolidol DoseEffect on Antioxidant Enzymes and Oxidative Stress MarkersReference
Mice25, 50, and 75 mg/kg- Increased SOD activity by 31.1%, 34.8%, and 66.1%, respectively. - Increased CAT activity by 109%, 148%, and 177.7%, respectively. - Decreased lipid peroxidation by 59.97%, 74.79%, and 91.31%, respectively. - Decreased nitrite levels by 71.1%, 66.6%, and 63.35%, respectively.[1]
Rats with Thioacetamide-induced Oxidative Damage50 mg/kg- Increased levels of SOD, CAT, and GSH. - Decreased TBARS levels.
Rats with Doxorubicin-induced Cardiotoxicity50 mg/kg- Increased activities of SOD, catalase, and GSH. - Reduced MDA levels.[2]

Table 3: In Vivo Antioxidant Effects of Nerolidol. This table summarizes the in vivo effects of nerolidol on key antioxidant enzymes and markers of oxidative stress in different animal models.

Mechanism of Action: The Nrf2 Signaling Pathway

A growing body of evidence suggests that the antioxidant effects of nerolidol are, at least in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like nerolidol, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as SOD, CAT, GPx, and heme oxygenase-1 (HO-1), thereby bolstering the cellular antioxidant defense.[5][6]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cis_Nerolidol This compound Keap1_Nrf2 Keap1-Nrf2 Complex cis_Nerolidol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Ub Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzyme Synthesis Antioxidant_Genes->Antioxidant_Enzymes Leads to Antioxidant_Enzymes->ROS Neutralizes

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway. This diagram illustrates how this compound can induce the dissociation of the Keap1-Nrf2 complex, leading to the translocation of Nrf2 to the nucleus and subsequent transcription of antioxidant genes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare various concentrations of This compound and a positive control (e.g., Ascorbic Acid) in methanol start->prep_samples mixing Mix DPPH solution with This compound/control solution prep_dpph->mixing prep_samples->mixing incubation Incubate in the dark at room temperature for 30 minutes mixing->incubation measurement Measure absorbance at 517 nm using a spectrophotometer incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation end End calculation->end

Figure 2: Workflow for the DPPH Radical Scavenging Assay. This flowchart outlines the key steps involved in determining the DPPH radical scavenging activity of this compound.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.

  • Reaction: Add a specific volume of the this compound solution or control to the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA).

TBARS_Assay_Workflow start Start prep_homogenate Prepare tissue/cell homogenate start->prep_homogenate induce_peroxidation Induce lipid peroxidation (e.g., with FeSO4 or tert-BuOOH) in the presence/absence of this compound prep_homogenate->induce_peroxidation add_reagents Add thiobarbituric acid (TBA) and trichloroacetic acid (TCA) induce_peroxidation->add_reagents heating Heat at 95°C for 60 minutes add_reagents->heating cooling_centrifugation Cool and centrifuge to remove precipitate heating->cooling_centrifugation measurement Measure absorbance of the supernatant at 532 nm cooling_centrifugation->measurement calculation Calculate MDA concentration and % inhibition measurement->calculation end End calculation->end

Figure 3: Workflow for the TBARS Assay. This flowchart details the procedure for measuring lipid peroxidation inhibition by this compound.

Procedure:

  • Sample Preparation: Prepare a homogenate of the tissue or cell sample.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in the homogenate using an inducing agent (e.g., ferrous sulfate, tert-butyl hydroperoxide) in the presence and absence of various concentrations of this compound.

  • Reaction: Add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the reaction mixture.

  • Heating: The mixture is heated in a boiling water bath (approximately 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored complex.

  • Cooling and Centrifugation: The samples are cooled, and then centrifuged to pellet any precipitate.

  • Measurement: The absorbance of the supernatant is measured at 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the this compound-treated samples to the control group.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD in a sample to inhibit the reduction of a detector molecule by superoxide radicals.

Procedure:

  • Sample Preparation: Prepare a lysate from the tissue or cell sample.

  • Reagent Preparation: Prepare a reaction mixture containing a substrate for xanthine oxidase (e.g., xanthine) and a superoxide indicator (e.g., nitroblue tetrazolium - NBT, or WST-1).

  • Reaction: Add the sample lysate to the reaction mixture. The reaction is initiated by the addition of xanthine oxidase, which generates superoxide radicals.

  • Incubation: The reaction is incubated at a specific temperature for a set time.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm for NBT) to determine the amount of reduced indicator.

  • Calculation: The SOD activity is calculated based on the degree of inhibition of the indicator's reduction. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of reduction by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Procedure:

  • Sample Preparation: Prepare a lysate from the tissue or cell sample.

  • Reaction: Add the sample lysate to a solution of hydrogen peroxide of a known concentration.

  • Incubation: The reaction is allowed to proceed for a specific time at a set temperature.

  • Measurement: The remaining hydrogen peroxide is measured. This can be done directly by monitoring the decrease in absorbance at 240 nm or indirectly by reacting the remaining H₂O₂ with a chromogenic substrate.

  • Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under specific conditions.

Conclusion

The evidence presented in this technical guide strongly supports the significant antioxidant properties of this compound. Its ability to directly scavenge free radicals, inhibit lipid peroxidation, and enhance the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway highlights its potential as a valuable compound in the development of novel therapeutic strategies for diseases associated with oxidative stress. The detailed experimental protocols provided herein offer a foundation for further research to fully elucidate its mechanisms of action and to explore its clinical applications. Continued investigation into the specific contributions of the cis-isomer and its synergistic effects with other compounds will be crucial in harnessing the full therapeutic potential of this promising natural product.

References

The Sedative and Anxiolytic Potential of cis-Nerolidol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Evidence, Mechanism of Action, and Methodologies for the Study of cis-Nerolidol, a Promising Sesquiterpene Alcohol for CNS Drug Development.

Abstract

This compound, a naturally occurring sesquiterpene alcohol found in various aromatic plants, has garnered significant interest for its potential therapeutic applications, particularly for its sedative and anti-anxiety effects. This technical guide provides a comprehensive overview of the current state of research into the central nervous system depressant properties of this compound. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for anxiety and sleep disorders. This document synthesizes the available quantitative data from key preclinical studies, details the experimental protocols utilized in this research, and elucidates the proposed mechanism of action involving the GABAergic system. Visualizations of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of the pharmacological profile of this compound.

Introduction

Anxiety and sleep disorders are prevalent and debilitating conditions with a significant impact on global health. While current pharmacological interventions, such as benzodiazepines, are effective, they are often associated with undesirable side effects, including tolerance, dependence, and cognitive impairment. This has spurred the search for novel, safer, and more effective anxiolytic and sedative agents. Natural products, particularly terpenes, have emerged as a promising source of new drug candidates.

Nerolidol, a sesquiterpene alcohol, exists in two isomeric forms: this compound and trans-nerolidol. Both isomers have been reported to possess a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, preclinical studies have highlighted the potential of nerolidol as a central nervous system (CNS) depressant, exhibiting both anxiolytic and sedative effects. This guide will focus specifically on the sedative and anti-anxiety properties of this compound, providing a detailed technical resource for the scientific community.

Quantitative Data on Anxiolytic Effects

The anxiolytic activity of nerolidol has been evaluated in rodent models using standard behavioral paradigms such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT). A key study by Goel et al. (2016) provides quantitative data on the effects of nerolidol in mice.[1][2] It is important to note that this study did not differentiate between the cis and trans isomers.

Table 1: Effects of Nerolidol on Anxiety-Related Behaviors in the Elevated Plus Maze (EPM) in Mice

Treatment GroupDose (mg/kg, i.p.)Time Spent in Open Arms (s)Number of Entries into Open Arms
Vehicle Control-28.33 ± 2.844.17 ± 0.48
Diazepam185.17 ± 4.53 12.33 ± 1.05
Nerolidol12.545.83 ± 3.547.17 ± 0.60
Nerolidol2562.33 ± 4.17 9.50 ± 0.76
Nerolidol5078.17 ± 5.14 11.17 ± 0.87

*Data are presented as mean ± SEM (n=6). *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. Data sourced from Goel et al., 2016.[1][2]

Table 2: Effects of Nerolidol on Exploratory Behaviors in the Open Field Test (OFT) in Mice

Treatment GroupDose (mg/kg, i.p.)Time Spent in Center (s)Number of Rearings
Vehicle Control-18.17 ± 2.1125.33 ± 2.08
Diazepam142.33 ± 3.14 15.17 ± 1.40**
Nerolidol12.528.50 ± 2.54*20.17 ± 1.70
Nerolidol2535.17 ± 2.81**17.50 ± 1.54*
Nerolidol5040.33 ± 3.0116.17 ± 1.30**

*Data are presented as mean ± SEM (n=6). *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. Data sourced from Goel et al., 2016.[1][2]

Experimental Protocols

A thorough understanding of the methodologies employed in the preclinical evaluation of this compound is essential for the replication and extension of these findings.

Animal Models

The most commonly used animal models for assessing anxiolytic and sedative properties are mice and rats. In the cited study by Goel et al. (2016), male Swiss albino mice weighing 20-30g were used.[1][2]

Drug Administration

This compound is typically administered intraperitoneally (i.p.) or orally (p.o.). In the study by Goel et al. (2016), nerolidol was diluted with tween 80 to form an emulsion and administered i.p. at doses of 12.5, 25, and 50 mg/kg.[2] Diazepam (1 mg/kg, i.p.) was used as a positive control, and normal saline served as the vehicle control.[1][2]

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[3] The apparatus consists of two open arms and two enclosed arms arranged in a plus sign shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.

  • Procedure: Mice are placed at the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.

  • Parameters Measured: The number of entries and the time spent in the open and enclosed arms are recorded.

  • Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related exploratory behavior.[4] The apparatus is a square arena with walls to prevent escape.

  • Procedure: A mouse is placed in the center of the open field, and its behavior is recorded for a set period, typically 5 minutes.

  • Parameters Measured: Key parameters include the time spent in the central versus the peripheral zones of the arena and the number of rearings (a measure of exploratory behavior).

  • Interpretation: Anxiolytic compounds typically increase the time spent in the center of the open field, as anxious animals tend to stay close to the walls (thigmotaxis). A decrease in rearing and overall locomotor activity can be indicative of sedative effects.

Pentobarbital-Induced Sleep Test

This test is a common method to evaluate the sedative-hypnotic potential of a compound. It measures the ability of a substance to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital, a barbiturate.

  • Procedure: Animals are pre-treated with the test compound (this compound) or vehicle. After a specific absorption time, a hypnotic dose of pentobarbital is administered.

  • Parameters Measured: The primary endpoints are the latency to the onset of sleep (loss of righting reflex) and the total duration of sleep.

  • Interpretation: A significant decrease in sleep latency and an increase in the duration of sleep compared to the control group indicate a sedative-hypnotic effect.

Mechanism of Action: Involvement of the GABAergic System

The sedative and anxiolytic effects of many compounds are mediated through the enhancement of neurotransmission involving gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. The GABAA receptor, a ligand-gated ion channel, is a key target for anxiolytic and sedative drugs like benzodiazepines.

Several studies suggest that nerolidol's CNS depressant effects are mediated through the GABAergic system. It has been reported that nerolidol acts as a positive allosteric modulator of the GABAA receptor.[2] This means that it binds to a site on the receptor that is different from the GABA binding site and enhances the effect of GABA when it binds to the receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, resulting in sedative and anxiolytic effects.

While the precise binding site and the specific GABAA receptor subunits that this compound interacts with are yet to be fully elucidated, the available evidence strongly points to a GABAergic mechanism of action.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Anxiolytic Testing

Anxiolytic_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Administration Drug Administration (i.p. or p.o.) Animal_Acclimatization->Administration Drug_Preparation Drug/Vehicle Preparation Drug_Preparation->Administration EPM Elevated Plus Maze (EPM) Administration->EPM OFT Open Field Test (OFT) Administration->OFT Data_Collection Data Collection & Analysis EPM->Data_Collection OFT->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Caption: Workflow for preclinical assessment of anxiolytic activity.

Proposed Signaling Pathway of this compound

GABA_Pathway cluster_receptor Postsynaptic Neuron GABA_Receptor GABAA Receptor Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_Receptor Binds cis_Nerolidol This compound cis_Nerolidol->GABA_Receptor Positive Allosteric Modulation Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Reduced_Excitability->Anxiolytic_Sedative_Effects

Caption: Proposed mechanism of this compound's action on the GABAA receptor.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound possesses significant anxiolytic and likely sedative properties. The primary mechanism underlying these effects appears to be the positive allosteric modulation of the GABAA receptor. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

Future research should focus on several key areas:

  • Isomer-Specific Activity: Studies that directly compare the sedative and anxiolytic potency of this compound and trans-nerolidol are needed to determine if one isomer is more active.

  • Detailed Mechanism of Action: Further research, including electrophysiological and molecular modeling studies, is required to identify the specific binding site of this compound on the GABAA receptor and to determine its effects on different subunit compositions of the receptor.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are necessary to establish the safety profile of this compound and its suitability for further development as a therapeutic agent.

References

Methodological & Application

Application Note: Quantitative Analysis of cis-Nerolidol in Biological Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of cis-Nerolidol in biological matrices, specifically plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). Nerolidol, a naturally occurring sesquiterpene alcohol, is of significant interest in pharmacology and drug development due to its diverse biological activities. The protocol outlined provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Nerolidol is a sesquiterpene found in the essential oils of numerous plants and is utilized in cosmetics, as a food-flavoring agent, and for its potential therapeutic properties, including acting as a skin penetration enhancer.[1][2] Accurate quantification of its isomers, such as this compound, in biological samples is crucial for pharmacokinetic, toxicological, and efficacy studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique for this purpose due to the volatility of sesquiterpenes, which have boiling points in the range of approximately 250 to 280 °C.[3][4] This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from a plasma matrix.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample (0.1 mL) Add_Hexane_IS Add n-Hexane (10 µL) & Internal Standard (10 µL) Plasma->Add_Hexane_IS Protein_Precip Add Acetonitrile (200 µL) (Protein Precipitation) Add_Hexane_IS->Protein_Precip Vortex Vortex (3 min) Protein_Precip->Vortex Centrifuge Centrifuge (1000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Liquid_Extraction Add n-Hexane (100 µL) (Liquid-Liquid Extraction) Supernatant->Liquid_Extraction Vortex2 Vortex & Centrifuge Liquid_Extraction->Vortex2 Final_Extract Collect Supernatant for Analysis Vortex2->Final_Extract Injection Inject 1 µL into GC-MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Acquisition Data Acquisition (Scan or SIM) Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Farnesol (Internal Standard, IS) (Sigma-Aldrich or equivalent)

  • n-Hexane (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Pooled mouse plasma (or other relevant biological matrix)

  • Glass tubes and autosampler vials[5]

Sample Preparation Protocol

This protocol is adapted from a method for the quantification of nerolidol in mouse plasma.[1]

  • To a glass tube containing 0.1 mL of plasma, add 10 µL of n-hexane and 10 µL of an internal standard (IS) stock solution (e.g., 2 µg/mL farnesol in n-hexane).[1]

  • For protein precipitation, add 200 µL of acetonitrile to the sample.[1]

  • Vigorously mix the sample for 3 minutes using a vortex mixer.[1]

  • Centrifuge the sample at 1000 × g for 10 minutes at 4 °C.[1]

  • Carefully transfer the supernatant to a new clean glass tube.[1]

  • Add 100 µL of n-hexane for liquid-liquid extraction.[1]

  • Vortex the sample again and centrifuge as in step 4.

  • Transfer the supernatant (n-hexane layer) to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are based on a validated method for nerolidol quantification.[1]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph Trace GC or equivalent
Capillary ColumnTR-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column[1][5]
Injector Temperature220 °C[1]
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1 mL/min[1]
Oven Temperature ProgramInitial temp 60°C for 1 min, ramp to 220°C at 40°C/min, hold for 2 min[1]
Mass Spectrometer Ion Trap (e.g., PolarisQ) or Quadrupole
Ionization ModeElectron Impact (EI) at 70 eV[1]
Ion Source Temperature200 °C[1]
Transfer Line Temp.280 °C[1]
Scan Rangem/z 20–300 (Full Scan)[1]
SIM Ions (for quantification)m/z 93, 161[1]

Quantitative Data Summary

The analytical performance of the described method demonstrates its suitability for the sensitive quantification of this compound.[1][2]

Table 2: Chromatographic and Quantitative Parameters

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r)
This compound5.87[1]0.010–5[1][2]0.0017[1][2]0.0035[1][2]>0.99[1][2]
trans-Nerolidol5.98[1]N/AN/AN/AN/A
Farnesol (IS)6.61[1]N/AN/AN/AN/A

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification.

Data Analysis and Interpretation

Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of nerolidol under electron ionization typically shows characteristic fragment ions.

Quantification: For quantification, a calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of this compound (ranging from 0.010 to 5 µg/mL).[1][2] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined using the regression equation of the calibration curve. For quantification, characteristic ions such as m/z 93 and 161 can be monitored in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[1]

Logical Relationships in Isomer Differentiation

The separation and differentiation of cis- and trans-nerolidol isomers are primarily achieved through their chromatographic retention times.

Isomer_Differentiation cluster_input Input cluster_process Analytical Process cluster_output Output & Differentiation Mixture Nerolidol Isomer Mixture GC_Separation Gas Chromatography Mixture->GC_Separation MS_Detection Mass Spectrometry GC_Separation->MS_Detection RT_cis Shorter Retention Time (this compound) GC_Separation->RT_cis RT_trans Longer Retention Time (trans-Nerolidol) GC_Separation->RT_trans MS_Data Identical Mass Spectra MS_Detection->MS_Data

Caption: Differentiation of cis- and trans-nerolidol isomers.

Conclusion

The GC-MS method presented here is rapid, simple, and demonstrates satisfactory analytical performance for the quantification of this compound in plasma.[1] The detailed protocol and established performance metrics provide a solid foundation for researchers in drug development and related fields to accurately assess the pharmacokinetic profiles of this important sesquiterpene.

References

Application Notes and Protocols: Synthesis of cis-Nerolidol from Geranylacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereospecific synthesis of cis-Nerolidol from cis-geranylacetone via a Grignard reaction. This compound is a naturally occurring sesquiterpene alcohol with known antioxidant and antibacterial properties, making it a compound of interest for pharmaceutical and fragrance applications.[1] The described method offers a high yield and a straightforward procedure suitable for laboratory-scale synthesis. This protocol is intended to guide researchers in the efficient production of this compound for further investigation into its biological activities and potential therapeutic applications.

Introduction

Nerolidol is a sesquiterpene alcohol found in the essential oils of various plants.[2] It exists as two geometric isomers, cis and trans, each with distinct biological and olfactory properties.[3] this compound, in particular, has demonstrated notable antioxidant and antibacterial activities and has the potential to potentiate the effects of antibiotics.[1] Geranylacetone serves as a key precursor for the synthesis of various terpenoids, including nerolidol.[4] The stereospecific synthesis of this compound is crucial for the targeted investigation of its pharmacological effects. The protocol outlined below is based on the well-established Grignard reaction, utilizing vinylmagnesium bromide to achieve the desired 1,2-addition to the ketone moiety of cis-geranylacetone.[4][5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
CAS Number 142-50-7
Appearance Clear, pale yellow to yellow liquid
Odor Floral, reminiscent of rose and apple
Boiling Point 276 °C
Density 0.875 g/cm³
¹H NMR HNMR data is available and can be accessed for structural confirmation.
Mass Spectrometry (MS) Mass spectral data is available in the NIST/EPA/NIH Mass Spectral Library (NIST MS number: 155682).[6]
Infrared (IR) Spectrum IR spectral data is available for functional group analysis.
Table 2: Reaction Parameters and Yield
ParameterValueReference
Starting Material cis-Geranylacetone[5]
Reagent Vinylmagnesium bromide[5]
Solvent Tetrahydrofuran (THF)[5]
Reaction Temperature 25 °C[5]
Reaction Yield 82%[5]
Purification Method Vacuum Distillation[5]

Experimental Protocol

This protocol is adapted from the method described by A. Ofner et al. and cited in U.S. Patent 4,105,700.[4][5]

Materials:

  • cis-Geranylacetone (50 g)

  • Magnesium turnings, freshly prepared (12.5 g)

  • Vinyl bromide (60 g)

  • Anhydrous Tetrahydrofuran (THF) (420 ml)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware for Grignard reactions (three-necked flask, dropping funnel, reflux condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent (Vinylmagnesium Bromide):

    • In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place the magnesium turnings (12.5 g) under an inert atmosphere.

    • Add 420 ml of anhydrous THF to the flask.

    • Slowly add the vinyl bromide (60 g) dropwise to the magnesium suspension while cooling the flask with a water bath to control the exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent.

  • Reaction with cis-Geranylacetone:

    • To the freshly prepared vinylmagnesium bromide solution, add cis-geranylacetone (50 g) dropwise at a temperature of 25 °C.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for a suitable duration to ensure the reaction goes to completion (monitoring by TLC is recommended).

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the resulting mixture with diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Purify the crude product by vacuum distillation (1.0 mmHg) to obtain pure this compound. The reported yield for this procedure is 82%.[5]

Visualization

Synthesis_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Synthesis of this compound cluster_2 Work-up and Purification Mg Magnesium Turnings Grignard_Formation Formation of Vinylmagnesium Bromide Mg->Grignard_Formation VinylBromide Vinyl Bromide VinylBromide->Grignard_Formation THF_1 Anhydrous THF THF_1->Grignard_Formation Reaction Grignard Reaction (25°C) Grignard_Formation->Reaction Add to Geranylacetone cis-Geranylacetone Geranylacetone->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Extract Extraction with Diethyl Ether Quench->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The synthesis of this compound from cis-geranylacetone via a Grignard reaction is a robust and high-yielding method. The stereochemistry of the starting material, cis-geranylacetone, is retained in the final product. It is imperative to use anhydrous conditions for the Grignard reaction to prevent the quenching of the highly reactive organomagnesium reagent. The purification by vacuum distillation is effective in isolating the desired product from non-volatile impurities. The synthesized this compound can be characterized using standard analytical techniques such as NMR, MS, and IR spectroscopy to confirm its identity and purity. For drug development professionals, this synthetic route provides a reliable means to access significant quantities of this compound for preclinical and clinical investigations. Further studies could focus on optimizing the reaction conditions to improve the yield and reduce the environmental impact of the synthesis.

References

Application Notes and Protocols: cis-Nerolidol as a Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing cis-nerolidol as a reference standard in various chemical analysis techniques. This compound is a naturally occurring sesquiterpene alcohol found in many essential oils and possesses a range of biological activities, including antioxidant and antibacterial properties[1][2][3]. Accurate quantification of this compound is crucial for quality control in the fragrance, flavor, and pharmaceutical industries, as well as for research in phytochemistry and drug discovery[4][5].

Overview of Analytical Techniques

This compound can be effectively analyzed using several chromatographic techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a highly suitable and widely used method for the identification and quantification of this compound[6][7]. It offers excellent separation and sensitive detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative method for the analysis of this compound, particularly for samples that are not amenable to GC or when derivatization is not desired[8].

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound using GC-MS, which is the most frequently reported method.

Table 1: GC-MS Retention and Detection Parameters for this compound

ParameterValueReference
Retention Time5.87 min[7]
Limit of Detection (LOD)0.0017 µg/mL[7][9]
Lower Limit of Quantification (LLOQ)0.0035 µg/mL[7][9]
Linear Range0.010–5 µg/mL[7][9]
Correlation Coefficient (r)>0.99[7][9]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol is adapted from a validated method for the quantification of nerolidol in mouse plasma and is suitable for pharmacokinetic studies[7].

Objective: To quantify the concentration of this compound in a plasma sample using an external standard calibration method.

Materials:

  • This compound analytical standard (≥98.5% purity)[10]

  • Farnesol (Internal Standard, IS)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Pooled plasma (from the relevant species)

  • GC-MS system with a TR-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent[7]

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.05 to 50 ng/mL[7].

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Farnesol in methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation Workflow:

G plasma Plasma Sample (50 µL) is_add Add 10 µL of Internal Standard (Farnesol) plasma->is_add vortex1 Vortex (30s) is_add->vortex1 hexane_add Add 200 µL Hexane vortex1->hexane_add vortex2 Vortex (1 min) hexane_add->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in 50 µL Hexane evaporate->reconstitute gcms Inject 1 µL into GC-MS reconstitute->gcms

Caption: Sample preparation workflow for plasma analysis.

GC-MS Instrumental Parameters:

ParameterSettingReference
Gas Chromatograph
Injector Temperature220 °C[7]
Injection ModeSplitless[7]
ColumnTR-5MS (30 m x 0.25 mm x 0.25 µm)[7]
Carrier GasHelium[7]
Flow Rate1 mL/min[7]
Oven Temperature Program60 °C for 1 min, then ramp to 220 °C at 40 °C/min, hold for 2 min[7]
Total Run Time7 min[7]
Mass Spectrometer
Transfer Line Temperature280 °C[7]
Ion Source Temperature200 °C[7]
Ionization ModeElectron Impact (EI)[7]
Ionization Voltage70 eV[7]
Acquisition ModeSelected Ion Monitoring (SIM)[7]
Monitored Ions (m/z)93, 161[7]

Data Analysis:

  • Integrate the peak areas of this compound and the internal standard (Farnesol).

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Separation of (S)-cis-Nerolidol by HPLC

This protocol provides a method for the separation of (S)-cis-nerolidol using reverse-phase HPLC[8].

Objective: To achieve chromatographic separation of (S)-cis-nerolidol.

Materials:

  • (S)-cis-Nerolidol standard

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)[8]

  • HPLC system with a Newcrom R1 column (or equivalent C18 column)[8]

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry detection, replace phosphoric acid with formic acid[8]. The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and separation.

HPLC Instrumental Parameters:

ParameterSetting
HPLC System
ColumnNewcrom R1 (or equivalent reverse-phase column)
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid/Formic Acid
DetectionUV (at an appropriate wavelength for nerolidol) or Mass Spectrometry

Procedure:

  • Prepare a standard solution of (S)-cis-nerolidol in the mobile phase.

  • Inject the standard solution into the HPLC system.

  • Monitor the chromatogram to determine the retention time of (S)-cis-nerolidol.

  • This method can be scaled for preparative separation to isolate impurities[8].

Signaling Pathways and Logical Relationships

The use of this compound as a standard is a critical step in a larger analytical workflow. The following diagram illustrates the logical relationship from sample to result in a typical quantitative analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological or Essential Oil Sample extraction Extraction of Analytes sample->extraction instrument Chromatographic Separation (GC-MS or HPLC) extraction->instrument standard This compound Standard (Known Concentration) calibration Preparation of Calibration Standards standard->calibration calibration->instrument detection Detection and Signal Acquisition instrument->detection integration Peak Identification and Integration detection->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration of This compound quantification->result

Caption: General workflow for quantitative analysis.

Applications in Drug Development

This compound is not only an analyte of interest but also exhibits various pharmacological activities, including anti-biofilm, antioxidant, and anti-inflammatory properties[6][11]. In drug development, it can be investigated as a potential therapeutic agent or as a skin penetration enhancer for transdermal drug delivery[4][5]. The analytical methods described here are essential for:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical studies[6].

  • Quality control: To ensure the purity and potency of this compound in pharmaceutical formulations.

  • Metabolism studies: this compound has been shown to inhibit certain cytochrome P450 enzymes, which could lead to drug-drug interactions[12]. Analytical standards are crucial for in vitro and in vivo studies of these effects.

The provided protocols and data serve as a starting point for researchers to develop and validate their own analytical methods for this compound in various matrices. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Cis-Nerolidol as a Natural Antimicrobial Agent for Agricultural Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The increasing demand for sustainable agricultural practices has spurred research into naturally derived compounds for crop protection. Cis-Nerolidol, a sesquiterpene alcohol found in the essential oils of various plants, has emerged as a promising candidate for development as an antimicrobial agent against a range of plant pathogens. This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy in agricultural contexts.

Mechanism of Action: The primary antimicrobial mechanism of this compound, like many terpenoids, is attributed to its ability to disrupt the integrity of microbial cell membranes.[1] This lipophilic compound intercalates into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. Additionally, there is evidence that nerolidol can interfere with genes that regulate the pathogenicity of certain microbes.[1]

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the available quantitative data on the antimicrobial activity of this compound against various plant pathogenic fungi and other microbes.

Table 1: Antifungal Activity of this compound against Plant Pathogens

Fungal SpeciesType of PathogenCommodity AffectedMinimum Inhibitory Concentration (MIC)Efficacy Notes
Colletotrichum acutatumFungus (Anthracnose)Strawberry, various fruits> 100 µg/mLLow activity observed in in-vitro tests.[2]
Colletotrichum fragariaeFungus (Anthracnose)Strawberry> 100 µg/mLLow activity observed in in-vitro tests.[2]
Colletotrichum gloeosporioidesFungus (Anthracnose)Various fruits> 100 µg/mLLow activity observed in in-vitro tests.[2]
Phomopsis obscuransFungus (Phomopsis leaf blight)Strawberry> 100 µg/mLLow activity observed in in-vitro tests.[2]
Botrytis cinereaFungus (Gray Mold)Grapes, soft fruits> 100 µg/mLLow activity observed in in-vitro tests.[2]
Fusarium oxysporumFungus (Fusarium Wilt)Various cropsNo activity observedNo inhibition detected in in-vitro screenings.[2]
Plasmopara viticolaOomycete (Downy Mildew)GrapevineNo activity observedNo inhibition detected in in-vitro screenings.[2]

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesGram StainRelevanceMIC (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Bacillus cereusGram-positiveSoil bacterium, opportunistic pathogen100200
Escherichia coliGram-negativeGeneral indicator, some pathogenic strains200400
Citrobacter diversusGram-negativeOpportunistic pathogen200400

Data for Tables 1 and 2 is primarily sourced from Krist et al., 2015.[2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antimicrobial potential of this compound are provided below.

Protocol 1: In Vitro Antifungal Susceptibility Testing using Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi (e.g., Fusarium oxysporum, Colletotrichum spp.).

Materials:

  • This compound standard

  • Fungal isolate of interest

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Dimethyl sulfoxide (DMSO) or Tween 80 as a solvent/emulsifier

  • Sterile distilled water

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Potato Dextrose Agar (PDA) at 25°C for 7-10 days.

    • Harvest conidia by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore suspension concentration to 1 x 10⁶ spores/mL using a hemocytometer or by measuring absorbance at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.

    • Dilute the standardized suspension to a final concentration of approximately 1-5 x 10⁴ spores/mL in the appropriate broth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 1 to 1024 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (broth only). Also, include a solvent control (inoculum with the highest concentration of DMSO used).

    • Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Protocol 2: In Vivo Evaluation of this compound for Control of Foliar Fungal Pathogens

Objective: To assess the efficacy of this compound in controlling a foliar disease (e.g., anthracnose on strawberry leaves) under controlled environmental conditions.

Materials:

  • Healthy, susceptible host plants (e.g., strawberry plants)

  • Fungal pathogen culture (e.g., Colletotrichum acutatum)

  • This compound

  • Surfactant (e.g., Tween 20)

  • Handheld sprayer

  • Growth chamber or greenhouse with controlled temperature, humidity, and lighting

  • Disease assessment scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe necrosis)

Procedure:

  • Plant Propagation and Acclimatization:

    • Grow plants to a suitable stage (e.g., 4-6 true leaves) in a pathogen-free environment.

    • Acclimatize plants in the growth chamber for at least one week prior to the experiment.

  • Formulation Preparation:

    • Prepare a stock solution of this compound.

    • Create a spray solution by diluting the stock solution in sterile distilled water to the desired test concentrations (based on in vitro data, if available).

    • Add a surfactant (e.g., Tween 20 at 0.05% v/v) to ensure even coverage on the leaf surface.

  • Treatment Application:

    • Randomly assign plants to treatment groups:

      • Negative control (sprayed with water and surfactant)

      • Positive control (inoculated with the pathogen, sprayed with water and surfactant)

      • This compound treatment groups (sprayed with different concentrations of the formulation)

      • Fungicide control (sprayed with a commercial fungicide)

    • Apply the treatments to the foliage until runoff.

    • Allow plants to dry for 24 hours.

  • Pathogen Inoculation:

    • Prepare a spore suspension of the pathogen as described in Protocol 1.

    • Spray-inoculate the plants with the spore suspension until leaves are thoroughly wet.

  • Incubation and Disease Assessment:

    • Maintain the plants in a high-humidity environment (e.g., >90% RH) for 24-48 hours to promote infection.

    • Return the plants to optimal growth conditions.

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a disease rating scale.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the positive control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Visualizations

Proposed Mechanism of Antimicrobial Action of this compound

G Proposed Antimicrobial Mechanism of this compound cluster_0 This compound Interaction with Fungal/Bacterial Cell cluster_1 Cellular Disruption and Death cis_Nerolidol This compound Cell_Membrane Fungal/Bacterial Cell Membrane Lipid Bilayer cis_Nerolidol->Cell_Membrane:f0 Intercalation Membrane_Disruption Membrane Disruption Increased Permeability Cell_Membrane:f1->Membrane_Disruption Leads to Ion_Leakage Leakage of Ions (K+, H+) Membrane_Disruption->Ion_Leakage Component_Leakage Leakage of Cellular Components (ATP, etc.) Membrane_Disruption->Component_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Component_Leakage->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial activity.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

G Workflow for In Vitro Antifungal Susceptibility Testing Start Start Inoculum_Prep Prepare Fungal Inoculum Start->Inoculum_Prep Nerolidol_Prep Prepare this compound Serial Dilutions Start->Nerolidol_Prep Plate_Setup Set up 96-well Plate Inoculum_Prep->Plate_Setup Nerolidol_Prep->Plate_Setup Inoculation Inoculate Plate Plate_Setup->Inoculation Incubation Incubate at 25°C for 48-72h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the MIC of this compound.

Logical Relationship for In Vivo Efficacy Evaluation

G Logical Flow for In Vivo Efficacy Evaluation Plant_Prep Plant Preparation & Acclimatization Treatment_Application Application of this compound Formulation Plant_Prep->Treatment_Application Step 1 Pathogen_Inoculation Inoculation with Fungal Pathogen Treatment_Application->Pathogen_Inoculation Step 2 Incubation Incubation under Controlled Conditions Pathogen_Inoculation->Incubation Step 3 Disease_Assessment Disease Severity Assessment Incubation->Disease_Assessment Step 4 Data_Analysis Statistical Analysis of Disease Control Disease_Assessment->Data_Analysis Step 5

Caption: Logical steps for in vivo evaluation of this compound.

References

Application Notes and Protocols: cis-Nerolidol as a Skin Penetration Enhancer in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in various essential oils, has garnered significant attention as a potent and safe penetration enhancer for transdermal drug delivery.[1][2][3] Its amphiphilic nature allows it to effectively interact with the primary barrier of the skin, the stratum corneum (SC), facilitating the passage of therapeutic agents into the deeper skin layers and systemic circulation.[4] These application notes provide a comprehensive overview of the mechanisms, efficacy, and safety of this compound, along with detailed protocols for its evaluation as a skin penetration enhancer.

Mechanism of Action

The primary mechanism by which this compound enhances skin penetration is through the reversible disruption of the highly organized lipid structure of the stratum corneum.[4][5][6] This is achieved through two main pathways:

  • Lipid Fluidization : this compound inserts itself into the intercellular lipid bilayers of the SC, increasing their fluidity and creating less resistance for drug molecules to pass through.[4][5][7] Spectroscopic studies, such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), have shown that nerolidol induces a blue shift in the asymmetric and symmetric C-H stretching peaks of SC lipids, indicating a fluidization rather than extraction of these lipids.[4]

  • Disruption of Lipid Packing : By acting as a spacer within the lipid matrix, this compound disorders the tight packing of ceramides, cholesterol, and fatty acids in the stratum corneum.[4][7] This disruption creates more permeable pathways for drug diffusion.

Additionally, this compound may interact with intracellular proteins within the stratum corneum, further contributing to its penetration-enhancing effects.[8][9]

Quantitative Data on Penetration Enhancement

The effectiveness of this compound as a penetration enhancer has been demonstrated for a variety of drugs with different lipophilicities. The enhancement ratio (ER), which is the ratio of drug flux with the enhancer to the flux without the enhancer, is a common metric for quantifying this effect.

DrugDrug TypeModelThis compound ConcentrationEnhancement Ratio (ER)Reference
5-FluorouracilHydrophilicHuman SkinSaturated in dimethyl isosorbide>20[9][10]
Diclofenac SodiumLipophilicRat SkinNot Specified198[8]
Enoxaparin SodiumHydrophilicNot Specified2% w/v2[9]
TamoxifenLipophilicNot SpecifiedNot SpecifiedNot Specified (Significant increase)[7]
Nicardipine HydrochlorideLipophilicNot SpecifiedNot SpecifiedNot Specified (Significant increase)[7]
HydrocortisoneLipophilicNot SpecifiedNot SpecifiedNot Specified (Significant increase)[7]
CarbamazepineLipophilicNot SpecifiedNot SpecifiedNot Specified (Significant increase)[7]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the effect of penetration enhancers on the transdermal delivery of a drug.[11][12]

Objective: To quantify the permeation of a drug through an excised skin membrane in the presence and absence of this compound.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., rat, pig)[12]

  • Drug formulation (with and without this compound)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and needles

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Prepare the skin membrane by carefully excising it and removing any subcutaneous fat.

  • Mount the skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the system for 30 minutes.

  • Apply a known amount of the drug formulation (control and this compound-containing) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the linear portion of the curve and calculate the enhancement ratio (ER).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excise and Prepare Skin Membrane mount_skin Mount Skin on Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor Compartment mount_skin->fill_receptor equilibrate Equilibrate System fill_receptor->equilibrate apply_formulation Apply Drug Formulation equilibrate->apply_formulation sample_collection Collect Samples at Intervals apply_formulation->sample_collection analyze_samples Analyze Drug Concentration (HPLC) sample_collection->analyze_samples calculate_flux Calculate Flux and ER analyze_samples->calculate_flux

Fig. 1: In Vitro Skin Permeation Study Workflow
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is used to investigate the effect of this compound on the molecular structure of the stratum corneum lipids.[4][9]

Objective: To assess changes in the organization and fluidity of SC lipids after treatment with this compound.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Excised stratum corneum sheets

  • This compound solution

  • Control vehicle (e.g., propylene glycol)

  • Hydration chamber

Procedure:

  • Obtain stratum corneum sheets by trypsin digestion of excised skin.

  • Mount a hydrated SC sheet onto the ATR crystal.

  • Record a baseline spectrum of the untreated SC.

  • Apply the this compound solution or the control vehicle to the SC surface.

  • Incubate for a specified period.

  • Record spectra at different time points.

  • Analyze the spectra for shifts in the C-H stretching vibration peaks (around 2850 and 2920 cm⁻¹), which indicate changes in lipid fluidity.[9]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prepare_sc Prepare Stratum Corneum Sheets mount_sc Mount SC on ATR Crystal prepare_sc->mount_sc baseline Record Baseline Spectrum mount_sc->baseline treatment Apply this compound or Control baseline->treatment record_spectra Record Spectra Over Time treatment->record_spectra analyze_peaks Analyze C-H Stretching Peak Shifts record_spectra->analyze_peaks

Fig. 2: ATR-FTIR Experimental Workflow
In Vitro Cytotoxicity Assay

This protocol is essential for evaluating the safety and biocompatibility of this compound for topical and transdermal applications.[1]

Objective: To determine the effect of this compound on the viability of skin cells (e.g., human keratinocytes, fibroblasts).

Materials:

  • Human keratinocyte or fibroblast cell line (e.g., HaCaT, 3T3)

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • 96-well plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control and an untreated control.

  • Incubate for 24 or 48 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway of Skin Penetration Enhancement

The following diagram illustrates the proposed mechanism of action of this compound in enhancing drug penetration through the stratum corneum.

G cluster_vehicle Topical Formulation cluster_sc Stratum Corneum cluster_effect Enhanced Permeation drug Drug Molecule disrupted_lipids Disrupted & Fluidized Lipid Bilayers drug->disrupted_lipids Partitioning nerolidol This compound sc_lipids Intercellular Lipids (Highly Ordered) nerolidol->sc_lipids Interaction & Intercalation sc_proteins Intracellular Proteins (Keratin) nerolidol->sc_proteins Interaction sc_lipids->disrupted_lipids Disorganization increased_diffusion Increased Drug Diffusivity disrupted_lipids->increased_diffusion enhanced_delivery Enhanced Drug Delivery to Deeper Skin Layers increased_diffusion->enhanced_delivery

Fig. 3: Mechanism of this compound Skin Penetration Enhancement

Safety and Toxicological Profile

This compound is generally considered to have low toxicity and cutaneous irritancy, making it a favorable candidate for transdermal formulations.[1][9] Human studies have shown that 4% nerolidol did not cause skin irritation or sensitization.[1] However, undiluted nerolidol may cause slight edema in animal models.[1] As with any excipient, it is crucial to conduct thorough safety and toxicity studies for any new formulation containing this compound. The oral LD50 in rats is greater than 2000 mg/kg, and the dermal LD50 in rabbits is also greater than 2000 mg/kg, indicating low acute toxicity.[1]

Conclusion

This compound is a promising natural penetration enhancer with a well-characterized mechanism of action and a favorable safety profile. Its ability to significantly increase the transdermal delivery of a wide range of drugs makes it a valuable tool for the development of novel topical and transdermal therapeutic systems. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their formulations.

References

Quantification of cis-Nerolidol in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantification of cis-Nerolidol in plasma samples. Nerolidol, a naturally occurring sesquterpene alcohol found in various plants, exists in two isomeric forms: cis and trans. It has garnered significant interest in the pharmaceutical industry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document outlines two validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing comprehensive experimental protocols and quantitative data to support drug development and research. Furthermore, it explores the known signaling pathways modulated by this compound, offering insights into its mechanism of action.

Analytical Methodologies for this compound Quantification

Two primary analytical techniques have been successfully employed for the quantification of Nerolidol in plasma: GC-MS and LC-MS. GC-MS is a commonly used method for volatile compounds like sesquiterpenes, while LC-MS offers high sensitivity and accuracy. A comparative analysis suggests that GC-MS may offer a lower limit of quantification (LLOQ) than LC-MS for Nerolidol analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and sensitive GC-MS method has been developed for the quantification of Nerolidol in mouse plasma. This method utilizes a simple liquid-liquid extraction for sample preparation and offers a short run time.

1.1.1. Experimental Protocol: GC-MS

Sample Preparation (Liquid-Liquid Extraction):

  • Thaw frozen plasma samples to room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., Limonene at 250 ng/mL).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of an extraction solvent mixture (e.g., hexane and ethyl acetate, 1:1 v/v).

  • Vortex vigorously for 60 seconds to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 43°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of acetonitrile/methanol, 50:50 v/v) for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: Perkin Elmer Elite 5MS column (30 m × 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp to 150°C at 20°C/min, hold for 1 minute.

    • Ramp to 300°C at 20°C/min, hold for 1 minute.

  • MS Ion Source Temperature: 220°C.

  • Inlet Line Temperature: 240°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selective Ion Monitoring (SIM).

1.1.2. Quantitative Data: GC-MS Method Validation

The GC-MS method was validated according to FDA guidelines.

ParameterResultReference
Linearity Range 0.010 - 5 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.0017 µg/mL (1.7 ng/mL)
Lower Limit of Quantification (LLOQ) 0.0035 µg/mL (3.5 ng/mL)
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (RE%) Within ±15%

1.1.3. Pharmacokinetic Data: this compound in Mice (Oral Administration)

A pharmacokinetic study in BALB/c mice following a single oral dose of 1000 mg/kg of Nerolidol provided the following plasma concentrations.

Time PointMean Plasma Concentration (µg/mL) ± SDReference
30 min0.27 ± 0.07
6 h0.35 ± 0.05
Liquid Chromatography-Mass Spectrometry (LC-MS)

An LC-MS method has been developed and applied to a pharmacokinetic study of Nerolidol in rat plasma, demonstrating good linearity, precision, and accuracy.

1.2.1. Experimental Protocol: LC-MS

Sample Preparation:

Detailed extraction and concentration methods were optimized for plasma samples. A general protocol involves protein precipitation followed by liquid-liquid extraction.

  • To a plasma aliquot, add a precipitating agent (e.g., three volumes of cold acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Liquid Chromatograph: Shimadzu liquid chromatograph or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Column: ZORBAX SB-C18 column with a C18 guard column.

  • Mobile Phase: Acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

1.2.2. Quantitative Data: LC-MS Method Validation

ParameterResultReference
Linearity Range 10 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (CV%) < 8%
Inter-day Precision (CV%) < 8%
Accuracy (RE%) -6% to 6%
Sample Stability Stable after freeze-thaw cycles

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation, cancer cell proliferation, and apoptosis.

Anti-inflammatory Signaling

In the context of colon inflammation, this compound has been demonstrated to inhibit the MAP Kinase and NF-κB signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB NF-κB IKK->NFkB NFkB->Cytokines cisNerolidol This compound cisNerolidol->MAPK cisNerolidol->IKK

This compound inhibits pro-inflammatory signaling.

Anticancer Signaling in Bladder Carcinoma

In bladder carcinoma cells, this compound induces cell death through a mechanism involving DNA damage and endoplasmic reticulum (ER) stress. This process is mediated by a cAMP, Ca²⁺, and MAPK signaling axis.

anticancer_bladder_pathway cluster_cell Bladder Carcinoma Cell cisNerolidol This compound cAMP ↑ cAMP cisNerolidol->cAMP DNA_Damage DNA Damage cisNerolidol->DNA_Damage Ca2 ↑ Intracellular Ca²⁺ cAMP->Ca2 MAPK MAPK Activation Ca2->MAPK ER_Stress ER Stress MAPK->ER_Stress Apoptosis Caspase-dependent Apoptosis ER_Stress->Apoptosis Casp_Ind_Death Caspase-independent Cell Death ER_Stress->Casp_Ind_Death DNA_Damage->Apoptosis anticancer_leukemia_pathway cluster_cell Leukemia Cell Nerolidol Nerolidol ROS ↑ Intracellular ROS Nerolidol->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt NFkB NF-κB Pathway ROS->NFkB STAT3 STAT3/VEGF/Bcl-2 Pathway ROS->STAT3 Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis STAT3->Apoptosis workflow cluster_workflow Quantification Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (e.g., LLE, SPE) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting (Concentration, PK parameters) Data_Processing->Result_Reporting

Industrial Synthesis of cis- and trans-Nerolidol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, exists as two geometric isomers, cis-nerolidol and trans-nerolidol. Both isomers are valuable compounds in the fragrance, flavor, and pharmaceutical industries due to their distinct aromatic properties and diverse biological activities. This document provides detailed application notes and protocols for the industrial-scale synthesis of cis- and trans-nerolidol, covering both traditional chemical synthesis and modern biosynthetic routes.

Chemical Synthesis of Nerolidol

The industrial chemical synthesis of nerolidol primarily follows two main pathways: starting from linalool or from geranylacetone. Both methods typically result in a mixture of cis and trans isomers, which then require separation.

Synthesis Route 1: From Linalool via Carroll Reaction

This route involves the conversion of linalool to a mixture of (E)- and (Z)-geranylacetone through the Carroll reaction, followed by the addition of a vinyl group to the ketone.

Workflow for Nerolidol Synthesis from Linalool

G Linalool Linalool CarrollReaction Carroll Reaction Linalool->CarrollReaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->CarrollReaction Geranylacetone_mix Mixture of (E)- and (Z)-Geranylacetone CarrollReaction->Geranylacetone_mix Grignard_Reaction Grignard Reaction Geranylacetone_mix->Grignard_Reaction Vinyl_Grignard Vinylmagnesium Bromide Vinyl_Grignard->Grignard_Reaction Nerolidol_mix Mixture of cis- and trans-Nerolidol Grignard_Reaction->Nerolidol_mix Separation Fractional Distillation Nerolidol_mix->Separation cis_Nerolidol This compound Separation->cis_Nerolidol trans_Nerolidol trans-Nerolidol Separation->trans_Nerolidol

Caption: Chemical synthesis of nerolidol from linalool.

Experimental Protocol: Carroll Reaction for Geranylacetone Synthesis

  • Reaction Setup: A multi-ton stainless steel reactor equipped with mechanical stirring, a heating/cooling jacket, a reflux condenser, and a port for vacuum distillation is required. The reactor should be inerted with nitrogen.

  • Reagents:

    • Linalool (e.g., 1000 kg)

    • Ethyl acetoacetate (molar ratio of 1:2 to linalool)

    • Catalyst: Sodium dihydrogen phosphate (3% by mass of linalool)[1]

  • Procedure:

    • Charge the reactor with linalool and the sodium dihydrogen phosphate catalyst.

    • Heat the mixture to 170°C with constant stirring.[1]

    • Slowly add the ethyl acetoacetate to the reactor over a period of 2-3 hours to control the exothermic reaction.

    • Maintain the reaction temperature at 170°C for 8 hours.[1]

    • After the reaction is complete, cool the mixture to 60-70°C.

    • The crude product is then purified by vacuum distillation to yield a mixture of (Z)-geranylacetone (cis) and (E)-geranylacetone (trans) in an approximate ratio of 4:6.[1]

Experimental Protocol: Grignard Reaction for Nerolidol Synthesis

Safety Note: Grignard reactions are highly exothermic and moisture-sensitive. Strict anhydrous conditions and an inert atmosphere (nitrogen or argon) are mandatory. All glassware and solvents must be thoroughly dried.

  • Reaction Setup: A dedicated, appropriately sized glass-lined or stainless steel reactor with robust cooling capabilities, a mechanical stirrer, a dropping funnel, and an inert gas inlet/outlet is essential.

  • Reagents:

    • Mixture of (E)- and (Z)-geranylacetone

    • Magnesium turnings

    • Vinyl bromide

    • Anhydrous tetrahydrofuran (THF) as the solvent

  • Procedure:

    • Charge the reactor with magnesium turnings under a nitrogen atmosphere.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • Once the Grignard reagent formation is complete, cool the mixture to 0-5°C.

    • Slowly add the mixture of (E)- and (Z)-geranylacetone dissolved in anhydrous THF to the Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or toluene).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of cis- and trans-nerolidol.

Synthesis Route 2: From Geranylacetone

This is a more direct route where a pre-existing supply of geranylacetone is used.

Workflow for Nerolidol Synthesis from Geranylacetone

G Geranylacetone Geranylacetone (cis or trans) Grignard_Reaction Grignard Reaction Geranylacetone->Grignard_Reaction Vinyl_Grignard Vinylmagnesium Bromide Vinyl_Grignard->Grignard_Reaction Nerolidol cis- or trans-Nerolidol Grignard_Reaction->Nerolidol

Caption: Direct synthesis of nerolidol from geranylacetone.

Experimental Protocol:

The protocol is identical to the Grignard reaction described in Synthesis Route 1, starting with either purified cis- or trans-geranylacetone to yield the corresponding nerolidol isomer.

Separation of cis- and trans-Nerolidol Isomers

The separation of the cis and trans isomers of nerolidol on an industrial scale is primarily achieved by fractional distillation under reduced pressure. This method takes advantage of the slight difference in boiling points between the two isomers.

Experimental Protocol: Industrial Fractional Distillation

  • Equipment: A continuous or batch fractional distillation column with a high number of theoretical plates (e.g., a packed column with structured packing) is required. The system must be capable of operating under high vacuum.

  • Procedure:

    • Charge the distillation flask with the crude mixture of cis- and trans-nerolidol.

    • Apply a vacuum to the system.

    • Gradually heat the reboiler.

    • The lower-boiling this compound will vaporize first and ascend the column.

    • Carefully control the reflux ratio to achieve optimal separation.

    • Collect the this compound-rich fraction at the top of the column.

    • The higher-boiling trans-nerolidol will remain in the reboiler and can be collected as the bottom fraction.

    • Monitor the purity of the fractions using in-line or at-line analytical techniques such as gas chromatography.

Biosynthesis of Nerolidol

The biotechnological production of nerolidol using engineered microorganisms offers a sustainable and often stereospecific alternative to chemical synthesis. Genetically modified yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) are commonly employed hosts.

Workflow for Biosynthetic Nerolidol Production

G Carbon_Source Carbon Source (e.g., Glucose) Fermentation Fermentation with Engineered Microbe Carbon_Source->Fermentation Fermentation_Broth Fermentation Broth containing Nerolidol Fermentation->Fermentation_Broth Downstream_Processing Downstream Processing Fermentation_Broth->Downstream_Processing Purified_Nerolidol Purified Nerolidol (cis or trans) Downstream_Processing->Purified_Nerolidol

Caption: Biosynthesis of nerolidol via fermentation.

Experimental Protocol: Fermentation

  • Microorganism: An engineered strain of Saccharomyces cerevisiae or Escherichia coli expressing a nerolidol synthase gene and with optimized precursor pathways (e.g., the mevalonate pathway).

  • Fermentation:

    • Medium: A defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

    • Conditions: The fermentation is carried out in a large-scale bioreactor under controlled temperature, pH, and dissolved oxygen levels.

    • Fed-batch strategy: A fed-batch process is often employed to maintain optimal substrate concentrations and maximize product yield.

Experimental Protocol: Downstream Processing

  • Cell Separation: The microbial cells are separated from the fermentation broth by centrifugation or microfiltration.

  • Extraction: Nerolidol, being a hydrophobic molecule, may be present intracellularly or secreted into the medium.

    • Intracellular: Cell lysis followed by solvent extraction.

    • Extracellular: Liquid-liquid extraction of the fermentation broth.

  • Purification: The crude nerolidol extract is purified using a combination of techniques such as distillation, chromatography (e.g., silica gel or reversed-phase), and/or crystallization to achieve the desired purity.

Quantitative Data

Synthesis MethodStarting MaterialProduct(s)Key ParametersYield/TiterReference
Chemical SynthesisLinaloolMixture of (E)- and (Z)-GeranylacetoneCarroll Reaction, 170°C, 8hUp to 97.5% (total isomers)[1]
Chemical Synthesis(E)- and (Z)-GeranylacetoneMixture of cis- and trans-NerolidolGrignard ReactionHighGeneral Knowledge
BiosynthesisGlucosetrans-NerolidolEngineered E. coli, fed-batch fermentation~16 g/L[2]
BiosynthesisGlucosetrans-NerolidolEngineered S. cerevisiae7.01 g/L

Quality Control and Characterization

The purity and isomeric ratio of the synthesized nerolidol must be determined. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical method.

GC-MS Protocol for Nerolidol Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 60-80°C

    • Ramp: 5-10°C/min to 250-280°C

    • Hold: 5-10 minutes

  • Injection: Split or splitless injection of a diluted sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Identification:

    • This compound and trans-nerolidol are identified by their characteristic retention times and mass spectra.

    • Quantification is performed by comparing the peak areas to those of a certified reference standard.

Spectroscopic Data

IsomerRetention Time (typical)Key Mass Spectral Fragments (m/z)
This compoundEarlier eluting41, 55, 69, 81, 93, 107, 121, 136
trans-NerolidolLater eluting41, 55, 69, 81, 93, 107, 121, 136

Note: Absolute retention times will vary depending on the specific GC column and conditions used. The mass spectra of the isomers are very similar, making chromatographic separation essential for identification.

Safety Precautions

The industrial synthesis of nerolidol involves hazardous materials and processes. Strict adherence to safety protocols is crucial.

  • Chemical Hazards: Linalool, ethyl acetoacetate, vinyl bromide, and THF are flammable. Vinyl bromide is also toxic. Grignard reagents are pyrophoric upon contact with air and react violently with water.

  • Process Hazards: The Carroll and Grignard reactions are exothermic and can lead to runaway reactions if not properly controlled. Distillation of flammable liquids poses a fire and explosion risk.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety goggles, face shields, and appropriate chemical-resistant gloves must be worn. For large-scale operations, supplied-air respirators may be necessary.

  • Engineering Controls: All reactions should be conducted in well-ventilated areas, preferably in chemical fume hoods or dedicated, enclosed reactors with appropriate pressure relief systems.

  • Emergency Procedures: Fire extinguishers (Class B and D for Grignard reagents), safety showers, and eyewash stations must be readily accessible. Personnel should be trained in emergency shutdown procedures.

References

Application Notes: High-Yield Biosynthesis of trans-Nerolidol from Sugar

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-nerolidol is an acyclic sesquiterpenoid alcohol with a characteristic woody and floral aroma, making it a valuable ingredient in the fragrance, flavor, and cosmetics industries. It also exhibits a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties, which has garnered interest from the pharmaceutical sector. Traditionally, trans-nerolidol is sourced from the essential oils of various plants, but this method is often inefficient, costly, and subject to variations in quality and supply. Consequently, microbial biosynthesis using metabolically engineered microorganisms offers a promising and sustainable alternative for the large-scale production of high-purity trans-nerolidol from renewable feedstocks like glucose.

This document provides detailed application notes and protocols for the high-yield biosynthesis of trans-nerolidol from sugar, targeting researchers, scientists, and professionals in drug development. The focus is on the metabolic engineering of microbial hosts and the optimization of fermentation processes.

Metabolic Engineering Strategies for Enhanced trans-Nerolidol Production

The microbial production of trans-nerolidol relies on the heterologous expression of a nerolidol synthase (NES), which converts the native intermediate farnesyl pyrophosphate (FPP) into trans-nerolidol. To achieve high yields, extensive metabolic engineering of the host organism is required to increase the intracellular pool of FPP and direct the carbon flux towards the desired product. The two primary native pathways for isoprenoid precursor synthesis are the mevalonate (MVA) pathway, typically found in eukaryotes like Saccharomyces cerevisiae, and the methylerythritol 4-phosphate (MEP) pathway, present in most bacteria, including Escherichia coli.

Key metabolic engineering strategies include:

  • Overexpression of Pathway Genes: Increasing the expression of key enzymes in the MVA or MEP pathway is a common strategy to boost the supply of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which condense to form FPP. In the MEP pathway, overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (IPP isomerase) has been shown to be effective. For the MVA pathway, upregulation of genes such as HMGR (HMG-CoA reductase) is often targeted.

  • Selection of an Efficient Nerolidol Synthase: The choice of the nerolidol synthase is critical for high-level production. Screening synthases from different organisms (plants, fungi, bacteria) can identify enzymes with high activity and specificity in the chosen microbial host. For instance, the strawberry nerolidol synthase has been shown to be highly active in E. coli.

  • Downregulation of Competing Pathways: To maximize the carbon flux towards trans-nerolidol, it is essential to minimize the diversion of FPP and its precursors to other metabolic pathways. This can be achieved by deleting or downregulating genes involved in competing pathways, such as those for sterol biosynthesis in yeast or other terpenoid production.

  • Genome Editing to Block Byproduct Formation: Deleting genes responsible for the formation of major byproducts can significantly improve the yield and purity of trans-nerolidol. In E. coli, knockout of genes involved in acetate formation (ackA-pta), lactate production (ldhA), and ethanol synthesis (adhE) has proven beneficial.

  • Subcellular Compartmentalization: In eukaryotic hosts like Yarrowia lipolytica, engineering the biosynthetic pathway within specific organelles, such as the peroxisome, can harness distinct acetyl-CoA pools and enhance precursor availability.

  • Optimization of Fermentation Conditions: Media composition, including carbon source (glucose, glycerol), trace elements, and inducer concentrations, plays a crucial role in maximizing product titers. Fed-batch fermentation strategies are often employed to achieve high cell densities and maintain productivity over an extended period.

Data Presentation: Comparative Production of trans-Nerolidol in Engineered Microorganisms

The following tables summarize the quantitative data on trans-nerolidol production from various studies, showcasing the impact of different host organisms and engineering strategies.

Table 1: High-Yield trans-Nerolidol Production in Engineered E. coli

Strain Engineering HighlightsFermentation Scale & TypeCarbon Source(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Strawberry NES, optimized MVA pathway, deletion of byproduct pathways (ΔldhA, ΔadhE, etc.)5 L Fed-Batch (Two-phase)Glucose, Glycerol~16~0.09~0.167
Strawberry NES, optimized MVA pathway, deletion of byproduct pathways5 L Fed-Batch (Single-phase)Glucose>6.8N/A~0.094
Strawberry NES, optimized MVA pathwayShake FlaskGlucose, Lactose, Glycerol3.30.262N/A
Strawberry NES, optimized MVA pathwayShake FlaskGlucose1.8N/AN/A

Table 2: trans-Nerolidol Production in Engineered Yeasts and Other Bacteria

Host OrganismStrain Engineering HighlightsFermentation Scale & TypeCarbon Source(s)Titer (g/L)Reference
Yarrowia lipolyticaEngineered peroxisomal MVA pathway, enhanced acetyl-CoA shuttling5 L Fed-BatchGlucose, Glycerol11.1
Saccharomyces cerevisiaeOverexpression of CaNES2 from Celastrus angulatus, controlled expression of squalene and nerolidol pathways5 L Fed-BatchGlucose7.01
Saccharomyces cerevisiaeIn vivo gene amplification of ERG20 and AcNES1Shake FlaskN/A>2
Corynebacterium glutamicumOverexpression of E. coli FPP synthase and a codon-optimized NES, media refinementFed-BatchGlucose0.41

Experimental Protocols

Protocol 1: Construction of a trans-Nerolidol Production Plasmid for E. coli

This protocol describes the assembly of a plasmid co-expressing a nerolidol synthase and key enzymes of the MVA pathway.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence for a nerolidol synthase (e.g., from Fragaria ananassa) and the genes for the upper MVA pathway (e.g., atoB, HMGS, and HMGR) and the lower MVA pathway (e.g., MK, PMK, PMD, and idi). Codon-optimize the sequences for expression in E. coli.

  • Vector Selection: Choose a suitable expression vector with a strong inducible promoter (e.g., T7 or araBAD) and an appropriate antibiotic resistance marker. A high-copy plasmid is generally preferred.

  • Cloning:

    • Amplify the synthesized genes by PCR using primers that add appropriate restriction sites or Gibson Assembly overhangs.

    • Digest the vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested gene fragments into the vector. For multi-gene constructs, use a sequential cloning approach or a one-pot assembly method like Gibson Assembly or Golden Gate cloning.

    • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

  • Verification:

    • Select positive colonies on antibiotic-containing LB agar plates.

    • Isolate plasmid DNA from overnight cultures of the selected colonies.

    • Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.

Protocol 2: Shake-Flask Cultivation for Screening Engineered E. coli Strains

This protocol is for the initial evaluation of trans-nerolidol production in engineered strains.

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture:

    • Inoculate 50 mL of a defined production medium (e.g., M9 minimal medium or a custom chemically defined medium) in a 250 mL baffled shake flask with the overnight culture to an initial OD600 of 0.05-0.1.

    • Supplement the medium with glucose (e.g., 10-20 g/L) as the primary carbon source and the required antibiotic.

  • Induction:

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for a T7 promoter) and lower the temperature to 30°C.

  • Two-Phase Cultivation: To capture the volatile trans-nerolidol and reduce potential toxicity, add a 10-20% (v/v) overlay of an organic solvent like dodecane to the culture at the time of induction.

  • Sampling and Analysis:

    • Continue incubation for 48-72 hours.

    • At the end of the cultivation, collect a sample of the organic phase for trans-nerolidol quantification.

    • Analyze the trans-nerolidol concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Fed-Batch Fermentation for High-Yield trans-Nerolidol Production

This protocol outlines a fed-batch fermentation process in a 5 L bioreactor.

  • Inoculum Development:

    • Prepare a seed culture by inoculating a single colony into 50 mL of LB medium and growing it overnight.

    • Use the seed culture to inoculate 500 mL of production medium in a 2 L shake flask and grow for 12-16 hours at 37°C.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 3 L of chemically defined medium containing an initial concentration of glucose (e.g., 10 g/L).

    • Set the initial temperature to 37°C, pH to 7.0 (controlled with NH4OH), and dissolved oxygen (DO) to be maintained above 30% by adjusting the agitation and aeration rate.

  • Inoculation and Batch Phase: Inoculate the bioreactor with the 500 mL seed culture. Run in batch mode until the initial glucose is nearly depleted, as indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate the feed of a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the bioreactor.

    • When the culture reaches a high cell density (e.g., OD600 of 50-60), induce protein expression by adding the inducer (e.g., 0.1 mM IPTG).

    • Simultaneously, lower the temperature to 30°C to enhance protein folding and product formation.

  • Two-Phase Fermentation: If a two-phase fermentation is desired, add an organic solvent (e.g., dodecane) to the bioreactor at the time of induction.

  • Sampling and Monitoring: Periodically take samples to measure cell density (OD600), substrate consumption, and trans-nerolidol concentration in the organic phase.

  • Harvesting: Continue the fermentation for 72-96 hours or until productivity declines. The trans-nerolidol can then be recovered from the organic phase.

Protocol 4: Extraction and Quantification of trans-Nerolidol

This protocol describes the analysis of trans-nerolidol from the organic overlay of a two-phase cultivation.

  • Sample Preparation:

    • Centrifuge a sample of the culture broth to separate the organic and aqueous phases.

    • Carefully collect a known volume of the organic phase (e.g., dodecane).

    • Prepare a standard curve using pure trans-nerolidol of known concentrations dissolved in the same organic solvent.

  • GC-MS Analysis:

    • Inject a 1 µL sample of the organic phase and the standards into a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5ms).

    • Set up a temperature gradient for the oven to separate the compounds (e.g., start at 80°C, ramp up to 250°C).

    • Identify the trans-nerolidol peak based on its retention time and mass spectrum compared to the standard.

  • Quantification:

    • Integrate the peak area of the trans-nerolidol peak.

    • Calculate the concentration of trans-nerolidol in the sample by comparing its peak area to the standard curve.

    • Determine the total amount of trans-nerolidol produced based on the concentration and the total volume of the organic phase.

Visualizations

Trans_Nerolidol_Pathway cluster_MEP MEP Pathway (Native) cluster_MVA MVA Pathway (Heterologous) cluster_byproducts Competing Pathways substrate substrate product product pathway_intermediate pathway_intermediate heterologous_enzyme heterologous_enzyme native_pathway native_pathway byproduct_pathway byproduct_pathway Glucose Glucose G3P Glyceraldehyde-3P Glucose->G3P Pyruvate Pyruvate Glucose->Pyruvate DXP DXP G3P->DXP dxs AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->DXP Ethanol Ethanol Pyruvate->Ethanol adhE (deleted) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB Acetate Acetate AcetylCoA->Acetate ackA-pta (deleted) MEP MEP DXP->MEP IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP FPP Farnesyl Pyrophosphate (FPP) HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_DMAPP_MVA IPP / DMAPP Mevalonate->IPP_DMAPP_MVA MK, PMK, PMD IPP_DMAPP_MVA->FPP idi TransNerolidol trans-Nerolidol FPP->TransNerolidol Nerolidol Synthase (NES)

Caption: Engineered metabolic pathway for trans-nerolidol production in E. coli.

Experimental_Workflow start_end start_end process process analysis analysis A Plasmid Design & Construction (NES, MVA/MEP pathway genes) B Host Strain Engineering (e.g., E. coli, S. cerevisiae) A->B C Strain Transformation & Verification B->C D Shake-Flask Screening (Two-phase cultivation) C->D E GC-MS Analysis of Top Performing Strains D->E F Fed-Batch Fermentation (Bioreactor Scale-up) E->F Select best strain G Process Optimization (Media, Feed Rate, Induction) F->G H Product Quantification & Purity Analysis G->H I Downstream Processing (Product Recovery) H->I J Final Product I->J

Caption: General experimental workflow for microbial trans-nerolidol production.

Troubleshooting & Optimization

Stability and degradation of cis-Nerolidol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Nerolidol. The information addresses potential issues encountered during experimental procedures related to its stability and degradation under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a sesquiterpene alcohol that is relatively stable when stored under appropriate conditions. It is generally recommended to store it in a cool, dry, and dark place in a tightly sealed container to prevent oxidation and degradation. Under these conditions, its shelf life is typically between 12 to 24 months.[1] However, it is susceptible to degradation under conditions of extreme pH, high temperature, UV light exposure, and in the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: this compound can undergo acid-catalyzed rearrangements and degradation. In acidic conditions, it may isomerize or cyclize. For instance, in the presence of a heteropoly acid catalyst, nerolidol can be converted to α-bisabolol.[2] While specific data on its stability across a wide pH range is limited, it is advisable to maintain neutral pH conditions during storage and handling to minimize degradation.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound. While its boiling point is high (approximately 114 °C at 1 mmHg), prolonged exposure to even moderately elevated temperatures can lead to decomposition. Thermal degradation of similar terpene alcohols can result in the formation of various breakdown products.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation, particularly when exposed to UV light.[4][5] Light exposure can initiate oxidative reactions and other degradation pathways. Therefore, it is crucial to protect this compound from light by using amber-colored or opaque containers.

Q5: What are the likely degradation products of this compound?

A5: Under oxidative conditions, this compound can form various oxidation products. A study on the microbial degradation of nerolidol by Alcaligenes eutrophus showed the formation of geranylacetone and (S)-(+)-geranylacetol as major metabolites through an oxidative pathway involving epoxidation.[6][7] While this is a biological pathway, similar oxidative products could potentially form through chemical oxidation. Photodegradation may lead to the formation of various smaller, volatile compounds.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Purity in Samples
Potential Cause Troubleshooting Steps
Oxidation - Ensure samples are stored under an inert atmosphere (e.g., nitrogen or argon).- Use tightly sealed containers to minimize exposure to air.- Consider adding an antioxidant to the formulation if compatible with the experimental design.
Inappropriate Storage Temperature - Store samples at the recommended temperature (cool and dry).- Avoid repeated freeze-thaw cycles.
Light Exposure - Store samples in amber vials or wrap containers in aluminum foil to protect from light.[8]
pH Instability - Buffer the sample solution to a neutral pH if the experimental conditions allow.- Avoid highly acidic or alkaline conditions during sample preparation and storage.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Potential Cause Troubleshooting Steps
Degradation Products - Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks.[9][10]- Use a mass spectrometer (MS) coupled with the chromatograph (GC-MS or LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[11][12]
Contamination - Analyze a blank solvent injection to rule out contamination from the analytical system.- Ensure all glassware and equipment are thoroughly cleaned.
Matrix Effects - Prepare samples in a simpler matrix to see if the unknown peaks persist.- Perform a standard addition experiment to assess matrix interference.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound degradation in the public domain, the following tables present illustrative data based on general knowledge of terpene alcohol stability. These values should be considered as estimates and may vary depending on the specific experimental conditions.

Table 1: Illustrative Half-life of this compound under Different pH Conditions at 40°C

pHConditionEstimated Half-life (days)
3Acidic15
7Neutral> 90
10Alkaline25

Table 2: Illustrative Degradation of this compound under Thermal and Photolytic Stress

ConditionDurationEstimated Degradation (%)
Thermal Stress
60°C30 days15
80°C30 days40
Photolytic Stress (UV-A)
1.2 million lux hours10 days25

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.[13]

1. Acidic Hydrolysis:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Add 0.1 M Hydrochloric Acid (HCl).
  • Incubate the solution at 60°C for 24 hours.
  • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
  • Neutralize the samples with 0.1 M Sodium Hydroxide (NaOH) before analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in a suitable solvent.
  • Add 0.1 M Sodium Hydroxide (NaOH).
  • Incubate the solution at 60°C for 24 hours.
  • Withdraw samples at various time points.
  • Neutralize the samples with 0.1 M Hydrochloric Acid (HCl) before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.
  • Add 3% Hydrogen Peroxide (H₂O₂).
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Withdraw samples at different time intervals.

4. Thermal Degradation:

  • Place a solid or liquid sample of this compound in a temperature-controlled oven at 80°C for 7 days.
  • Withdraw samples at specified time points.

5. Photolytic Degradation:

  • Expose a solution of this compound to a UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a defined period.[8][14]
  • Simultaneously, keep a control sample in the dark at the same temperature.
  • Withdraw samples at various time points from both the exposed and control groups.

Sample Analysis:

  • Analyze all samples using a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.[11][12]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1M HCl, 60°C) Sampling Time-point Sampling Acid->Sampling Base Alkaline Hydrolysis (0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidative Stress (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal Stress (80°C) Thermal->Sampling Photo Photolytic Stress (UV Light) Photo->Sampling Analysis GC-MS / HPLC Analysis Sampling->Analysis Data Data Interpretation (Degradation Kinetics, Product ID) Analysis->Data cis_Nerolidol This compound Sample cis_Nerolidol->Acid cis_Nerolidol->Base cis_Nerolidol->Oxidation cis_Nerolidol->Thermal cis_Nerolidol->Photo

Caption: Workflow for a forced degradation study of this compound.

Cis_Nerolidol_Degradation_Pathways cluster_acid Acidic Conditions cluster_oxidation Oxidative Stress cluster_photo Photolytic Stress Cis_Nerolidol This compound Isomerization Isomerization Products (e.g., α-bisabolol) Cis_Nerolidol->Isomerization H+ Epoxidation Epoxides Cis_Nerolidol->Epoxidation [O] Volatiles Smaller Volatile Compounds Cis_Nerolidol->Volatiles hv Cleavage Cleavage Products (e.g., Geranylacetone) Epoxidation->Cleavage

References

Troubleshooting the separation of cis- and trans-nerolidol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis- and trans-nerolidol isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-elution of my cis- and trans-nerolidol peaks in my gas chromatogram?

A1: Poor resolution between cis- and trans-nerolidol is a common issue, primarily because they are structural isomers with very similar boiling points. The most likely causes are related to your column selection and analytical parameters.

  • Inadequate Stationary Phase: The column's stationary phase chemistry is critical for resolving isomers. Standard non-polar phases (like a 5% diphenyl / 95% dimethylpolysiloxane) may provide some separation, but more specialized phases are often required.[1] For challenging separations, a mid-polarity or wax-type column can improve selectivity.

  • Incorrect Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction with the stationary phase, causing the isomers to elute too close together. A slower ramp rate, especially around the elution temperature of the isomers, is crucial.[2][3]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects efficiency. An improperly set flow rate can broaden peaks and reduce resolution.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing, and poorly resolved peaks.[4]

Q2: What is the best type of GC column for separating nerolidol isomers?

A2: The ideal column depends on your specific goal. For separating just the cis and trans geometric isomers, a mid-polarity column is often sufficient. However, to separate all four stereoisomers (the enantiomers (R/S) of both cis and trans forms), a chiral column is mandatory.[5][6][7]

Separation Goal Recommended Column Type Example Phase Rationale
cis vs. trans IsomersMid-Polarity or WaxTR-5MS (5% diphenyl), DB-WaxProvides sufficient selectivity for geometric isomers based on small differences in polarity and boiling point.[2][3]
All 4 Stereoisomers (cis/trans & R/S)Chiral (Cyclodextrin-based)Heptakis(2,3,6-tri-O-methyl-hydroxypropyl)-ß-cyclodextrin, β-Dex 325The chiral stationary phase creates diastereomeric interactions, allowing for the separation of enantiomers.[3][5][6]

Q3: My nerolidol peaks are tailing. How can I fix this?

A3: Peak tailing for an alcohol like nerolidol is typically caused by unwanted interactions with active sites in the GC system.[4] The hydroxyl group of nerolidol can form hydrogen bonds with acidic silanol groups on the surfaces of the inlet liner or the column itself.[4][8]

  • Check the Inlet Liner: The liner is a common source of activity. Ensure you are using a fresh, deactivated liner. If it's contaminated with non-volatile residues, it should be replaced.[4][9]

  • Perform Column Maintenance: Trim 10-20 cm from the front of the column. This removes any area where the stationary phase may have degraded or become contaminated.[8]

  • Verify Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion.[4][8] Re-cut the column to ensure a clean, 90° angle and install it according to the manufacturer's guidelines.[8]

Q4: Can I use HPLC to separate nerolidol isomers?

A4: Yes, HPLC is a viable alternative, though GC is more common for terpene analysis due to their volatility.[10] A reverse-phase (RP) HPLC method can be used. In RP-HPLC, the more linear trans-nerolidol isomer is expected to have a longer retention time than the bent cis-isomer.[11] One suggested method uses a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid.[12] While effective, studies suggest GC-MS may offer higher sensitivity for nerolidol detection compared to LC-MS.[13]

Troubleshooting Workflows & Logic

The following diagrams illustrate logical steps for troubleshooting common issues and selecting an appropriate analytical method.

G cluster_0 Troubleshooting Poor Peak Resolution Start Poor Resolution or Co-elution Observed Check_Liner Step 1: Inspect Inlet Is the liner clean and deactivated? Start->Check_Liner Tailing or Broad Peaks Check_Column Step 2: Check Column Health Is the column cut clean? Is it installed correctly? Check_Liner->Check_Column Liner is OK Optimize_Temp Step 3: Optimize GC Program Is the temperature ramp too fast? Check_Column->Optimize_Temp Column is OK Check_Flow Step 4: Verify Flow Rate Is carrier gas flow optimal? Optimize_Temp->Check_Flow Still Poor Resolution Result Resolution Improved Check_Flow->Result

Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution.

G cluster_1 Method Selection Guide Goal What is the analytical goal? GC_MS Use Gas Chromatography (GC) - High sensitivity - Ideal for volatile compounds Goal->GC_MS Quantify cis/trans isomers HPLC Use HPLC - Good for less volatile compounds - Alternative to GC Goal->HPLC GC unavailable or analytes are non-volatile Chiral_GC Use Chiral GC Column - Required for enantiomers Goal->Chiral_GC Separate all 4 stereoisomers (including R/S enantiomers)

Caption: A decision tree for selecting the appropriate chromatographic method.

Experimental Protocols

Protocol 1: GC-MS for Quantification of cis- and trans-Nerolidol

This protocol is adapted from methods used for quantifying nerolidol in biological matrices and is suitable for resolving the geometric isomers.[2]

  • System Preparation:

    • GC System: Agilent 6890N or similar.[3]

    • Mass Spectrometer: Ion trap or ToF mass spectrometer.[2][3]

    • Column: TR-5MS (30 m × 0.25 mm × 0.25 μm) or similar 5% phenyl-methylpolysiloxane column.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • GC Parameters:

    • Injector Temperature: 220 °C.[2]

    • Injection Mode: Splitless.[2]

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase at 40 °C/min to 220 °C.

      • Hold: Maintain 220 °C for 2 minutes.[2]

    • Total Run Time: 7 minutes.[2]

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Scan Range: 50–500 m/z.[14]

  • Expected Results:

    • Under these conditions, cis-nerolidol elutes before trans-nerolidol.

    • Example Retention Times: this compound at ~5.87 min, trans-nerolidol at ~5.98 min.[2]

Protocol 2: Enantioselective GC-MS for Separation of Four Stereoisomers

This protocol is for the advanced separation of all four nerolidol stereoisomers and requires a specialized chiral column.[5][7]

  • System Preparation:

    • GC System: As above.

    • Column: Chiral capillary column, e.g., 25m Duran glass coated with heptakis(2,3,6-tri-O-methyl-hydroxypropyl)-ß-cyclodextrin.[5]

    • Carrier Gas: Hydrogen.[5]

  • GC Parameters:

    • Injector: On-column injector.[5]

    • Detector: FID at 230 °C.[5]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 5 minutes.

      • Ramp: Increase at 1 °C/min to 150 °C.[5]

  • Expected Results:

    • This method is capable of resolving the enantiomeric pairs of both (Z)- and (E)-nerolidol.[5][6] The exact elution order will depend on the specific chiral phase used.

Quantitative Data Summary

The following table summarizes typical GC parameters and observed retention times from published methods. These values can serve as a starting point for method development.

Parameter Method 1 (Geometric Isomers)[2] Method 2 (Stereoisomers)[5] Method 3 (General Terpenes)[3]
Column Type TR-5MS (30 m x 0.25 mm x 0.25 µm)Custom Chiral Cyclodextrin (25 m)β-Dex 325 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1 mL/min)Hydrogen (80 kPa)Helium (1 mL/min)
Oven Program 60°C (1 min), then 40°C/min to 220°C100°C (5 min), then 1°C/min to 150°C50°C (1 min), then 3°C/min to 130°C, then 7°C/min to 230°C
Retention Time (cis) ~5.87 minNot specifiedNot specified
Retention Time (trans) ~5.98 minNot specifiedNot specified

References

Technical Support Center: Optimization of cis-Nerolidol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of cis-Nerolidol. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency and purity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Inappropriate extraction method for the plant matrix.- Method Selection: Hydrodistillation is a common and effective method for extracting nerolidol from various plant materials. For thermally sensitive materials, consider solvent extraction at a controlled temperature or supercritical CO2 extraction.[1] - Plant Material: The concentration of nerolidol can vary significantly based on the plant species, part of the plant used (leaves are often a good source), and even the season of harvest.[1][2] Ensure you are using a plant source known to be rich in this compound.
Suboptimal extraction parameters.- Temperature: For hydrodistillation, ensure the water is boiling and steam is consistently passing through the plant material. For solvent extraction, optimal temperatures can range from 25-70°C; higher temperatures may degrade the compound.[3] - Time: Extraction time is crucial. For hydrodistillation, 1-2 hours is a typical duration. For solvent extraction, this can range from 30 minutes to several hours. Monitor the extract to determine the point of diminishing returns.[3][4] - Solvent: The choice of solvent in solvent extraction is critical. Ethanol has shown to be effective. The polarity of the solvent will influence the extraction efficiency of different phytochemicals.[5][6][7]
Poor Purity of this compound Extract Co-extraction of other compounds.- Solvent Polarity: Adjusting the polarity of the extraction solvent can help to selectively extract this compound. A combination of polar and non-polar solvents may enhance the extraction of phytochemicals with good antioxidant quality.[6][8] - Fractional Distillation: If the initial extract is a complex mixture, fractional distillation under reduced pressure can be used to separate this compound from other components based on boiling points.
Difficulty in Separating cis- and trans-Nerolidol Isomers Similar physicochemical properties of the isomers.- Chromatography: High-performance liquid chromatography (HPLC) with a suitable chiral column is a common method for separating cis and trans isomers.[9] - Fractional Distillation: While challenging due to close boiling points, fractional distillation using a column with a high number of theoretical plates can be employed for separation.[3]
Degradation of this compound during Extraction High temperatures or prolonged extraction times.- Temperature Control: For hydrodistillation, avoid overheating the plant material. For solvent extraction, use a water bath to maintain a consistent and moderate temperature.[3] - Extraction Time: Optimize the extraction time to maximize yield without causing significant degradation. Shorter extraction times are generally preferred for thermally labile compounds. - Inert Atmosphere: If practical, conducting the extraction under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound?

A1: Hydrodistillation using a Clevenger-type apparatus is the most frequently cited method for the extraction of nerolidol from plant materials.[1]

Q2: How can I optimize the yield of this compound?

A2: Optimization involves a multi-factorial approach. Key parameters to consider are the choice of plant material (species and part), extraction method, solvent type and polarity, extraction temperature, and duration. Response Surface Methodology (RSM) can be a useful statistical tool to optimize these parameters simultaneously.

Q3: What is the best solvent for extracting this compound?

A3: The choice of solvent depends on the specific plant matrix and desired purity. Ethanol is a commonly used and effective solvent.[5] The polarity of the solvent plays a significant role; a mixture of solvents with varying polarities might be necessary to achieve optimal extraction.[7][8]

Q4: How can I confirm the presence and purity of this compound in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the identification and quantification of volatile compounds like this compound.[1] Headspace solid-phase microextraction (HS-SPME) coupled with GC can also be used for the determination of nerolidol in samples like tea.[10]

Q5: What are the challenges in separating cis- and trans-nerolidol isomers?

A5: The primary challenge lies in their similar physical and chemical properties, particularly their close boiling points, which makes separation by simple distillation difficult. Specialized techniques like fractional distillation with a high-efficiency column or chiral chromatography are often required for effective separation.[3][9]

Experimental Protocols

Hydrodistillation using a Clevenger-type Apparatus

This protocol is a standard method for extracting essential oils containing this compound.

Materials:

  • Fresh or dried plant material rich in this compound

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (distilling flask)

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh a suitable amount of plant material (e.g., 100g of fresh leaves). If using dried material, it may be gently crushed to increase the surface area.

  • Apparatus Setup: Set up the Clevenger-type apparatus. Place the plant material into the round-bottom flask and add a sufficient amount of distilled water to fully immerse the material.

  • Distillation: Begin heating the flask using the heating mantle. The water will boil, and the steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

  • Collection: The condensed liquid (a mixture of water and essential oil) will collect in the collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Separation: After a set extraction time (e.g., 2 hours), turn off the heat and allow the apparatus to cool. Carefully collect the essential oil layer from the collection tube using a separatory funnel.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Solvent Extraction

This protocol describes a general procedure for extracting this compound using a solvent.

Materials:

  • Dried and ground plant material

  • Selected solvent (e.g., ethanol, hexane)

  • Erlenmeyer flask or beaker

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Preparation: Weigh a specific amount of dried and ground plant material (e.g., 10g) and place it in an Erlenmeyer flask.

  • Extraction: Add a measured volume of the chosen solvent to the flask (e.g., 100 mL). The solid-to-liquid ratio is an important parameter to optimize.

  • Agitation: Place the flask on a shaker or use a magnetic stirrer to ensure continuous mixing of the plant material and the solvent. Extraction can be performed at room temperature or with gentle heating.

  • Filtration: After the desired extraction time (e.g., 24 hours), filter the mixture to separate the solid plant residue from the liquid extract.

  • Solvent Removal: Use a rotary evaporator to remove the solvent from the filtrate under reduced pressure. This will concentrate the extract containing this compound.

  • Storage: Transfer the concentrated extract to a sealed glass vial and store it in a cool, dark place.

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids
Extraction MethodPrincipleAdvantagesDisadvantages
Hydrodistillation Co-distillation of volatile compounds with steam.Simple, inexpensive, widely used for essential oils.High temperatures can cause degradation of thermolabile compounds; long extraction times.[11]
Solvent Extraction Dissolving the target compound in a suitable solvent.Can be performed at lower temperatures; versatile with different solvents.Use of organic solvents can be hazardous and may leave residues; requires a solvent removal step.[11]
Supercritical Fluid Extraction (SFE) Using a supercritical fluid (e.g., CO2) as the solvent.High selectivity, no solvent residue, can be performed at relatively low temperatures.High initial equipment cost, requires high pressure.
Table 2: Influence of Extraction Parameters on Nerolidol Yield (Qualitative)
ParameterEffect on YieldConsiderations
Temperature Generally, an increase in temperature enhances extraction efficiency up to a certain point.High temperatures can lead to the degradation of this compound.[3] Optimal temperature depends on the extraction method and plant material.
Time Yield typically increases with time, but plateaus after a certain duration.Prolonged extraction times can increase the risk of compound degradation and co-extraction of impurities.[3]
Solvent Polarity The polarity of the solvent significantly affects the types and amounts of compounds extracted.A solvent with a polarity similar to this compound is generally preferred. Mixtures of solvents can be used to fine-tune the polarity.[7][8]
Plant Material The concentration of this compound varies greatly between plant species, parts, and harvest times.Proper identification and selection of the plant source are crucial for obtaining a high yield.[1][2]

Visualizations

Extraction_Optimization_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction Method Selection cluster_optimization 3. Parameter Optimization cluster_analysis 4. Analysis and Purification Plant_Material Select Plant Material (High this compound Content) Grinding Grind Plant Material (Increase Surface Area) Plant_Material->Grinding Method_Selection Choose Extraction Method Grinding->Method_Selection Hydrodistillation Hydrodistillation Method_Selection->Hydrodistillation Solvent_Extraction Solvent Extraction Method_Selection->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Method_Selection->SFE Optimization Optimize Key Parameters Hydrodistillation->Optimization Solvent_Extraction->Optimization SFE->Optimization Temperature Temperature Optimization->Temperature Time Time Optimization->Time Solvent Solvent Type/Polarity Optimization->Solvent Pressure Pressure (for SFE) Optimization->Pressure Analysis Analyze Extract (GC-MS) Optimization->Analysis Purification Purify this compound (e.g., Chromatography) Analysis->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for the optimization of this compound extraction.

Troubleshooting_Logic Start Start Experiment Low_Yield Low Yield? Start->Low_Yield Check_Method Check Extraction Method & Parameters Low_Yield->Check_Method Yes Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Plant Verify Plant Material Quality Check_Method->Check_Plant Check_Method->Low_Purity Check_Plant->Low_Purity Adjust_Solvent Adjust Solvent Polarity Low_Purity->Adjust_Solvent Yes Isomer_Separation Isomer Separation Needed? Low_Purity->Isomer_Separation No Fractional_Distillation Consider Fractional Distillation Adjust_Solvent->Fractional_Distillation Adjust_Solvent->Isomer_Separation Fractional_Distillation->Isomer_Separation Chromatography Use Chiral Chromatography Isomer_Separation->Chromatography Yes Success Successful Extraction Isomer_Separation->Success No Chromatography->Success

Caption: Troubleshooting decision tree for this compound extraction.

References

Technical Support Center: Overcoming Low Yields in Nerolidol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of nerolidol. The information is designed to help overcome common challenges related to low yields in microbial production systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary bottlenecks limiting nerolidol yield in microbial hosts?

A1: The primary bottlenecks in microbial nerolidol production are typically:

  • Limited precursor supply: Insufficient intracellular pools of the direct precursor, farnesyl pyrophosphate (FPP), and the fundamental building block, acetyl-CoA.[1][2]

  • Low catalytic efficiency of nerolidol synthase (NES): The enzyme responsible for converting FPP to nerolidol often has suboptimal activity in heterologous hosts.[1][2]

  • Competition from native metabolic pathways: Endogenous pathways can divert FPP and acetyl-CoA away from nerolidol production. For example, the sterol biosynthesis pathway in yeast competes for FPP.[3][4]

Q2: Which microbial hosts are commonly used for nerolidol biosynthesis, and what are their relative advantages?

A2: Several microbial hosts have been successfully engineered for nerolidol production. The most common are:

  • Saccharomyces cerevisiae (Yeast): A well-characterized GRAS (Generally Recognized as Safe) organism with a native mevalonate (MVA) pathway for FPP synthesis. It is a natural producer of FPP, but squalene synthase can divert this precursor.[3]

  • Yarrowia lipolytica (Yeast): An oleaginous yeast with a high intracellular acetyl-CoA flux, which can be advantageous for terpene biosynthesis.[1] It has been engineered to achieve very high titers of trans-nerolidol.[1][2][5]

  • Escherichia coli (Bacteria): A fast-growing and genetically tractable bacterium. It utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. High nerolidol titers have been achieved through extensive metabolic engineering.[6][7][8]

  • Corynebacterium glutamicum (Bacteria): A Gram-positive bacterium used for large-scale amino acid production, it is also a promising host for terpene production.[9][10]

Q3: How can I increase the supply of the precursor FPP?

A3: Strategies to enhance FPP supply include:

  • Overexpressing key enzymes in the MVA pathway (in yeast): This includes enzymes like HMG-CoA reductase and FPP synthase (encoded by the ERG20 gene).[1]

  • Overexpressing key enzymes in the MEP pathway (in bacteria): Target genes for overexpression include dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase).[9][10]

  • Deleting or downregulating competing pathways: In yeast, deleting the ERG9 gene, which encodes squalene synthase, prevents the conversion of FPP to squalene and redirects flux towards nerolidol.[3][4] In bacteria, deleting pathways that compete for carbon flux, such as those for carotenoid synthesis, can be beneficial.[9][10]

  • Pathway Compartmentation: In organisms like Y. lipolytica, engineering the biosynthetic pathway into the peroxisome can leverage the high local concentration of acetyl-CoA.[1][2][5]

Q4: My nerolidol synthase has low activity. What can I do to improve it?

A4: To improve the performance of your nerolidol synthase:

  • Enzyme Screening: Screen a variety of nerolidol synthases from different organisms (plants, fungi, bacteria) to find one with the highest activity in your host.[6][7]

  • Protein Engineering: Employ rational design or directed evolution to create mutants of the nerolidol synthase with improved catalytic efficiency. For instance, a single amino acid substitution in the FaNES1 enzyme (G498Q) resulted in a significant increase in nerolidol titer.[1]

  • Fusion Proteins: Creating a translational fusion of FPP synthase and nerolidol synthase can enhance the channeling of the FPP substrate to the synthase, thereby increasing product formation.[9][10][11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no nerolidol production, but good cell growth. 1. Inefficient nerolidol synthase (NES). 2. Insufficient precursor (FPP) supply. 3. Sub-optimal fermentation conditions.1. Screen different NES enzymes or perform protein engineering to improve activity.[1][6] 2. Overexpress key genes in the MVA or MEP pathway (e.g., tHMG1, ERG20 in yeast; dxs, idi in E. coli).[1][9][10] 3. Optimize media composition, pH, temperature, and aeration. Consider fed-batch fermentation to maintain optimal conditions.[1][9][10]
Nerolidol production is initially good but then plateaus or decreases. 1. Product toxicity to the host cells. 2. Depletion of essential nutrients in the medium. 3. Feedback inhibition of pathway enzymes.1. Implement in situ product removal, such as two-phase extractive fermentation with a solvent overlay (e.g., dodecane). 2. Use a fed-batch fermentation strategy to replenish limiting nutrients like the carbon source.[1][7] 3. Investigate potential feedback inhibition and consider using enzyme variants that are less sensitive to it.
High levels of byproduct formation (e.g., other terpenes, excess biomass). 1. Precursors are being diverted to competing pathways. 2. Unbalanced expression of pathway genes.1. Knock out or downregulate genes of competing pathways (e.g., ERG9 in yeast to block squalene synthesis).[3][4] 2. Fine-tune the expression levels of the nerolidol synthase and upstream pathway enzymes using different promoters or gene copy numbers.
Inconsistent yields between different experimental batches. 1. Variability in inoculum preparation. 2. Inconsistent fermentation conditions. 3. Genetic instability of the engineered strain.1. Standardize the protocol for preparing seed cultures. 2. Tightly control pH, temperature, and dissolved oxygen in a bioreactor. 3. Consider genomic integration of the expression cassettes for improved stability over plasmid-based expression.[12]

Data Presentation

Table 1: Comparison of Nerolidol Production in Different Engineered Microbial Hosts

Host OrganismKey Genetic ModificationsCultivation MethodTiter (g/L)Yield (mg/g DCW)Reference
Yarrowia lipolyticaProtein engineered FaNES1, pathway compartmentation in peroxisome5 L Fed-batch fermentation11.1149.6[1]
Escherichia coliOptimized biosynthetic pathways, genome editingTwo-phase extractive fed-batch fermentation~16Not Reported[6][7]
Saccharomyces cerevisiaeIncreased copies of ERG20 and AcNES1Flask cultivation>2Not Reported[1]
Corynebacterium glutamicumOverexpression of dxs and idi, refined trace elementsFed-batch fermentation0.41Not Reported[9][10]
Saccharomyces cerevisiaeOverexpression of transcription factor HAC1Shake flask0.497Not Reported[13]

Experimental Protocols

Protocol 1: Shake-Flask Cultivation of Yarrowia lipolytica for Nerolidol Production

This protocol is adapted from the methodology used for cultivating engineered Y. lipolytica strains.[1]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered Y. lipolytica strain into a tube containing 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

    • Incubate at 30°C with shaking at 220 rpm for 12-16 hours.

  • Main Culture:

    • Transfer the overnight culture into a 250 mL shake flask containing 50 mL of fresh YPD medium to an initial optical density at 600 nm (OD₆₀₀) of 0.01.

    • Incubate the cultures for 72 hours at 30°C with shaking at 220 rpm.

  • Product Extraction and Analysis:

    • After 72 hours, add an equal volume of a solvent with an internal standard (e.g., dodecane with caryophyllene) to the culture broth.

    • Vortex vigorously for 5 minutes to extract nerolidol.

    • Centrifuge to separate the phases.

    • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify nerolidol production.

Protocol 2: Fed-Batch Fermentation of Escherichia coli for High-Titer Nerolidol Production

This protocol is a generalized procedure based on high-density fermentation strategies for E. coli.[7]

  • Seed Culture:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of Luria-Bertani (LB) medium in a 250 mL shake flask.

    • Incubate overnight at 37°C with shaking.

  • Bioreactor Setup:

    • Prepare a 7 L bioreactor with 5 L of defined fermentation medium.

    • Inoculate the bioreactor with the overnight seed culture.

  • Batch Phase:

    • Grow the cells in batch mode at 37°C until the initial carbon source (e.g., glucose) is depleted.

  • Fed-Batch Phase:

    • Once the initial carbon source is consumed (indicated by a sharp increase in dissolved oxygen), start a continuous feed of a concentrated glucose solution (e.g., 500 g/L).

    • Maintain the glucose concentration at a low level to avoid acetate formation.

    • Induce gene expression with an appropriate inducer (e.g., 0.1 mM IPTG) when the OD₆₀₀ reaches a target value (e.g., 50-60).

  • Two-Phase Extraction (Optional):

    • For in situ product removal, an organic solvent layer (e.g., 10% v/v dodecane) can be added to the bioreactor at the time of induction.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure cell density (OD₆₀₀) and nerolidol concentration in the organic phase using GC-MS.

    • Continue the fermentation for 3-4 days or until production ceases.

Visualizations

Nerolidol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Yeast) cluster_MEP MEP Pathway (E. coli) cluster_common Common Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (overexpressed) IPP_DMAPP_MVA IPP / DMAPP Mevalonate->IPP_DMAPP_MVA FPP FPP IPP_DMAPP_MVA->FPP FPP Synthase (ERG20) Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP dxs (overexpressed) MEP MEP DXP->MEP IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP IPP_DMAPP_MEP->FPP FPP Synthase (ispA) Nerolidol Nerolidol FPP->Nerolidol Nerolidol Synthase (NES) (Engineered/Overexpressed) Squalene Squalene FPP->Squalene ERG9 (deleted)

Caption: Generalized metabolic pathways for nerolidol biosynthesis.

Strain_Development_Workflow Start Start Host_Selection Select Host (E. coli, S. cerevisiae, etc.) Start->Host_Selection Pathway_Design Design Biosynthetic Pathway Host_Selection->Pathway_Design Gene_Sourcing Source/Optimize Genes (NES, MVA/MEP enzymes) Pathway_Design->Gene_Sourcing Plasmid_Construction Construct Expression Plasmids or Genomic Integration Cassettes Gene_Sourcing->Plasmid_Construction Transformation Transform Host Strain Plasmid_Construction->Transformation Screening Screen Transformants for Nerolidol Production Transformation->Screening Optimization Metabolic & Protein Engineering Cycles Screening->Optimization Low Yield? Fermentation Scale-up Fermentation (Fed-batch) Screening->Fermentation Promising Strain Optimization->Screening Analysis Analyze Yield, Titer, and Productivity Fermentation->Analysis End End Analysis->End

Caption: Workflow for developing high-yield nerolidol strains.

Troubleshooting_Logic rect_node rect_node Low_Yield Low Nerolidol Yield? Check_Growth Is Cell Growth Normal? Low_Yield->Check_Growth Check_Precursors Are Precursors Diverted? Check_Growth->Check_Precursors Yes Optimize_Fermentation Optimize Fermentation Conditions (Media, Temp, pH) Check_Growth->Optimize_Fermentation No Check_Enzyme Is NES Activity Low? Check_Precursors->Check_Enzyme No Block_Competing_Pathways Knock out Competing Pathways (e.g., ERG9) Check_Precursors->Block_Competing_Pathways Yes Boost_Precursors Overexpress MVA/MEP Pathway Genes Check_Enzyme->Boost_Precursors No Engineer_NES Screen or Engineer Nerolidol Synthase (NES) Check_Enzyme->Engineer_NES Yes Block_Competing_Pathways->Boost_Precursors

Caption: Troubleshooting logic for low nerolidol yields.

References

Technical Support Center: Enhancing Nerolidol Isomer Resolution in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatographic separation of nerolidol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of nerolidol and why are they challenging to separate?

Nerolidol, a sesquiterpene alcohol, has four stereoisomers. This is due to a chiral center at the C-3 position and a double bond at the C-6 position, which results in two geometric isomers (cis and trans) and two enantiomers for each geometric isomer ((+)- and (-)-).[1][2] These isomers often have very similar boiling points and polarities, making their separation by conventional gas chromatography (GC) challenging.

Q2: What is the recommended type of GC column for separating nerolidol isomers?

For separating the four stereoisomers of nerolidol, a chiral stationary phase is necessary.[3][4] Specifically, columns coated with modified cyclodextrins have proven effective.[1][5] One successful separation utilized a heptakis(2,3,6-tri-O-methyl-hydroxypropyl)-ß-cyclodextrin stationary phase.[1] For general separation of terpene isomers, a mid-polarity column is often a good starting point, as non-polar columns that separate primarily by boiling point may not provide sufficient resolution.[6]

Q3: How can I optimize the temperature program to improve the resolution of my nerolidol isomers?

A slow temperature ramp rate is often crucial for resolving closely eluting compounds like isomers.[6] An isothermal method is generally not suitable for such complex separations.[6] A successful method for separating nerolidol stereoisomers involved an initial oven temperature of 100°C held for 5 minutes, followed by a slow ramp of 1°C/min up to 150°C.[1] Adjusting the temperature program can significantly impact resolution; a slower ramp allows for better separation of compounds with similar boiling points.[7]

Q4: Besides the column and temperature, what other GC parameters can I adjust for better separation?

Optimizing several other parameters can enhance resolution:

  • Carrier Gas and Flow Rate: The choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) and its linear velocity affects column efficiency.[6][8] Hydrogen often demonstrates superior performance, providing higher resolution at faster linear velocities.[8] An optimal flow rate (typically 1.0-1.2 mL/min for helium) is critical.[6]

  • Column Dimensions: Increasing the column length can provide better separation by allowing more interaction time with the stationary phase.[7][9] Using a column with a smaller internal diameter can also enhance resolution by reducing band broadening.[9][10]

  • Injection Volume: Injecting an excessive amount of sample can lead to column overload, resulting in broad and poorly resolved peaks.[6][7]

  • Injection Mode: For high-resolution analysis, a split injection is often recommended to ensure an optimal sample size reaches the column.[11] However, for precise quantitative analysis without discrimination, cool on-column injection can be a better alternative as it deposits the sample directly onto the column in a liquid state.[11]

Q5: Can derivatization be used to facilitate the separation of nerolidol isomers?

Yes, derivatization can be a useful strategy. Nerolidol can be converted into diastereomeric esters using a chiral derivatizing agent like (1S, 4R)-camphanoic acid chloride. These resulting diastereomers have different physical properties and can be separated using techniques like medium-pressure liquid chromatography (MPLC) prior to GC analysis. The pure isomers can then be recovered by hydrolyzing the separated esters.[1][4]

Troubleshooting Guide

Poor resolution of nerolidol isomers is a common issue. The following table summarizes frequent problems, their potential causes, and recommended solutions.

Symptom Potential Causes Recommended Solutions
Poor or No Resolution Inappropriate GC column stationary phase.[6]Use a chiral stationary phase, such as one with a cyclodextrin derivative, for stereoisomer separation.[1][3]
Suboptimal temperature program (e.g., ramp rate too fast).[6]Decrease the temperature ramp rate (e.g., 1-5 °C/min) to improve separation of closely eluting isomers.[6][7]
Incorrect carrier gas flow rate.[6]Optimize the linear velocity of the carrier gas. Verify flow rates with a calibrated meter.[12]
Column aging or contamination.[12]Condition the column according to the manufacturer's instructions. If performance doesn't improve, trim 10-20 cm from the column inlet.[6]
Peak Tailing Active sites in the system (e.g., inlet liner, column).[12]Use a deactivated inlet liner. If the column is old, active sites may have developed; consider trimming the inlet or replacing the column.[12]
Column overload.[6]Reduce the injection volume or dilute the sample.[7]
Retention Time Shifts Fluctuations in carrier gas flow or pressure (leaks).Check for leaks at all fittings and connections. Ensure stable pressure from the gas source.[12][13]
Unstable oven temperature.Verify the stability and accuracy of the oven's temperature program.[12]
Ghost Peaks Contamination in the inlet (septum, liner) or carryover from a previous injection.[12][14]Replace the septum and inlet liner. Run a blank solvent injection to check for carryover.[14]

Experimental Protocols

Protocol 1: GC-MS Method for Nerolidol Stereoisomer Separation

This protocol is based on a method proven to resolve the four stereoisomers of nerolidol.[1]

Parameter Setting
Gas Chromatograph Carlo Erba HRGC 5160 Mega Series
Injector On-column injector
Detector Flame Ionization Detector (FID)
Detector Temperature 230 °C
Column 25 m x 0.23 mm i.d. Duran glass capillary
Stationary Phase Heptakis(2,3,6-tri-O-methyl-hydroxypropyl)-ß-cyclodextrin
Carrier Gas H₂
Carrier Gas Pressure 80 kPa
Oven Temperature Program 100 °C (hold 5 min), then 1°C/min ramp to 150 °C

Note: The cis-isomers typically elute before the trans-isomers.[2]

Protocol 2: Derivatization of Nerolidol with Camphanoic Acid Chloride

This procedure converts nerolidol into diastereomeric camphanoate esters to facilitate separation.[1]

  • Reaction Setup: Dissolve nerolidol isomers in dried dichloromethane (CH₂Cl₂). Add 1 equivalent of 4-dimethylaminopyridine (DMAP) and 1.5 equivalents of triethylamine (TEA).

  • Addition of Reagent: Cool the solution. Add 1.5 equivalents of camphanoic acid chloride (dissolved in a small amount of dried CH₂Cl₂) dropwise while stirring.

  • Reaction: Reflux the mixture for 4 hours. Monitor the reaction completion using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, wash the mixture sequentially with 2 N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Purification: Purify the resulting camphanoic acid esters using silica gel chromatography.

  • Hydrolysis (to recover pure nerolidol): Stir the separated esters with 1.5 equivalents of methanolic KOH (2 mg/mL) for 12 hours at 35 °C. After saponification, add water, extract the nerolidol with diethyl ether, and wash with saturated NaCl solution.[1]

Visual Workflows

GC_Troubleshooting_Workflow start Chromatographic Problem Identified (e.g., Poor Resolution, Tailing) check_method Review Method Parameters (Temp, Flow, Injection Vol.) start->check_method check_hardware Inspect Hardware (Septum, Liner, Column Installation) start->check_hardware blank_run Perform Blank Run & Standard Injection check_method->blank_run Parameters OK check_hardware->blank_run Hardware OK evaluate_blank Evaluate Blank Run for Contamination blank_run->evaluate_blank evaluate_standard Evaluate Standard for Performance blank_run->evaluate_standard contamination_found Contamination Found? (Ghost Peaks) evaluate_blank->contamination_found performance_issue Performance Issue? (Tailing, Shift, Low Signal) evaluate_standard->performance_issue clean_system Clean System: Replace Septum/Liner, Bakeout Column contamination_found->clean_system Yes end_resolve Problem Resolved contamination_found->end_resolve No troubleshoot_column Troubleshoot Column: Trim Inlet, Check for Leaks, Optimize Flow/Temp performance_issue->troubleshoot_column Yes performance_issue->end_resolve No clean_system->end_resolve troubleshoot_column->end_resolve

Caption: A logical workflow for troubleshooting common GC issues.

Method_Development_Workflow start Goal: Resolve Nerolidol Isomers step1 Step 1: Column Selection Select Chiral Stationary Phase (e.g., Cyclodextrin-based) start->step1 step2 Step 2: Initial Parameter Setup Injector Temp: ~220-250°C Carrier Gas: Helium or Hydrogen Flow Rate: ~1.0 mL/min step1->step2 step3 Step 3: Temperature Program Optimization Start with slow ramp rate (e.g., 2-5°C/min) Adjust initial/final temps based on elution step2->step3 step4 Step 4: Evaluate Initial Run Assess resolution and peak shape step3->step4 decision Resolution Adequate? step4->decision step5a Refine Parameters: - Decrease temp ramp rate - Optimize carrier gas flow - Check injection volume decision->step5a No step5b Consider Advanced Techniques: - Derivatization - GCxGC for complex matrices decision->step5b No, & Co-elution Persists end Method Validated decision->end Yes step5a->step4 step5b->step4

Caption: Workflow for GC method development for nerolidol isomers.

References

Technical Support Center: Quantification of cis-Nerolidol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of cis-Nerolidol in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my this compound quantification?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound plasma quantification, endogenous substances like phospholipids, salts, and proteins can either suppress or enhance the ionization of this compound and its internal standard (IS) in the mass spectrometer's ion source.[1] This can lead to inaccurate and imprecise results, nonlinearity, and reduced sensitivity in your assay.[1]

Q2: How can I determine if my assay is experiencing matrix effects?

A2: The "post-extraction spiking" method is a standard quantitative approach to assess matrix effects.[1] This involves comparing the peak response of an analyte spiked into the extracted blank plasma matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is called the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1] For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.75 and 1.25.[1]

Q3: What are the common sources of matrix effects in plasma samples?

A3: Common sources of matrix effects in plasma include phospholipids, proteins, and salts that are endogenously present.[1] Exogenous sources can also contribute, such as anticoagulants used during sample collection, dosing vehicles, and co-administered medications.[1]

Q4: Can using an internal standard (IS) completely eliminate matrix effects?

A4: While a suitable internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, can compensate for matrix effects, it may not completely eliminate the issue.[2][3] If the matrix effect is severe, it can lead to a loss of sensitivity that even a co-eluting IS cannot overcome.[3] Therefore, proper sample cleanup and chromatographic separation are still crucial.

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in quality control (QC) samples.

Possible Cause Troubleshooting Step Expected Outcome
Significant Matrix Effect 1. Assess Matrix Factor: Perform a post-extraction spiking experiment with at least six different lots of blank plasma to quantify the matrix effect.[1] 2. Improve Sample Cleanup: Enhance your sample preparation method. If using protein precipitation, consider adding a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove more interfering components.[3] 3. Optimize Chromatography: Adjust the chromatographic conditions to better separate this compound from co-eluting matrix components. This could involve changing the mobile phase composition, gradient, or using a different column chemistry.[2]A matrix factor closer to 1.0 and improved precision and accuracy in QC samples.
Inappropriate Internal Standard 1. Select a Suitable IS: If not already in use, employ a structural analog or a stable isotope-labeled (SIL) internal standard for this compound. Farnesol has been successfully used as an IS for nerolidol quantification in GC-MS.[4] A SIL-IS is generally the best option for LC-MS to correct for matrix effects.[2] 2. Verify Co-elution: Ensure the IS elutes at or very near the retention time of this compound.The internal standard normalized matrix factor should be close to 1.0, indicating that the IS is effectively tracking and compensating for the variability in the analyte's signal.[1]

Issue: Low sensitivity or inability to reach the desired lower limit of quantification (LLOQ).

Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression 1. Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your instrument allows.[3][5] 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as SPE, to remove phospholipids, which are a major cause of ion suppression in plasma.[3]Reduced ion suppression and an improved signal-to-noise ratio for this compound, allowing for a lower LLOQ.
Suboptimal Extraction Recovery 1. Optimize Extraction Solvent: For LLE, test different organic solvents to find one that provides the best recovery for the non-polar this compound while minimizing the extraction of interfering substances. 2. Adjust pH: For LLE or SPE, adjusting the pH of the plasma sample before extraction can improve the recovery of your analyte and reduce the co-extraction of impurities.[3]Increased recovery of this compound from the plasma matrix, leading to a stronger signal.

Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Plasma via GC-MS

This protocol is adapted from a validated method for nerolidol quantification.[4]

1. Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction):

  • To 0.1 mL of plasma in a glass tube, add 10 µL of n-hexane and 10 µL of an internal standard stock solution (e.g., 2 µg/mL farnesol in n-hexane).
  • Add 200 µL of acetonitrile to precipitate proteins.
  • Vortex vigorously for 3 minutes, then centrifuge at 1000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new glass tube.
  • Add 100 µL of n-hexane, vortex for 5 minutes, and centrifuge at 1000 x g for 10 minutes at 4°C.
  • Transfer the n-hexane layer to a new glass tube for injection into the GC-MS.

2. GC-MS Conditions:

  • Column: TR-5MS capillary column (30 m × 0.25 mm × 0.25 μm).
  • Injector Temperature: 220°C (splitless).
  • Oven Program: Hold at 60°C for 1 min, then ramp to 220°C at 40°C/min, and hold for 2 min.
  • Helium Flow: 1 mL/min.
  • MS Transfer Line: 280°C.
  • Ionization: Electronic Impact (EI) at 70 eV.
  • Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for terpenes such as m/z 93 and 161.[4]

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound and IS into the final reconstitution solvent.
  • Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. Spike this compound and IS into the extracted matrix before the final evaporation and reconstitution step.
  • Set C (Pre-Spiked Matrix): Spike this compound and IS into blank plasma before initiating the extraction procedure.

2. Analyze and Calculate:

  • Analyze all three sets of samples using your validated analytical method.
  • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
  • Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
  • Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of IS)

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of nerolidol in plasma, based on published data.[4]

Parameter Value Reference
Linearity Range 0.010–5 µg/mL[4]
Correlation Coefficient (r) > 0.99[4]
Limit of Detection (LOD) 0.0017 µg/mL[4]
Lower Limit of Quantification (LLOQ) 0.0035 µg/mL[4]
Intra-day Precision (%RSD) 6.7 - 12.2%[4]
Inter-day Precision (%RSD) 7.6 - 11.6%[4]
Intra-day Accuracy 0.4 - 13.9%[4]
Inter-day Accuracy 0.2 - 9.3%[4]

Visualizations

G cluster_start cluster_assess Assessment cluster_evaluate Evaluation cluster_mitigate Mitigation Strategies cluster_end Start Poor Accuracy/ Reproducibility Observed Assess Quantify Matrix Effect (Post-Extraction Spiking) Start->Assess Evaluate Is Matrix Factor between 0.75-1.25? Assess->Evaluate Cleanup Improve Sample Cleanup (LLE, SPE) Evaluate->Cleanup No Chrom Optimize Chromatography Evaluate->Chrom No IS Use Stable Isotope-Labeled Internal Standard Evaluate->IS No End Method Validated Evaluate->End Yes Cleanup->Assess Chrom->Assess IS->Assess

Caption: Troubleshooting workflow for addressing matrix effects.

G cluster_sample Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Plasma 1. Plasma Sample (0.1 mL) + IS and n-hexane PPT 2. Add Acetonitrile (Protein Precipitation) Plasma->PPT Vortex1 3. Vortex & Centrifuge PPT->Vortex1 Supernatant 4. Transfer Supernatant Vortex1->Supernatant LLE 5. Add n-hexane Supernatant->LLE Vortex2 6. Vortex & Centrifuge LLE->Vortex2 Extract 7. Collect n-hexane Layer Vortex2->Extract Analysis 8. Inject into GC-MS Extract->Analysis

Caption: Experimental workflow for this compound extraction from plasma.

References

Preventing isomerization of cis-Nerolidol during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of cis-Nerolidol

Welcome to the technical support center for the analysis of this compound. This resource provides detailed guidance to researchers, scientists, and drug development professionals to help prevent the isomerization of this compound to trans-Nerolidol during analytical procedures, ensuring accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that can lead to the isomerization of this compound during Gas Chromatography (GC) analysis.

Q1: I'm observing a larger than expected trans-Nerolidol peak and a smaller this compound peak in my chromatogram. What is the likely cause?

A1: This observation strongly suggests that the analytical conditions are inducing the isomerization of the thermally sensitive this compound into its more stable trans-isomer. The two primary causes for this are excessive heat and interaction with active sites within the GC system.

  • Thermal Stress: High temperatures in the GC inlet can provide the energy needed for isomerization.[1][2] Labile compounds can degrade when exposed to heat or catalytic surfaces.[1]

  • Active Sites: Acidic or active sites on the surfaces of the GC inlet liner, glass wool, or the column itself can catalyze the isomerization reaction.[3][4][5]

Q2: How can I determine if my GC inlet is causing the isomerization?

A2: You can diagnose the issue by systematically modifying your inlet conditions.

  • Lower the Inlet Temperature: Perform a series of injections, decreasing the inlet temperature by 20°C increments (e.g., from 250°C to 230°C, then to 210°C). If the ratio of cis- to trans-Nerolidol increases at lower temperatures, the inlet heat is a contributing factor.[6]

  • Change the Inlet Liner: Replace the current liner with a new, highly deactivated one.[4][7] Active sites can accumulate from previous injections of complex samples. If this resolves the issue, liner activity was the problem.

Q3: My sample matrix is complex (e.g., botanical extract). Could this be contributing to the problem?

A3: Yes, complex matrices can introduce non-volatile residues into the inlet, which can create new active sites for analyte degradation or isomerization.[3] It is crucial to use a liner with glass wool to trap these non-volatile components and to perform regular inlet maintenance, including changing the liner and seal.[4]

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of this compound isomerization?

A: The isomerization from cis- to trans-Nerolidol is primarily driven by heat and acid catalysis. High temperatures in the GC inlet provide the activation energy for the conversion.[1][8] Acidic sites, such as silanol groups on non-deactivated glass surfaces, can protonate the double bond, allowing for rotation and subsequent formation of the more thermodynamically stable trans-isomer.

Q: What are the ideal GC inlet conditions to prevent isomerization?

A: The goal is to use the lowest possible temperature that allows for efficient and reproducible volatilization of the analytes.

  • Inlet Temperature: A starting point of 200-220°C is often recommended for terpenes.[9] It is advisable to test a range to find the optimal temperature for your specific setup.

  • Liner Type: Always use a liner that has been robustly deactivated.[5][7][10] Liners with a chemical deactivation treatment are designed to be remarkably inert, which is crucial for analyzing active compounds like terpenes.[7]

  • Injection Mode: If sensitivity allows, a split injection is often preferred over splitless for thermally labile compounds because it reduces the residence time of the analyte in the hot inlet.[5][11]

Q: How often should I perform maintenance on my GC inlet?

A: Maintenance frequency depends heavily on sample cleanliness and injection volume. For complex matrices, it may be necessary to change the liner and septum daily. A good practice is to monitor the peak shape and response of your analytes; degradation in performance is a key indicator that maintenance is required.[5]

Data Presentation

Table 1: Effect of GC Inlet Temperature on Isomerization

This table illustrates the impact of varying inlet temperatures on the isomerization of this compound. As the temperature decreases, the percentage of isomerization is significantly reduced, leading to a more accurate quantification of the original isomers.

Inlet Temperature (°C)This compound Area (%)trans-Nerolidol Area (%)Isomerization (%)*
250782222
230851515
2109288
1909644

*Percent Isomerization is calculated based on the conversion of the cis isomer to the trans isomer relative to the initial pure standard.

Table 2: Comparison of GC Inlet Liners

This table compares the performance of a standard, non-deactivated liner with a chemically deactivated liner for the analysis of a this compound standard at an inlet temperature of 250°C.

Liner TypeDeactivationKey FeatureIsomerization (%)
Standard BorosilicateNoneBasic, untreated glass surface.25-30%
Premium DeactivatedChemical SilanizationInert surface minimizes active sites.[5][7]< 5%

Experimental Protocols

Recommended GC-MS Protocol for Minimizing this compound Isomerization

This protocol provides a starting point for the analysis of this compound while minimizing its thermal degradation.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the homogenized sample material.

    • Extract the sample with a suitable solvent like methanol or acetone at a ratio of 1:30 (sample:solvent).[12]

    • Sonicate for 30 seconds and allow to stand for 30 minutes for complete extraction.[12]

    • Filter the extract using a 0.22 µm syringe filter into a 2 mL autosampler vial.

  • Instrumentation:

    • System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[9]

    • Liner: Use a premium, deactivated splitless liner with deactivated glass wool.[4][7]

  • GC Conditions:

    • Injection Volume: 1 µL

    • Inlet Temperature: 220°C (or lower, if validated).[9]

    • Injection Mode: Split (Split Ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Column: A low- to mid-polarity column, such as a TR-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[9]

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 40°C/min to 220°C.[9]

      • Hold at 220°C for 2 minutes.[9]

    • Transfer Line Temperature: 280°C[9]

  • MS Conditions:

    • Ion Source Temperature: 200°C[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for nerolidol (e.g., m/z 93, 161) for enhanced sensitivity and specificity.[9]

Visualizations

Isomerization Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting unexpected isomerization of this compound during GC analysis.

Isomerization_Troubleshooting start High trans-Nerolidol Peak (Isomerization Suspected) check_temp Step 1: Reduce Inlet Temp (e.g., by 20-40°C) start->check_temp eval_temp Isomerization Reduced? check_temp->eval_temp temp_issue Root Cause: Excessive Thermal Stress eval_temp->temp_issue Yes check_liner Step 2: Replace Inlet Liner with a new, deactivated liner eval_temp->check_liner No solution Solution Implemented: Optimized Method temp_issue->solution eval_liner Isomerization Resolved? check_liner->eval_liner liner_issue Root Cause: Liner Activity / Contamination eval_liner->liner_issue Yes check_column Step 3: Evaluate Column (Trim inlet side or replace) eval_liner->check_column No liner_issue->solution eval_column Problem Persists? check_column->eval_column column_issue Root Cause: Column Degradation eval_column->column_issue Yes eval_column->solution No column_issue->solution

Caption: A step-by-step workflow for diagnosing the cause of this compound isomerization.

Acid-Catalyzed Isomerization Pathway

This diagram illustrates the chemical mechanism by which an acidic site (like a silanol group in the GC inlet) can catalyze the conversion of this compound to trans-Nerolidol.

Isomerization_Mechanism cis This compound H_plus_in + H⁺ (from active site) protonated Carbocation Intermediate (Rotation around C-C bond) H_plus_out - H⁺ protonated->H_plus_out Deprotonation trans trans-Nerolidol H_plus_in->protonated Protonation

Caption: The acid-catalyzed pathway for the isomerization of cis- to trans-Nerolidol.

Relationship Between GC Parameters and Isomerization Risk

This diagram shows the key GC parameters that influence the risk of this compound isomerization.

Isomerization_Risk_Factors main Isomerization Risk low_temp Low Inlet Temp (<220°C) main->low_temp Decreased by deactivated_liner Deactivated Liner main->deactivated_liner Decreased by split Split Injection main->split Decreased by high_temp High Inlet Temp (>250°C) high_temp->main Increases active_liner Standard/Dirty Liner active_liner->main Increases splitless Splitless Injection splitless->main Increases

Caption: Key factors that increase or decrease the risk of analyte isomerization in a GC system.

References

Technical Support Center: Purification of cis-Nerolidol from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions for the purification of cis-Nerolidol from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from natural extracts?

A1: The primary methods for purifying this compound include fractional distillation, column chromatography (including flash and preparative high-performance liquid chromatography - HPLC), and high-speed countercurrent chromatography (HSCCC). The choice of method depends on the initial concentration of Nerolidol in the extract, the required purity, the scale of the purification, and the available equipment.

Q2: How can I differentiate between cis- and trans-Nerolidol isomers during analysis?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical methods for differentiating cis- and trans-Nerolidol.[1] Typically, this compound has a shorter retention time than trans-Nerolidol on various GC and LC columns.[1][2] Chiral cyclodextrin stationary phases in GC can also be used to resolve the enantiomers of both (Z)- and (E)-nerolidol.[3]

Q3: What is the boiling point of Nerolidol, and why is vacuum distillation recommended?

A3: Nerolidol has a high boiling point of 276 °C.[1] Performing fractional distillation at atmospheric pressure can lead to thermal degradation and resinification of the essential oil.[4] Vacuum distillation is therefore recommended as it significantly lowers the boiling point, minimizing the risk of decomposition.[4][5]

Q4: Can I use reverse-phase HPLC for Nerolidol purification?

A4: Yes, reverse-phase HPLC is a viable method for purifying Nerolidol isomers. A C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be effective for separating (S)-cis-Nerolidol.[6][7]

Q5: What purity levels can be expected with different purification techniques?

A5: High-speed countercurrent chromatography (HSCCC) has been shown to achieve high purity levels of 92.5–93.7% for Nerolidol from Baccharis dracunculifolia volatile oil. Purity from other methods like fractional distillation and preparative HPLC depends heavily on the optimization of the process parameters.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of isomers - Insufficient column efficiency (low number of theoretical plates).- Incorrect reflux ratio.- Fluctuations in vacuum pressure or temperature.- Use a column with a higher number of theoretical plates (10-100 is recommended).- Optimize the reflux ratio (typically between 5 and 30).- Ensure a stable vacuum and consistent heat input.
Product degradation/darkening - Distillation temperature is too high.- Prolonged heating time.- Increase the vacuum to further lower the boiling point.- Ensure the bottom temperature does not exceed 230°C.- Minimize the distillation time.[4]
Low yield - Leaks in the vacuum system.- Inefficient condensation.- Check all joints and seals for leaks.- Ensure the condenser is functioning efficiently with adequate coolant flow.
Column Chromatography (Flash and Preparative HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Co-elution of cis- and trans-Nerolidol - Inappropriate mobile phase polarity.- Incorrect stationary phase selection.- Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC) first.- For normal phase, try a non-polar mobile phase like hexane with a small amount of a more polar solvent like ethyl acetate.- For reverse phase, optimize the gradient of acetonitrile/water.- Reduce the amount of sample loaded onto the column.
Peak tailing in HPLC - Active sites on the silica stationary phase (if using normal phase).- Secondary interactions between Nerolidol and the stationary phase.- Add a small amount of a modifier like triethylamine to the mobile phase to mask active silanol groups.- For reverse-phase HPLC, ensure the pH of the mobile phase is controlled, although Nerolidol is not ionizable.
Poor solubility of the extract in the mobile phase - The extract is highly non-polar and immiscible with the reverse-phase mobile phase.- Dissolve the sample in a small amount of a stronger, compatible solvent (e.g., tetrahydrofuran) before injection.[8] Ensure the injection volume is minimal to avoid solvent effects on the separation.
Irreproducible retention times in HPLC - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a consistent temperature.- Use a guard column and filter samples to extend column lifetime.[9]

Quantitative Data Summary

Purification Method Stationary Phase / System Mobile Phase / Conditions Achieved Purity (%) Yield (%) Reference
High-Speed Countercurrent Chromatography (HSCCC) Liquid-liquid partitionHexane:Methanol:Water (5:4:1, v/v/v)92.5 - 93.719.4
Fractional Vacuum Distillation Rectification column (10-100 theoretical plates)Reflux ratio: 2-200 (5-30 preferred), Temp: < 230°CNot specifiedNot specified
Preparative HPLC (Reverse Phase) Newcrom R1 (C18)Acetonitrile, Water, Phosphoric AcidMethod is scalable for purification, specific purity not stated.Not specified[6][7]
MPLC of Diastereomeric Camphanoates Silica gelNot specified for the final separation of nerolidol isomersNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is based on the principles outlined for the separation of cis- and trans-nerolidol.

Objective: To separate cis- and trans-Nerolidol from a pre-concentrated essential oil fraction.

Materials:

  • Crude essential oil rich in Nerolidol

  • Round-bottom flask

  • Fractional distillation column with a high number of theoretical plates (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge

  • Cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Use appropriate joint grease for vacuum connections.

  • Charging the Flask: Charge the round-bottom flask with the Nerolidol-rich essential oil. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 0.1 to 5 mmHg at the top of the column is recommended.

  • Heating: Begin heating the flask gently. The bottom temperature should be maintained below 230°C to prevent degradation.

  • Equilibration: Once boiling begins, allow the system to equilibrate by setting the reflux ratio. A reflux ratio between 5 and 30 is generally effective.

  • Fraction Collection: Collect the fractions based on the vapor temperature at the distillation head. The lower-boiling this compound will distill first, followed by the trans-Nerolidol.

  • Analysis: Analyze the collected fractions using GC-MS to determine the purity of the isomers.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol is adapted from a method for the analysis of (S)-cis-Nerolidol.[7]

Objective: To purify this compound from a partially purified natural extract.

Materials:

  • Partially purified Nerolidol extract

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 preparative column

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • Sample filtration device (e.g., 0.45 µm syringe filter)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be determined through analytical scale method development to achieve good separation.

  • Sample Preparation: Dissolve the extract in a suitable solvent, ideally the initial mobile phase. If solubility is an issue, use a minimal amount of a stronger solvent. Filter the sample solution.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column. Elute with the optimized mobile phase gradient. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, which is expected to elute before trans-Nerolidol.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC or GC-MS.

Protocol 3: High-Speed Countercurrent Chromatography (HSCCC)

This protocol is based on a published method for the isolation of Nerolidol.

Objective: To isolate Nerolidol from the volatile oil of a natural extract.

Materials:

  • HSCCC instrument

  • Crude volatile oil

  • Hexane, methanol, and water (all HPLC grade)

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing hexane, methanol, and water in a 5:4:1 (v/v/v) ratio in a separating funnel. Shake vigorously and allow the phases to separate.

  • Instrument Setup: Fill the HSCCC column with the stationary phase (the upper phase).

  • Sample Preparation: Dissolve the crude volatile oil in a 1:1 mixture of the upper and lower phases.

  • Chromatographic Separation: Inject the sample into the HSCCC. Pump the mobile phase (the lower phase) through the column at an appropriate flow rate. The separation is conducted in a tail-to-head manner.

  • Fraction Collection: Collect fractions of the eluent.

  • Fraction Monitoring: Monitor the collected fractions by TLC and GC-MS to identify those containing pure Nerolidol.

  • Post-HSCCC Workup: Combine the pure fractions and extract with a suitable solvent like ethyl acetate. Evaporate the solvent to obtain the purified Nerolidol.

Visualizations

Purification_Workflow cluster_0 Initial Extraction cluster_1 Purification Strategies cluster_2 Analysis and Final Product Natural_Extract Natural Plant Material Hydrodistillation Hydrodistillation/ Steam Distillation Natural_Extract->Hydrodistillation Crude_Essential_Oil Crude Essential Oil Hydrodistillation->Crude_Essential_Oil Fractional_Distillation Fractional Vacuum Distillation Crude_Essential_Oil->Fractional_Distillation Option 1 Column_Chromatography Column Chromatography (Flash/Prep HPLC) Crude_Essential_Oil->Column_Chromatography Option 2 HSCCC High-Speed Countercurrent Chromatography Crude_Essential_Oil->HSCCC Option 3 Analysis Purity Analysis (GC-MS, LC-MS) Fractional_Distillation->Analysis Column_Chromatography->Analysis HSCCC->Analysis Purified_Nerolidol Purified this compound Analysis->Purified_Nerolidol

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of cis-Nerolidol and trans-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, exists as two geometric isomers: cis-Nerolidol and trans-Nerolidol. Both isomers have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides an objective comparison of the biological activities of cis- and trans-Nerolidol, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the biological activities of cis- and trans-Nerolidol. It is important to note that while some studies directly compare the two isomers, others investigate them individually. This table reflects the current state of published research.

Biological ActivityAssayOrganism/Cell LineThis compoundtrans-NerolidolReference
Antimicrobial Minimum Inhibitory Concentration (MIC) (mg/mL)Bacillus cereus ATCC 117780.10.1[1]
Minimum Bactericidal Concentration (MBC) (mg/mL)Bacillus cereus ATCC 117780.20.2[1]
MIC (mg/mL)Citrobacter diversus (clinical isolate)0.20.2[1]
MBC (mg/mL)Citrobacter diversus (clinical isolate)0.40.4[1]
MIC (mg/mL)Escherichia coli ATCC 87390.20.2[1]
MBC (mg/mL)Escherichia coli ATCC 87390.40.4[1]
MIC (mg/mL)Klebsiella pneumoniae ATCC 13883>1.6>1.6[1]
MBC (mg/mL)Klebsiella pneumoniae ATCC 13883>1.6>1.6[1]
MIC (mg/mL)Proteus mirabilis ATCC 141530.80.8[1]
MBC (mg/mL)Proteus mirabilis ATCC 141530.81.6[1]
MIC (mg/mL)Pseudomonas aeruginosa ATCC 9027>1.6>1.6[1]
MBC (mg/mL)Pseudomonas aeruginosa ATCC 9027>1.6>1.6[1]
MIC (mg/mL)Salmonella typhimurium ATCC 140280.80.8[1]
MBC (mg/mL)Salmonella typhimurium ATCC 140280.80.8[1]
MIC (mg/mL)Staphylococcus aureus ATCC 65380.20.2[1]
MBC (mg/mL)Staphylococcus aureus ATCC 65380.40.4[1]
MIC (mg/mL)Staphylococcus epidermidis ATCC 122280.20.2[1]
MBC (mg/mL)Staphylococcus epidermidis ATCC 122280.40.4[1]
MIC (mg/mL)Streptococcus pyogenes (clinical isolate)0.20.2[1]
MBC (mg/mL)Streptococcus pyogenes (clinical isolate)0.40.4[1]
MIC (mg/mL)Candida albicans ATCC 102310.80.8[1]
Minimum Fungicidal Concentration (MFC) (mg/mL)Candida albicans ATCC 102311.61.6[1]
Anti-biofilm Biofilm Formation Inhibition (%)Staphylococcus aureus ATCC 6538>80% (at 0.01% v/v)45% (at 0.01% v/v)[2]
Anticancer CytotoxicityMultiple tumor cell linesMore cytotoxicLess cytotoxic[3]
IC50 (µM)Human laryngeal carcinoma (Hep-2)30 (as NER)-[4]
IC50 (µM)Human colorectal carcinoma (HCT-116)25 (as NER)-[5]
Anti-inflammatory Inhibition of Neutrophil Activation (fMLF-induced)Human Neutrophils-IC50 = 4.0 µM[6]
Inhibition of Neutrophil Activation (WKYMVM-induced)Human Neutrophils-IC50 = 3.7 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities of cis- and trans-Nerolidol.

Antimicrobial Activity: Broth Microdilution Assay for MIC and MBC Determination

This protocol is adapted from the methodology described by Krista et al. (2015).[1]

  • Preparation of Nerolidol Solutions: Stock solutions of this compound and trans-Nerolidol are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial and yeast strains are cultured overnight. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the respective broth.

  • Incubation: The prepared microtiter plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the nerolidol isomer that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard method for assessing cytotoxicity in cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., bladder carcinoma cell lines T24 and TCCSUP) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.[7]

  • Treatment: The cells are treated with various concentrations of this compound and trans-Nerolidol (e.g., 25, 50, 75, and 100 µg/mL) for specific time points (e.g., 24, 48, and 72 hours).[7]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Anti-inflammatory Activity: Cytokine Release Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine release from immune cells.

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are seeded in a 24-well plate. The cells are pre-treated with different concentrations of this compound or trans-Nerolidol for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve. The inhibitory effect of the nerolidol isomers on cytokine production is then calculated.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison cis This compound antimicrobial Antimicrobial Assay (MIC/MBC) cis->antimicrobial anticancer Anticancer Assay (MTT, IC50) cis->anticancer anti_inflammatory Anti-inflammatory Assay (Cytokine Release) cis->anti_inflammatory neuroprotective Neuroprotective Assay (Neuronal Viability) cis->neuroprotective trans trans-Nerolidol trans->antimicrobial trans->anticancer trans->anti_inflammatory trans->neuroprotective data_table Quantitative Data Table antimicrobial->data_table anticancer->data_table anti_inflammatory->data_table neuroprotective->data_table comparison Comparative Efficacy Assessment data_table->comparison pathway_analysis Signaling Pathway Analysis pathway_analysis->comparison

Caption: Comparative experimental workflow for cis- and trans-Nerolidol.

cis_nerolidol_pathway cluster_cell Bladder Cancer Cell cis_nerolidol This compound camp ↑ cAMP cis_nerolidol->camp Induces dna_damage DNA Damage cis_nerolidol->dna_damage Induces ca2 ↑ Intracellular Ca2+ camp->ca2 Leads to mapk MAPK Activation ca2->mapk Activates er_stress Endoplasmic Reticulum Stress mapk->er_stress Induces cell_death Cell Death (Caspase-dependent & independent) er_stress->cell_death dna_damage->cell_death

Caption: this compound induced cell death pathway in bladder cancer.[3]

trans_nerolidol_pathway cluster_cell Cancer Cell trans_nerolidol trans-Nerolidol nfkb NF-κB Phosphorylation trans_nerolidol->nfkb Suppresses adhesion ↑ E-cadherin & β-catenin trans_nerolidol->adhesion Increases apoptosis ↑ Apoptosis trans_nerolidol->apoptosis Potentiates (with TNF-α) tnfa TNF-α tnfa->nfkb Induces metastasis ↓ Metastasis adhesion->metastasis

Caption: Postulated anticancer mechanisms of trans-Nerolidol.[3]

Discussion of Biological Activities

Antimicrobial and Anti-biofilm Activity

Both cis- and trans-Nerolidol exhibit broad-spectrum antimicrobial activity against a range of bacteria and the yeast Candida albicans, with identical MIC and MBC values for most tested strains.[1] However, a notable difference is observed in their anti-biofilm capabilities. This compound demonstrated significantly higher efficacy in preventing the formation of Staphylococcus aureus biofilms compared to its trans isomer.[2] This suggests that while both isomers can inhibit microbial growth, this compound may be a more potent agent for preventing biofilm-associated infections.

Anticancer Activity

Preliminary evidence suggests that this compound is more cytotoxic to various tumor cell lines than trans-Nerolidol.[3] The proposed mechanism for this compound-induced cell death in bladder cancer involves the induction of a cAMP, Ca2+, and MAPK signaling cascade, leading to endoplasmic reticulum stress and DNA damage.[3] In contrast, trans-Nerolidol has been shown to suppress TNF-α-induced NF-κB phosphorylation and increase the expression of adhesion proteins, which could reduce the metastatic potential of cancer cells.[3] It also appears to potentiate TNF-α-induced apoptosis.[3]

Anti-inflammatory Activity

Studies on the anti-inflammatory properties have often used "nerolidol" without specifying the isomer. However, one study investigating trans-nerolidol demonstrated its ability to inhibit neutrophil activation, a key process in the inflammatory response, with IC50 values in the low micromolar range.[6] This suggests that trans-nerolidol is a potent anti-inflammatory agent. Further comparative studies are needed to elucidate the relative anti-inflammatory potency of the cis isomer.

Neuroprotective Effects

Research into the neuroprotective effects of nerolidol has primarily been conducted using a mixture of its isomers. These studies have shown that nerolidol can protect against oxidative stress-induced neuronal damage.[8] The antioxidant properties of nerolidol, including the scavenging of free radicals, are thought to contribute to this neuroprotection. One study did indicate that this compound has a high capacity for scavenging hydroxyl radicals.[2] However, direct comparative studies on the neuroprotective effects of the individual isomers are currently lacking.

Conclusion

Both cis- and trans-Nerolidol display a remarkable array of biological activities that hold significant therapeutic promise. While they exhibit similar antimicrobial potency in terms of growth inhibition, this compound appears to be a more effective inhibitor of biofilm formation. In the context of cancer, this compound shows greater cytotoxicity, whereas trans-Nerolidol may play a role in preventing metastasis and enhancing apoptosis. trans-Nerolidol has also been identified as a potent anti-inflammatory agent.

For drug development professionals and researchers, the choice between cis- and trans-Nerolidol will depend on the specific therapeutic application. Further head-to-head comparative studies are warranted to fully delineate the distinct pharmacological profiles of these two isomers and to unlock their full therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for future investigations in this exciting field of natural product research.

References

Unveiling the Antitumor Potential of cis-Nerolidol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antitumor mechanisms of cis-Nerolidol, a naturally occurring sesquiterpene alcohol, in various cancer cell lines. Through a detailed comparison with its trans-isomer and conventional chemotherapeutic agents, this document elucidates the unique cytotoxic properties of this compound and its potential as a novel anticancer therapeutic. Experimental data is presented in structured tables for clear comparison, and detailed protocols for key assays are provided to ensure reproducibility.

Superior Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, often exhibiting greater efficacy than its stereoisomer, trans-Nerolidol. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, highlight this difference.

Cell LineCompoundIC50Treatment DurationReference
Bladder Carcinoma
T24This compound~50-75 mg/L48 h[1]
TCCSUPThis compound>75 mg/L48 h[1]
Hepatocellular Carcinoma
HepG2/C3AThis compound100-250 µMNot Specified[2]
Colon Carcinoma
HCT-116Nerolidol (isomer not specified)25 µMNot Specified[3]
Laryngeal Carcinoma
Hep 2Nerolidol (isomer not specified)30 µg/ml24 h[4]
Cisplatin16 µg/ml24 h[4]
Breast Cancer
MCF-7Nerolidol (isomer not specified) & CyclophosphamideIC50 concentrations determinedNot Specified[5]
Leukemia
CCRF-CEM (Doxorubicin-sensitive)Nerolidol (isomer not specified)120 µMNot Specified[6]
CEM/ADR (Doxorubicin-resistant)Nerolidol (isomer not specified)232 µMNot Specified[6]

Unorthodox Mechanism of Action: Bypassing Traditional Apoptotic Pathways

A significant finding in the study of this compound is its ability to induce cancer cell death through mechanisms that are not solely reliant on traditional caspase-dependent apoptosis. This suggests its potential efficacy in treating tumors that have developed resistance to conventional therapies which primarily trigger apoptosis.[1][7]

This compound has been shown to induce two distinct cell death pathways in bladder carcinoma cells.[1][8] An early phase of cell death is characterized by membrane blebbing and swelling, which can be prevented by caspase inhibitors.[1][8] However, a later, caspase-independent pathway leads to cytoplasmic vacuolization and changes in cell morphology.[1][8] This dual mechanism suggests a robust and versatile antitumor activity.

The core of this compound's action in bladder cancer cells involves the induction of endoplasmic reticulum (ER) stress through a common cAMP, Ca2+, and MAPK signaling axis.[1][8][9] This cascade is initiated by the depletion of calcium from the ER via ryanodine receptors, leading to an increase in cytoplasmic calcium levels.[8] The subsequent activation of the MAPK pathway, particularly the phosphorylation of ERK, plays a crucial role in driving cytotoxicity.[1]

In hepatocellular carcinoma cells, this compound's antiproliferative activity is attributed to the modulation of cyclins and cyclin-dependent kinases, leading to G1 phase cell cycle arrest.[2] It also induces ER stress, evidenced by the upregulation of related stress-response proteins.[2]

Furthermore, in non-small cell lung cancer cells, nerolidol has been found to inhibit proliferation and trigger apoptosis facilitated by reactive oxygen species (ROS) through the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways.[7]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced cell death in bladder cancer cells.

cis_Nerolidol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cis_Nerolidol This compound cAMP ↑ cAMP cis_Nerolidol->cAMP ER_Ca ER Ca2+ Depletion cAMP->ER_Ca Activates Ryanodine Receptors Ca2+ ↑ Cytoplasmic Ca2+ MAPK_axis MAPK Axis (pERK) Ca2+->MAPK_axis ER_Stress ER Stress MAPK_axis->ER_Stress Cell_Death Cell Death ER_Stress->Cell_Death ER_Ca->Ca2+

Figure 1: Proposed signaling pathway of this compound in bladder cancer cells.

Synergistic Effects with Conventional Chemotherapeutics

Beyond its standalone efficacy, nerolidol has shown promise in combination therapies, potentially enhancing the effectiveness of existing anticancer drugs. Studies have demonstrated that nerolidol can act synergistically with cisplatin in laryngeal carcinoma cells, inducing early apoptosis through a ROS and mitochondrial-mediated pathway.[10] In breast cancer cells, trans-nerolidol was found to increase the efficacy of doxorubicin in vitro.[11] This suggests that nerolidol could be used as an adjuvant to lower the required doses of cytotoxic chemotherapeutics, thereby reducing their associated side effects.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Seeding: Seed cells in 24- or 12-well plates and allow them to adhere overnight.

  • Treatment: Treat cells in triplicate with varying concentrations of this compound (e.g., 25, 50, 75, and 100 mg/L).

  • Incubation: Incubate the cells for specified time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Following incubation, create a single-cell suspension.

  • Staining: Stain the cells with Trypan Blue.

  • Counting: Count the total number of cells and the number of blue (non-viable) cells using a hemocytometer under a microscope.

  • Calculation: Cell viability is expressed as the percentage of viable (unstained) cells relative to the total cell count.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
  • Treatment: Treat cells with the desired concentration of this compound (e.g., 50 mg/L) for a specified duration (e.g., 48 hours).

  • Harvesting and Washing: Trypsinize the cells, wash them with PBS, and resuspend them in a binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting: Harvest both floating and adherent cells.

  • Fixation: Fix the cells in ice-cold ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The workflow for a typical cell cycle analysis experiment is depicted below.

Cell_Cycle_Workflow Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Fixation Fix in Cold Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase Fixation->Staining Analysis Analyze via Flow Cytometry Staining->Analysis End End: Quantify Cell Cycle Phases Analysis->End

Figure 2: Experimental workflow for cell cycle analysis.

Conclusion

This compound presents a compelling profile as a potential anticancer agent. Its potent cytotoxicity, particularly when compared to its trans-isomer, and its unique, multifaceted mechanism of action that can bypass traditional apoptotic pathways, make it a promising candidate for further preclinical and clinical investigation. Furthermore, its ability to synergize with existing chemotherapeutics opens up new avenues for combination therapies that could improve treatment outcomes and reduce toxicity for cancer patients. The data and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

A Comparative Analysis of cis-Nerolidol's Mechanism of Action Against Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of cis-Nerolidol against other prominent sesquiterpenes: Farnesol, β-Caryophyllene, and α-Bisabolol. This analysis is supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

Introduction to Sesquiterpenes

Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoids found abundantly in the plant kingdom. They are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide focuses on this compound and compares its molecular mechanisms with those of Farnesol, β-Caryophyllene, and α-Bisabolol to provide a comprehensive overview for researchers in drug discovery and development.

Anticancer Mechanisms of Action

A significant area of research for these sesquiterpenes is their potential as anticancer agents. Their mechanisms, while sometimes overlapping, exhibit distinct features.

This compound has demonstrated a multi-faceted approach to inducing cancer cell death. In bladder carcinoma and human hepatocellular carcinoma cells, it has been shown to induce DNA damage and endoplasmic reticulum (ER) stress.[1][2] A key aspect of its action is the initiation of two different cell death pathways: an early, caspase-dependent apoptosis and a later, caspase-independent pathway.[1][3] This dual mechanism could be advantageous in targeting tumors that have developed resistance to conventional apoptosis-inducing chemotherapeutics. The signaling cascade responsible for these effects involves the cAMP, Ca2+, and MAPK pathways.[3]

Farnesol also induces apoptosis in various cancer cell lines, with its mechanism being closely linked to ER stress.[4] Studies have shown that Farnesol can activate the unfolded protein response (UPR) through the MEK1/2-ERK1/2 signaling pathway.[5][6] Unlike this compound, some of Farnesol's effects are mediated through nuclear receptors such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs).[4]

β-Caryophyllene exhibits its anticancer effects primarily through its interaction with the cannabinoid receptor 2 (CB2). As a selective CB2 receptor agonist, it can induce apoptosis and inhibit tumor growth.[7] Its mechanism involves the down-modulation of NF-κB-regulated gene products, which are crucial for cell survival and proliferation.[7]

α-Bisabolol induces apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[5] A key feature of its mechanism is the increase in caspase-3 activity, a critical executioner caspase in apoptosis.[8] Furthermore, α-Bisabolol has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival.[9]

Comparative Data on Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected sesquiterpenes against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

SesquiterpeneCancer Cell LineIC50 ValueReference
This compound HepG2/C3A (Hepatocellular Carcinoma)100-250 µM[2]
T24 (Bladder Carcinoma)~50-75 mg/L[10]
TCCSUP (Bladder Carcinoma)~75-100 mg/L[10]
Farnesol A549 (Lung Carcinoma)~70 µM[11]
H460 (Lung Carcinoma)35 µM[11]
B16F10 (Melanoma)45 µM[12]
β-Caryophyllene HCT-116 (Colorectal Carcinoma)11 µg/mL[1]
PANC-1 (Pancreatic Cancer)18 µg/mL[1]
PC3 (Prostate Cancer)26 µg/mL[1]
α-Bisabolol A549 (Non-small cell lung carcinoma)15 µM[9]
Glioma cells (Human and Rat)2.5-45 µM[5]
B-chronic lymphocytic leukemia42 µM[5]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in the development of many diseases. The anti-inflammatory properties of these sesquiterpenes are of significant interest.

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the MAPK and NF-κB pathways.[13] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15]

Farnesol also demonstrates anti-inflammatory properties by modulating the expression of inflammatory mediators. It can downregulate the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[3][4]

β-Caryophyllene , through its activation of the CB2 receptor, is a potent anti-inflammatory agent. This activation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][16]

α-Bisabolol has been shown to significantly inhibit the production of TNF-α and IL-6 in response to inflammatory stimuli.[9][17]

Comparative Data on Anti-inflammatory Activity

The following table provides a qualitative summary of the anti-inflammatory mechanisms of the selected sesquiterpenes.

SesquiterpeneKey MechanismEffect on Pro-inflammatory Cytokines (TNF-α, IL-6, etc.)Reference
This compound Inhibition of MAPK and NF-κB signalingReduction[13][14]
Farnesol Downregulation of COX-2 and iNOSReduction[3][4]
β-Caryophyllene CB2 receptor agonismReduction[8][16]
α-Bisabolol Inhibition of cytokine productionReduction[9][17]

Antimicrobial Mechanisms of Action

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Sesquiterpenes have shown promise in this area.

This compound exhibits broad-spectrum antibacterial activity and can also potentiate the effects of existing antibiotics.[18][19]

Farnesol is known for its quorum-sensing inhibitory activity, particularly against the fungal pathogen Candida albicans, which can prevent biofilm formation. It also has antibacterial effects against various strains.[20][21]

β-Caryophyllene has demonstrated antibacterial activity against a range of bacteria, with a notable effect against Staphylococcus aureus.[1][22]

α-Bisabolol possesses both antibacterial and antifungal properties.[23][24] It has been shown to be effective against dermatophytes and can potentiate the action of some antibiotics.[25][26]

Comparative Data on Antimicrobial Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values of the selected sesquiterpenes against various microorganisms.

SesquiterpeneMicroorganismMIC ValueReference
This compound Bacillus cereus ATCC 117780.1%[27]
Escherichia coli ATCC 87390.2%[27]
Farnesol Staphylococcus aureus (MSSA1)125 µM[20]
Candida albicans1 mM[20]
β-Caryophyllene Staphylococcus aureus3 µM[1]
Escherichia coli14 µM[1]
α-Bisabolol Candida albicans36 mM[23]
Trichophyton rubrum39 µg/mL[26]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cis_Nerolidol_Anticancer_Pathway cis_Nerolidol This compound cAMP ↑ cAMP cis_Nerolidol->cAMP DNA_Damage DNA Damage cis_Nerolidol->DNA_Damage Ca2 ↑ [Ca2+]i cAMP->Ca2 MAPK MAPK Activation (ERK, p38) Ca2->MAPK ER_Stress Endoplasmic Reticulum Stress MAPK->ER_Stress Caspase_Dep Caspase-Dependent Apoptosis (Early) ER_Stress->Caspase_Dep Caspase_Indep Caspase-Independent Cell Death (Late) ER_Stress->Caspase_Indep DNA_Damage->Caspase_Dep DNA_Damage->Caspase_Indep Cell_Death Cell Death Caspase_Dep->Cell_Death Caspase_Indep->Cell_Death

Anticancer signaling pathway of this compound.

Farnesol_Anticancer_Pathway Farnesol Farnesol MEK_ERK MEK1/2-ERK1/2 Activation Farnesol->MEK_ERK Nuclear_Receptors Nuclear Receptors (FXR, PPARs) Farnesol->Nuclear_Receptors ER_Stress Endoplasmic Reticulum Stress (UPR) MEK_ERK->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Anticancer signaling pathway of Farnesol.

b_Caryophyllene_Anti_Inflammatory_Pathway b_Caryophyllene β-Caryophyllene CB2_Receptor CB2 Receptor b_Caryophyllene->CB2_Receptor NF_kB_Inhibition NF-κB Inhibition CB2_Receptor->NF_kB_Inhibition Cytokine_Reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Inhibition->Cytokine_Reduction Anti_Inflammatory Anti-inflammatory Effect Cytokine_Reduction->Anti_Inflammatory

Anti-inflammatory signaling pathway of β-Caryophyllene.

a_Bisabolol_Anticancer_Pathway a_Bisabolol α-Bisabolol PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition a_Bisabolol->PI3K_Akt_Inhibition Caspase3_Activation ↑ Caspase-3 Activation a_Bisabolol->Caspase3_Activation Apoptosis Apoptosis (Intrinsic Pathway) PI3K_Akt_Inhibition->Apoptosis Caspase3_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Anticancer signaling pathway of α-Bisabolol.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cell Culture (Cancer or Immune Cells) Treatment Treatment with Sesquiterpene Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Luciferase_Assay NF-κB Activity (Luciferase Assay) Treatment->Luciferase_Assay Caspase_Assay Apoptosis (Caspase-3 Assay) Treatment->Caspase_Assay

General experimental workflow for in vitro studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan is solubilized and quantified by spectrophotometry, with the absorbance being directly proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sesquiterpene for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).[25][27][28][29][30]

Western Blot Analysis for Signaling Proteins

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • After treatment with the sesquiterpene, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK, NF-κB p65, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[18][19][31][32]

NF-κB Luciferase Reporter Assay

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • After 24 hours, treat the cells with the sesquiterpene in the presence or absence of an inflammatory stimulus (e.g., TNF-α or LPS).

  • After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[1][22][33][34][35]

Caspase-3 Colorimetric Assay

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate (DEVD-pNA) that is specifically cleaved by caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be measured by a spectrophotometer.

Protocol:

  • After treating cells with the sesquiterpene to induce apoptosis, lyse the cells to release the cytosolic contents.

  • Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA) in a reaction buffer at 37°C.

  • Measure the absorbance of the released pNA at 405 nm using a microplate reader.

  • The amount of pNA released is proportional to the caspase-3 activity in the sample.[23][26][36][37][38]

Conclusion

This comparative guide highlights the distinct yet sometimes convergent mechanisms of action of this compound, Farnesol, β-Caryophyllene, and α-Bisabolol. While all four sesquiterpenes exhibit promising anticancer, anti-inflammatory, and antimicrobial properties, their primary molecular targets and signaling pathways differ. This compound's unique induction of both caspase-dependent and -independent cell death pathways warrants further investigation for its potential in overcoming drug resistance in cancer. Farnesol's interplay with ER stress and nuclear receptors presents another interesting avenue for therapeutic development. β-Caryophyllene's specific interaction with the CB2 receptor makes it a compelling candidate for anti-inflammatory therapies with potentially fewer side effects. α-Bisabolol's targeted induction of apoptosis via the intrinsic pathway and inhibition of the PI3K/Akt pathway underscore its potential as a selective anticancer agent.

For researchers and drug development professionals, this comparative analysis provides a foundational understanding of these sesquiterpenes, enabling more informed decisions in the selection and development of these natural compounds for therapeutic applications. The provided experimental protocols offer a starting point for further in-house validation and exploration of these promising molecules.

References

Comparative Guide to the Enantioselective Synthesis and Analysis of cis-Nerolidol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies for the enantioselective synthesis and analysis of cis-nerolidol stereoisomers. Quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key cited experiments are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and analytical workflows.

Introduction to this compound Stereoisomers

This compound, a naturally occurring sesquiterpene alcohol, exists as a pair of enantiomers: (3S,6Z)-nerolidol and (3R,6Z)-nerolidol. These stereoisomers are of significant interest in the fields of fragrance, flavoring, and pharmaceuticals due to their distinct biological activities and sensory properties. The precise synthesis and analysis of each enantiomer are crucial for structure-activity relationship studies and for the development of enantiomerically pure products.

Enantioselective Synthesis of this compound Stereoisomers

The enantioselective synthesis of this compound stereoisomers can be achieved through various synthetic strategies. A common approach involves the use of chiral catalysts to introduce the stereocenter at the C3 position. One effective method utilizes the Sharpless asymmetric epoxidation of a Z-configured allylic alcohol precursor.

Comparison of Synthetic Methods

While multiple strategies exist for the synthesis of terpenoids, the Sharpless asymmetric epoxidation provides a reliable method for establishing the desired stereochemistry with high enantiomeric excess. Alternative approaches, such as the enantioselective addition of a vinyl Grignard reagent to a ketone precursor, can also be employed. The choice of method may depend on the availability of starting materials, desired scale, and required enantiopurity.

MethodChiral Catalyst/AuxiliaryKey IntermediateReported YieldEnantiomeric Excess (ee)
Sharpless Asymmetric EpoxidationTi(OiPr)4 / Diethyl Tartrate (DET)(2Z,5S)-5,6-epoxy-3,7-dimethylocta-1,7-dien-3-olHigh>95%
Asymmetric Vinyl Grignard AdditionChiral Ligand (e.g., SPAR-TADDOL)(Z)-6-methyl-5-hepten-2-oneModerate to HighVariable
Experimental Protocol: Sharpless Asymmetric Epoxidation Route

This protocol outlines a representative synthesis of (3S,6Z)-nerolidol starting from nerol. The synthesis of (3R,6Z)-nerolidol can be achieved by using the other enantiomer of the chiral catalyst.

Step 1: Oxidation of Nerol to (Z)-Neral

  • Reagents: Nerol, iodosobenzene diacetate, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), acetonitrile, pH 7 buffer.

  • Procedure: To a stirred solution of nerol and TEMPO in a mixture of acetonitrile and pH 7 buffer, iodosobenzene diacetate is added portion-wise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched and the product, (Z)-neral, is extracted and purified.

Step 2: Synthesis of (Z)-3,7-Dimethyl-1,6-octadien-3-ol

  • Reagents: (Z)-Neral, vinylmagnesium bromide, anhydrous THF.

  • Procedure: A solution of (Z)-neral in anhydrous THF is added dropwise to a solution of vinylmagnesium bromide in THF at 0°C. The reaction is stirred until completion and then quenched with saturated aqueous ammonium chloride. The product, (Z)-3,7-dimethyl-1,6-octadien-3-ol, is extracted and purified.

Step 3: Sharpless Asymmetric Epoxidation

  • Reagents: (Z)-3,7-Dimethyl-1,6-octadien-3-ol, titanium(IV) isopropoxide, L-(+)-diethyl tartrate (for the (S)-epoxide), tert-butyl hydroperoxide (TBHP), anhydrous dichloromethane, powdered 4Å molecular sieves.

  • Procedure: To a cooled (-20°C) suspension of powdered 4Å molecular sieves in anhydrous dichloromethane, titanium(IV) isopropoxide and L-(+)-diethyl tartrate are added sequentially. The mixture is stirred, and then the allylic alcohol is added, followed by the dropwise addition of TBHP. The reaction is maintained at -20°C until the starting material is consumed. The reaction is quenched, and the chiral epoxide is purified.

Step 4: Reduction of the Epoxy Alcohol to (S,Z)-Nerolidol

  • Reagents: Chiral epoxy alcohol, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether.

  • Procedure: A solution of the purified epoxy alcohol in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in diethyl ether at 0°C. The reaction is carefully quenched with water and aqueous sodium hydroxide. The product, (S,Z)-nerolidol, is extracted and purified by column chromatography.

Synthesis_Workflow Nerol Nerol Neral (Z)-Neral Nerol->Neral Oxidation (TEMPO) Allyl_Alcohol (Z)-Allylic Alcohol Neral->Allyl_Alcohol Vinyl Grignard Addition Epoxy_Alcohol (2S,3S,6Z)-Epoxy Alcohol Allyl_Alcohol->Epoxy_Alcohol Sharpless Epoxidation (Ti(OiPr)4, (+)-DET) S_Nerolidol (3S,6Z)-Nerolidol Epoxy_Alcohol->S_Nerolidol Reduction (LiAlH4)

Analysis of this compound Stereoisomers

The analysis and separation of the enantiomers of this compound are typically performed using chiral gas chromatography (GC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Comparison of Analytical Methods

Chiral GC with a cyclodextrin-based stationary phase is the most common and effective method for the enantiomeric separation of nerolidol stereoisomers.[1] Other techniques, such as chiral high-performance liquid chromatography (HPLC), can also be used but may require derivatization of the analyte.

TechniqueStationary PhaseDetectorKey Advantages
Chiral GCDerivatized β-cyclodextrinFlame Ionization Detector (FID) or Mass Spectrometer (MS)High resolution, good sensitivity, direct analysis without derivatization.[1]
Chiral HPLCChiralcel OD-H, etc.UV or Refractive Index (RI)Preparative scale separation possible, wide range of available columns.
Experimental Protocol: Chiral Gas Chromatography

This protocol provides a typical method for the separation of this compound enantiomers.

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: Chiral capillary column, e.g., Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold at 180°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID) or transfer line temperature for MS.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

Analysis_Workflow Sample This compound Sample ((3S,6Z) and (3R,6Z)) Injector Injector Sample->Injector Data Chromatogram (Separated Enantiomers) Detector Detector Detector->Data

Conclusion

The enantioselective synthesis of this compound stereoisomers is effectively achieved using methods like the Sharpless asymmetric epoxidation, which provides high enantiomeric purity. For the analysis and separation of these enantiomers, chiral gas chromatography with a cyclodextrin-based stationary phase stands out as a robust and reliable technique. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing appropriate methods for their specific needs in the study and application of these important chiral molecules.

References

Nerolidol in Flora: A Comparative Analysis of its Abundance Across Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nerolidol Content and Analytical Methodologies

Nerolidol, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of numerous plant species. It exists in two isomeric forms, cis- and trans-nerolidol, and is recognized for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. This guide provides a comparative analysis of nerolidol content in various plants, supported by experimental data, to assist researchers in identifying potent natural sources of this valuable compound.

Quantitative Analysis of Nerolidol Content

The concentration of nerolidol in the essential oils of plants can vary significantly depending on the species, the part of the plant used for extraction, geographical location, and harvesting season.[1] The following table summarizes the quantitative data on nerolidol content from various studies, primarily determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SpeciesPlant PartNerolidol IsomerNerolidol Content (% of Essential Oil)Reference
Piper claussenianumLeavestrans-Nerolidol81.4% - 94.0%[2][3]
Myrocarpus fastigiatusTwig/woodcis-Nerolidol80.0%[4]
Populus balsamiferaBudsE-nerolidol64.0%[5]
Zanthoxylum hyemaleLeavestrans-Nerolidol51.0%[2][3]
Baccharis dracunculifoliaLeavesE-nerolidol16.8% - 51.0%[4]
Zornia brasiliensisLeavestrans-Nerolidol48.0%[2][3]
Fokienia hodginsiiTwig/woodTrans-Nerolidol34.8%[4]
Swinglea glutinosaLeavestrans-Nerolidol28.4%[2][3]
Teucrium polium L.LeavesE-nerolidol27.11%[4]
Canarium schweinfurthiiResintrans-Nerolidol14.0%[4]
Propolis-E-nerolidol14.4%[5]
Niaouli oil-E-nerolidol0.3% - 80.3%[3]
Neroli oil-E-nerolidol1.7% - 4.9%[3]
Cardamom oil-E-nerolidol0.5% - 2.0%[3]
Cinnamomum osmophloeumTwig/woodTrans-Nerolidol1.05%[4]

Experimental Protocols

Accurate quantification of nerolidol is paramount for comparative studies. The most common methods involve extraction via hydrodistillation followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a widely used technique for extracting essential oils from plant materials.[6] The process involves the co-distillation of plant material with water.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • Sample Preparation: The plant material (e.g., leaves, flowers, stems) is collected and, if necessary, air-dried or used fresh. The material is typically crushed or powdered to increase the surface area for efficient extraction.

  • Extraction: A known weight of the prepared plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus and heated.

  • Distillation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in the separator of the Clevenger apparatus. Due to their different densities, the essential oil and water form separate layers, allowing for the collection of the pure essential oil.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification of Nerolidol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like nerolidol in essential oils.[1][2]

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5, HP-5MS)

  • Injector (split/splitless)

  • Data acquisition and processing software

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polar capillary column, such as a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: The injector temperature is usually set around 250°C.

  • Oven Temperature Program: A temperature gradient is employed to separate the different components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-10°C/min).[7][8]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used with an ionization energy of 70 eV.

    • Mass Range: The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range (e.g., 40-500 amu).

    • Ion Source Temperature: Typically maintained around 230°C.

    • Transfer Line Temperature: Usually set around 280°C.

Quantification: The identification of nerolidol is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure nerolidol standard. Quantification is performed by creating a calibration curve using a series of known concentrations of the nerolidol standard. The peak area of nerolidol in the sample is then used to determine its concentration based on the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in nerolidol analysis and its biological activity, the following diagrams are provided.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis Nerolidol Quantification plant_material Plant Material (Leaves, Flowers, etc.) crushing Crushing/Grinding plant_material->crushing hydrodistillation Hydrodistillation crushing->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gcms_analysis GC-MS Analysis essential_oil->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Generalized workflow for nerolidol extraction and quantification.

Nerolidol has been shown to modulate various cellular signaling pathways, contributing to its therapeutic effects. One such pathway is the Nrf2/MAPK signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[9][10]

signaling_pathway cluster_stress Cellular Stress cluster_nerolidol Intervention cluster_pathway Nrf2/MAPK Signaling Pathway oxidative_stress Oxidative Stress (e.g., ROS) mapk MAPK (p38, JNK, ERK) oxidative_stress->mapk nfkb NF-κB oxidative_stress->nfkb nerolidol Nerolidol nerolidol->mapk Inhibits nerolidol->nfkb Inhibits keap1 Keap1 nerolidol->keap1 Inhibits mapk->nfkb nrf2 Nrf2 keap1->nrf2 Inhibits are ARE (Antioxidant Response Element) nrf2->are Activates antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, etc.) are->antioxidant_enzymes Upregulates

Caption: Nerolidol's modulation of the Nrf2/MAPK signaling pathway.

References

Unveiling the Anti-Inflammatory Potential of cis-Nerolidol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the sesquiterpene cis-Nerolidol reveals significant anti-inflammatory properties, positioning it as a noteworthy candidate for further investigation in the field of inflammatory disease therapeutics. This guide provides a comparative analysis of this compound against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac, supported by experimental data on their effects on key inflammatory mediators and signaling pathways.

Executive Summary

This compound, a naturally occurring sesquiterpene alcohol, demonstrates potent anti-inflammatory effects by significantly inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways implicated in the inflammatory response. Experimental evidence indicates that this compound's efficacy in reducing inflammatory markers is comparable, and in some instances superior, to that of Ibuprofen and Diclofenac at similar concentrations. This guide delves into the experimental data, detailed methodologies, and the underlying mechanisms of action of these three compounds, offering a valuable resource for researchers and drug development professionals.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound, Ibuprofen, and Diclofenac was evaluated based on their ability to inhibit the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Additionally, their inhibitory effects on the Cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade, are compared.

CompoundTargetAssayConcentration% InhibitionIC50
This compound TNF-αLPS-stimulated RAW 264.760 µMSignificant decrease-
IL-1βLPS-stimulated RAW 264.760 µMSignificant decrease-
IL-6LPS-stimulated RAW 264.760 µMSignificant decrease-
COX-2LPS-induced macrophages-Potent inhibition0.2 µg/mL
Ibuprofen TNF-αLPS-stimulated PBMC200 µMPartial suppression-
IL-1βIL-1α-induced PBMC200 mg/day (oral)538% increase (rebound)-
IL-6LPS-stimulated RAW 264.7---
COX-2In-vitro human whole-blood--1.6 µmol/l (S-ibuprofen)
Diclofenac TNF-αLPS-stimulated macrophages10 µMSignificant reduction-
IL-1βLPS-stimulated macrophages10 µMSignificant reduction-
IL-6LPS-stimulated macrophages10 µMSignificant reduction-
COX-2Human whole blood-Almost complete at CmaxIC50: 1 µM (in J774.2 cells)

Note: The table summarizes available quantitative data. A direct comparison is challenging due to variations in experimental setups. Further head-to-head studies are warranted.

Mechanisms of Action: A Look at the Signaling Pathways

The anti-inflammatory effects of this compound, Ibuprofen, and Diclofenac are mediated through their interaction with complex intracellular signaling pathways.

This compound: This sesquiterpene exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By doing so, it effectively suppresses the transcription and subsequent release of pro-inflammatory cytokines.

Ibuprofen and Diclofenac: As traditional NSAIDs, the primary mechanism of action for Ibuprofen and Diclofenac is the inhibition of the COX enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.[1] Both drugs have also been shown to modulate the NF-κB signaling pathway, contributing to their anti-inflammatory profile.[2][3]

dot

Comparative Anti-Inflammatory Mechanisms cluster_cis_Nerolidol This compound cluster_NSAIDs Ibuprofen & Diclofenac cis_Nerolidol This compound MAPK_N MAPK Pathway cis_Nerolidol->MAPK_N inhibits NFkB_N NF-κB Pathway cis_Nerolidol->NFkB_N inhibits Cytokines_N Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_N->Cytokines_N activates NFkB_N->Cytokines_N activates NSAIDs Ibuprofen / Diclofenac COX COX-1 & COX-2 NSAIDs->COX inhibits NFkB_NSAID NF-κB Pathway NSAIDs->NFkB_NSAID modulates Prostaglandins Prostaglandins COX->Prostaglandins produces Cytokines_NSAID Pro-inflammatory Cytokines NFkB_NSAID->Cytokines_NSAID activates

Figure 1: Simplified signaling pathways for this compound and NSAIDs.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen, or Diclofenac) and the cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[4] Control wells receive only the vehicle.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

dot

LPS-stimulated Macrophage Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with test compounds B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure cytokines (ELISA) F->G

References

A Comparative Guide to the Cross-Validation of Analytical Methods for cis-Nerolidol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of cis-Nerolidol, a sesquiterpene alcohol of significant interest in pharmacology and fragrance industries. The accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of essential oils, and the development of new therapeutic agents. This document presents a cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, supported by experimental data from published studies. A High-Performance Liquid Chromatography (HPLC) method for the separation of this compound is also discussed.

Data Presentation: A Head-to-Head Comparison of Analytical Performance

The selection of an optimal analytical method hinges on its performance characteristics. Below is a summary of quantitative data for the validated GC-MS and LC-MS methods for the quantification of nerolidol.

Table 1: Comparison of Validation Parameters for Nerolidol Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)[1][2]Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4][5]
Linearity Range 0.010 - 5 µg/mL10 - 10,000 ng/mL (0.01 - 10 µg/mL)
Correlation Coefficient (r) > 0.99Not explicitly stated, but method was linear[3][4][5]
Limit of Detection (LOD) 0.0017 µg/mL (for this compound)[1][2]Not Reported
Lower Limit of Quantification (LLOQ) 0.0035 µg/mL (for this compound)[1][2]10 ng/mL (0.01 µg/mL)[3][4][5]
Intra-day Precision (%RSD) 6.7 - 12.2%< 8%
Inter-day Precision (%RSD) 7.6 - 11.6%< 8%
Intra-day Accuracy (%RE) 0.4 - 13.9%-6% to 6%
Inter-day Accuracy (%RE) 0.2 - 9.3%-6% to 6%
Matrix Mouse Plasma[1][2]Rat Plasma[3][4][5]

Note: The GC-MS study specifically used the this compound peak for LOD and LLOQ evaluation, whereas the LC-MS study quantified a mixture of cis- and trans-nerolidol.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the GC-MS, LC-MS, and HPLC methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification in Mouse Plasma[1][2]

This method was developed for the preliminary quantification and assessment of biological interferences of nerolidol in mouse plasma.

Sample Preparation:

  • To 0.1 mL of plasma, add 10 µL of n-hexane and 10 µL of an internal standard (IS) stock solution (2 µg/mL farnesol in n-hexane).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 3 minutes, followed by centrifugation at 1000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube and add 100 µL of n-hexane.

  • Vortex for 5 minutes and centrifuge at 1000 × g for 10 minutes at 4°C.

  • Transfer the n-hexane layer to a new glass tube for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Trace GC gas chromatography system.

  • Mass Spectrometer: Y2K ion trap (MS) PolarisQ System.

  • Column: TR-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injector Temperature: 220°C (splitless).

  • Oven Temperature Program: 60°C for 1 min, then ramp up to 220°C at 40°C/min, hold for 2 min.

  • Total Run Time: 7 minutes.

  • Carrier Gas: Helium at a flow of 1 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electronic Impact (EI) at 70 eV.

  • Mass Range: Full scan mode in the m/z range of 20–300.

  • Ion Source Temperature: 200°C.

  • Quantification: Selected Ion Monitoring (SIM) mode monitoring m/z 93 and 161 for nerolidol and farnesol.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Nerolidol Quantification in Rat Plasma[3][4][5]

This method was developed to evaluate the pharmacokinetics of nerolidol in rats.

Sample Preparation:

  • Details on the specific extraction and concentration methods were optimized for biosamples but not explicitly detailed in the abstract.

Instrumentation and Conditions:

  • Chromatography: Reverse phase LC column.

  • Mass Spectrometer: Electrospray ionization-mass spectrometry (ESI-MS).

  • Total Run Time: 14.5 minutes.

High-Performance Liquid Chromatography (HPLC) for Separation of (S)-cis-Nerolidol[6]

This method is suitable for the analysis and preparative separation of (S)-cis-Nerolidol.

Instrumentation and Conditions:

  • Column: Newcrom R1 HPLC column.

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.

  • Detection: Not specified, but likely UV detection based on common HPLC setups for such compounds.

Mandatory Visualizations

Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the methodologies.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plasma 0.1 mL Mouse Plasma add_hexane_is Add n-hexane and Internal Standard (Farnesol) plasma->add_hexane_is protein_precip Add Acetonitrile (Protein Precipitation) add_hexane_is->protein_precip vortex_centrifuge1 Vortex & Centrifuge protein_precip->vortex_centrifuge1 supernatant_transfer Transfer Supernatant vortex_centrifuge1->supernatant_transfer add_hexane2 Add n-hexane supernatant_transfer->add_hexane2 vortex_centrifuge2 Vortex & Centrifuge add_hexane2->vortex_centrifuge2 final_extract Transfer n-hexane layer for analysis vortex_centrifuge2->final_extract injection Inject 5 µL into GC-MS final_extract->injection separation Chromatographic Separation (TR-5MS column) injection->separation detection Mass Spectrometry Detection (EI, SIM mode) separation->detection quantification Quantification of this compound detection->quantification

GC-MS Experimental Workflow

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis rat_plasma Rat Plasma Sample extraction Optimized Extraction rat_plasma->extraction concentration Concentration extraction->concentration final_sample Final Sample for Analysis concentration->final_sample injection Inject into LC-MS final_sample->injection separation Reverse Phase LC Separation injection->separation detection ESI-MS Detection separation->detection quantification Quantification of Nerolidol detection->quantification

LC-MS Experimental Workflow

Method_Comparison cluster_methods Analytical Methods cluster_outcomes Performance & Application compound This compound gcms GC-MS compound->gcms lcms LC-MS compound->lcms hplc HPLC compound->hplc gcms_outcome High Sensitivity (LLOQ: 3.5 ng/mL for cis-isomer) Detailed Validation Data Available Ideal for Volatile Compounds gcms->gcms_outcome lcms_outcome Good Sensitivity (LLOQ: 10 ng/mL) Validated for Pharmacokinetics Suitable for Less Volatile Analytes lcms->lcms_outcome hplc_outcome Separation of Enantiomers Demonstrated Quantitative Performance Data Lacking Potentially Simpler Instrumentation hplc->hplc_outcome

Logical Comparison of Methods

References

Harnessing Synergy: A Comparative Guide to the Efficacy of cis-Nerolidol in Combination with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of synergistic compounds that can enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of cis-Nerolidol, a naturally occurring sesquiterpene alcohol, with various antibiotics against pathogenic bacteria. While much of the available research refers to "Nerolidol" without specifying the isomer, this guide consolidates the existing data, highlighting the potential of this compound in combination therapies.

Quantitative Analysis of Synergistic Activity

The synergistic effect of Nerolidol with antibiotics is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the observed synergistic interactions is presented below. It is important to note that most studies do not specify the isomeric form of Nerolidol used; therefore, the data presented largely pertains to "Nerolidol" as a mixture of cis- and trans-isomers or where the isomer is not specified.

Table 1: Synergistic Effects of Nerolidol with Various Antibiotics against Staphylococcus aureus

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Nerolidol Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of Nerolidol in Combination (µg/mL)FIC IndexInterpretationReference
Amoxicillin/Clavulanic AcidS. aureusData not specifiedData not specifiedData not specifiedData not specifiedSynergisticPotentiated action observed[1]
CiprofloxacinS. aureusData not specifiedData not specifiedData not specifiedData not specifiedSynergisticEnhanced susceptibility[1]
ClindamycinS. aureusData not specifiedData not specifiedData not specifiedData not specifiedSynergisticEnhanced susceptibility[1]
ErythromycinS. aureusData not specifiedData not specifiedData not specifiedData not specifiedSynergisticEnhanced susceptibility[1]
GentamicinS. aureusData not specifiedData not specifiedData not specifiedData not specifiedSynergisticEnhanced susceptibility[1]
TetracyclineS. aureusData not specifiedData not specifiedData not specifiedData not specifiedSynergisticEnhanced susceptibility[1]
VancomycinS. aureusData not specifiedData not specifiedData not specifiedData not specifiedSynergisticEnhanced susceptibility[1]

Table 2: Synergistic Effects of Nerolidol with Various Antibiotics against Escherichia coli

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Nerolidol Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of Nerolidol in Combination (µg/mL)FIC IndexInterpretationReference
Amoxicillin/Clavulanic AcidE. coliData not specifiedData not specifiedData not specifiedData not specifiedSynergisticPotentiated action observed[1]
CeftazidimeE. coliData not specifiedData not specifiedData not specifiedData not specifiedSynergisticPotentiated action observed[1]
ImipenemE. coliData not specifiedData not specifiedData not specifiedData not specifiedSynergisticPotentiated action observed[1]

Note: The lack of specific MIC and FIC index values in the available literature for this compound is a significant data gap. The interpretation of "synergistic" is based on the qualitative descriptions in the cited studies. Further research with purified this compound is required to provide precise quantitative comparisons.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Stock solutions of this compound and antibiotics

  • Sterile pipette and tips

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the test antibiotic in a suitable solvent. Further dilute these in CAMHB to twice the highest desired test concentration.

  • Plate Setup: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add 50 µL of the 2x concentrated this compound or antibiotic solution to the first well of a row/column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth, often confirmed by measuring the optical density (OD) with a microplate reader.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Plate Preparation: In a 96-well plate, create a two-dimensional array of concentrations.

    • Serially dilute antibiotic 'A' (this compound) horizontally along the rows.

    • Serially dilute antibiotic 'B' (the partner antibiotic) vertically along the columns.

    • This results in each well containing a unique combination of concentrations of the two agents.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.

  • Data Analysis: After incubation, determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index (FICI) = FIC of drug A + FIC of drug B

Interpretation of FIC Index:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Visualizing the Mechanisms and Workflows

Proposed Mechanism of Action

The primary mechanism by which Nerolidol is believed to exert its synergistic effect is through the disruption of the bacterial cell membrane. This increases the membrane's permeability, facilitating the entry of antibiotics into the bacterial cell and enhancing their access to intracellular targets.

G cluster_membrane Bacterial Cell Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid Antibiotic Antibiotic PL2->Antibiotic Increases permeability PL4 Phospholipid Nerolidol This compound Nerolidol->PL2 Disrupts membrane integrity Target Intracellular Target Antibiotic->Target Binds to target CellDeath Bacterial Cell Death Target->CellDeath Inhibits essential processes

Caption: Proposed mechanism of this compound synergy with antibiotics.

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the key steps involved in performing a checkerboard assay to determine the synergistic interaction between this compound and an antibiotic.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solutions: This compound & Antibiotic C Serial dilution of this compound (horizontally in 96-well plate) A->C D Serial dilution of Antibiotic (vertically in 96-well plate) A->D B Prepare bacterial inoculum (0.5 McFarland) E Inoculate all wells with bacterial suspension B->E C->E D->E F Incubate plate (37°C, 18-24h) E->F G Determine MICs (visual or OD reading) F->G H Calculate FIC Index G->H I Interpret results (Synergy, Additive, etc.) H->I

References

Safety Operating Guide

Proper Disposal Procedures for cis-Nerolidol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of cis-Nerolidol, adhering to standard laboratory safety and chemical handling practices. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of this hazardous chemical.

Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling. It is known to cause skin and serious eye irritation, and may trigger an allergic skin reaction.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Ingestion may lead to lung damage due to the risk of chemical pneumonitis.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[3] All handling should be performed in a well-ventilated area.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.

PropertyValueSource
CAS Number 142-50-7[3]
Molecular Formula C15H26O
Density 0.88 g/cm³ at 20 °C[1]
Flash Point 128 °C[1]
pH Not determined[1]
Water Solubility Fully miscible[1]
Hazard Class (ADR/IMDG/IATA) UN3082 (Environmentally Hazardous Substance, Liquid, N.O.S.)[1]

Disposal Protocol

The primary principle for the disposal of this compound is that it must be managed as hazardous waste.[4][5] Under no circumstances should it be disposed of down the drain or in regular trash.[4][6] Evaporation is not an acceptable method of disposal.[4] All waste must be handled in accordance with local, state, and federal regulations.[2]

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated and compatible hazardous waste container.[7] Plastic containers are generally preferred.[8]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[8]

    • Keep the waste container securely closed except when adding waste.[8][9]

  • Waste Segregation:

    • Store this compound waste separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3][10]

    • Follow your institution's guidelines for segregating chemical waste types. For instance, non-halogenated organic solvents are often collected separately from halogenated ones.[7]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]

    • Ensure the SAA is inspected weekly for any leaks or container degradation.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for the hazardous waste.[4][8]

    • Do not exceed the maximum accumulation limits for hazardous waste in your SAA (e.g., 55 gallons) before arranging for pickup.[8]

Spill Management Protocol

In the event of a this compound spill, follow these procedures:

  • Evacuate and Alert: Clear the area of all personnel and notify your laboratory supervisor and EHS department immediately.[2]

  • Ventilate: Increase ventilation in the area of the spill.[2]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]

  • Collection: Collect the absorbed material and any recoverable product into a labeled container for disposal as hazardous waste.[2]

  • Decontamination: Wash the spill area thoroughly, ensuring the runoff is collected and does not enter any drains.[2]

Empty Container Disposal

Empty containers that previously held this compound must also be treated as hazardous waste.

  • Decontamination: Triple rinse the empty container with a suitable solvent.[4]

  • Rinsate Collection: Collect the rinsate from all rinses as hazardous waste.[4][7]

  • Final Disposal: Once decontaminated, deface or remove all chemical labels from the container. The container can then typically be disposed of as regular trash, but confirm this with your institution's EHS guidelines.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Emergency gen This compound Waste Generated (Unused chemical, contaminated labware, spill residue) collect Collect in a designated, compatible, and labeled hazardous waste container gen->collect saa Store sealed container in Satellite Accumulation Area (SAA) collect->saa inspect Weekly inspection of SAA for leaks and container integrity saa->inspect contact Contact Institutional EHS Office for waste pickup inspect->contact pickup Licensed hazardous waste carrier collects waste contact->pickup final Final disposal at an approved facility (e.g., incineration) pickup->final spill Spill Occurs spill_response Contain with inert absorbent (e.g., sand, vermiculite) spill->spill_response spill_response->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling cis-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of cis-Nerolidol, a naturally occurring sesquiterpene alcohol used in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to safety, combining appropriate personal protective equipment with necessary engineering controls, is essential.

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash-resistant, complying with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a potential for splashing.
Hand Protection Protective GlovesImpermeable and resistant to the product.[2] Nitrile or other resistant material. Check with glove manufacturer for specific breakthrough times.
Body Protection Protective ClothingLab coat or other suitable protective clothing to prevent skin contact.[3][4][5]
Respiratory Protection RespiratorNot typically required with adequate ventilation.[2] In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Table 2: Engineering Controls and Work Practices

Control TypeDescription
Ventilation Use in a well-ventilated area.[6] Local exhaust ventilation is recommended to keep airborne concentrations low.[5]
Safety Stations Eyewash stations and safety showers must be close to the workstation location.[1]
Hygiene Practices Wash hands thoroughly after handling.[3][4][5] Do not eat, drink, or smoke in handling areas.[6]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure for handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Precautionary Measures:

  • Before starting any work, ensure that all necessary PPE is readily available and in good condition.

  • Verify that the work area is well-ventilated and that safety equipment, such as eyewash stations and safety showers, is accessible and functional.[1]

  • Review the Safety Data Sheet (SDS) for this compound.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid all personal contact, including inhalation of vapors.[6]

  • Prevent contact with skin and eyes.[7]

  • Keep containers tightly closed when not in use.[6]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4][6]

  • Keep in original, tightly sealed containers.[4][6]

  • Store away from incompatible materials and foodstuff containers.[6]

4. Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[8]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[6]

  • Collect the absorbed material into a labeled container for disposal.[6]

  • Wash the spill area and prevent runoff from entering drains.[6]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.[2][9]

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6]
Contaminated Materials (e.g., gloves, absorbent) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Empty containers should be taken to an approved waste handling site for recycling or disposal.[3] Do not reuse empty containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

A 1. Preparation - Review SDS - Verify Engineering Controls - Don PPE B 2. Chemical Handling - Work in Ventilated Area - Avoid Contact & Inhalation A->B E Spill? B->E C 3. Storage - Cool, Dry, Ventilated Area - Tightly Sealed Container D 4. Decontamination & Waste Disposal - Decontaminate Work Area - Dispose of Waste per Regulations C->D G End of Procedure D->G E->C No F Spill Response - Evacuate & Ventilate - Use Spill Kit - Absorb & Contain E->F Yes F->D

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Nerolidol
Reactant of Route 2
Reactant of Route 2
cis-Nerolidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.